molecular formula C10H21N3O B3161197 N-isopropyl-2-(piperazin-1-yl)propanamide CAS No. 86906-58-3

N-isopropyl-2-(piperazin-1-yl)propanamide

Cat. No.: B3161197
CAS No.: 86906-58-3
M. Wt: 199.29 g/mol
InChI Key: VMGKQRQGNUCHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropyl-2-(piperazin-1-yl)propanamide is a chemical compound with the CAS Registry Number 86906-58-3 and a molecular formula of C10H21N3O, yielding a molecular weight of 199.30 g/mol . Its structure features a propanamide core that is N-substituted with an isopropyl group and further functionalized at the 2-position with a piperazine ring, a nitrogen-containing heterocycle that is a prevalent pharmacophore in medicinal chemistry. The presence of the piperazine moiety is often associated with enhanced solubility and the ability to form key molecular interactions, making derivatives like this one valuable scaffolds in pharmaceutical and chemical research . This compound is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate precautions; please refer to the Safety Data Sheet for comprehensive hazard and handling information. This product is subject to cold-chain transportation protocols to ensure stability and purity upon delivery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperazin-1-yl-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-8(2)12-10(14)9(3)13-6-4-11-5-7-13/h8-9,11H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGKQRQGNUCHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-isopropyl-2-(piperazin-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperazine ring is a ubiquitous structural motif in modern pharmaceuticals, recognized as a "privileged scaffold" for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2][3] Its two nitrogen atoms serve as versatile handles for chemical modification, allowing for the fine-tuning of a molecule's solubility, basicity, and ability to interact with biological targets.[2] The compound N-isopropyl-2-(piperazin-1-yl)propanamide, featuring this key heterocycle linked to an N-isopropylpropanamide side chain, represents a class of molecules with significant potential in drug discovery.

This technical guide provides an in-depth exploration of the synthetic pathways leading to N-isopropyl-2-(piperazin-1-yl)propanamide. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and offer field-proven insights into process optimization and control. We will dissect two primary strategies for the key N-alkylation step, providing detailed, self-validating protocols for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis

A logical retrosynthetic analysis simplifies the synthetic challenge. The target molecule can be disconnected at the C-N bond formed between the piperazine ring and the propanamide side chain. This reveals piperazine and a key electrophilic intermediate, 2-chloro-N-isopropylpropanamide, as the immediate precursors. This intermediate, in turn, can be readily synthesized from commercially available starting materials: 2-chloropropionyl chloride and isopropylamine.

G TM N-isopropyl-2-(piperazin-1-yl)propanamide (Target Molecule) Int1 2-chloro-N-isopropylpropanamide (Intermediate 1) TM->Int1 C-N Disconnection (SN2) SM1 Piperazine TM->SM1 SM2 2-Chloropropionyl Chloride Int1->SM2 Amide Bond Formation SM3 Isopropylamine Int1->SM3

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediate: 2-chloro-N-isopropylpropanamide

The first stage of the synthesis involves the creation of the electrophilic building block that will be used to alkylate the piperazine ring. This is achieved through a classic nucleophilic acyl substitution reaction.

Reaction Scheme

2-Chloropropionyl chloride reacts with isopropylamine in the presence of a base to yield 2-chloro-N-isopropylpropanamide.

Mechanistic Rationale

The synthesis of 2-chloro-N-isopropylpropanamide is a prime example of nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of 2-chloropropionyl chloride is readily attacked by the nucleophilic nitrogen atom of isopropylamine.[4] The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion and preventing the protonation of the starting amine.[4][5] 2-Chloropropionyl chloride is a highly reactive acyl chloride and must be handled with care under anhydrous conditions to prevent hydrolysis.[6][7]

Detailed Experimental Protocol

Materials:

  • 2-Chloropropionyl chloride (1.0 eq)

  • Isopropylamine (1.05 eq)

  • Triethylamine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add isopropylamine (1.05 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the cooled solution.

  • In the dropping funnel, dilute 2-chloropropionyl chloride (1.0 eq) with anhydrous dichloromethane.[6]

  • Add the 2-chloropropionyl chloride solution dropwise to the stirred amine solution at 0 °C over 30-60 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The product, 2-chloro-N-isopropylpropanamide, can be purified further by flash column chromatography or distillation if necessary.

Final Synthesis Step: N-Alkylation of Piperazine

This crucial step involves the formation of the C-N bond between the piperazine nucleophile and the previously synthesized electrophile. The primary challenge is controlling the reaction to favor mono-alkylation over the undesired di-alkylation product.[1]

Mechanistic Considerations

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. A nitrogen atom of the piperazine ring acts as a nucleophile, attacking the carbon atom bearing the chlorine atom in 2-chloro-N-isopropylpropanamide and displacing the chloride leaving group.[1] Because piperazine has two reactive secondary amine groups of similar nucleophilicity, the initially formed mono-substituted product can react again with another molecule of the electrophile, leading to a 1,4-disubstituted piperazine byproduct.

Two effective strategies are commonly employed to overcome this challenge:

  • Strategy A: Using a large stoichiometric excess of piperazine to statistically favor the mono-alkylation product.

  • Strategy B: Employing a protecting group to temporarily block one of the piperazine nitrogens, ensuring selective reaction at the free nitrogen.

Strategy A: Controlled Stoichiometry (Excess Piperazine)

This is the more direct approach. By using a large excess of piperazine (typically 5-10 equivalents), the probability of an electrophile molecule encountering an unreacted piperazine molecule is much higher than it encountering a mono-alkylated product molecule.

4.2.1. Detailed Experimental Protocol

Materials:

  • 2-chloro-N-isopropylpropanamide (1.0 eq)

  • Piperazine (5-10 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

  • Diethyl ether or Dichloromethane for extraction

  • Hydrochloric acid (HCl) in diethyl ether/isopropanol for salt formation (optional)

Procedure:

  • In a round-bottom flask, dissolve piperazine (5-10 eq) and potassium carbonate (2.0 eq) in acetonitrile.

  • Heat the mixture to 50-60 °C with vigorous stirring.

  • Dissolve 2-chloro-N-isopropylpropanamide (1.0 eq) in a minimal amount of acetonitrile and add it dropwise to the heated piperazine solution.

  • Maintain the reaction at 50-60 °C and monitor its progress by TLC or LC-MS until the starting electrophile is consumed (typically 6-12 hours).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude residue will contain the desired product and a large amount of unreacted piperazine. Purification can be achieved by:

    • Vacuum Distillation: Effective if the product is thermally stable and has a sufficiently different boiling point from piperazine.[8]

    • Acid/Base Extraction: Dissolve the residue in dichloromethane and wash with water to remove the bulk of the piperazine.

    • Salt Formation: Dissolve the crude mixture in a suitable solvent (e.g., isopropanol) and add a solution of HCl in ether to selectively precipitate the di-hydrochloride salt of the product. The excess piperazine salt may have different solubility properties.

4.2.2. Workflow and Data Summary

G cluster_0 Strategy A: Excess Piperazine Reactants Intermediate 1 + Piperazine (5-10 eq) + K2CO3 in ACN Reaction Heat (50-60°C) SN2 Reaction Reactants->Reaction Workup Filter Salts Concentrate Reaction->Workup Purification Purification (Distillation or Salt Formation) Workup->Purification Product Final Product Purification->Product

Caption: Workflow for the excess piperazine strategy.

ParameterTypical ValueNotes
Yield 40-60%Highly dependent on the efficiency of purification.
Purity >95%Achievable after careful purification.
Key Challenge PurificationSeparating the product from a large excess of piperazine.
Scalability GoodSimple reaction setup, but purification can be cumbersome on a large scale.
Strategy B: Protecting Group Approach

This more elegant, multi-step approach offers superior control over selectivity, often leading to higher purity and easier purification. The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.[1][9]

4.3.1. Workflow Overview

The process involves three distinct stages:

  • Protection: Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) to form mono-protected tert-butyl piperazine-1-carboxylate (N-Boc-piperazine).

  • Alkylation: The free secondary amine of N-Boc-piperazine is alkylated with 2-chloro-N-isopropylpropanamide.

  • Deprotection: The Boc group is removed under acidic conditions to yield the final product.

G cluster_1 Strategy B: Protecting Group Workflow Start Piperazine Protection Step 1: Protection (Boc2O) Start->Protection BocPip N-Boc-Piperazine Protection->BocPip Alkylation Step 2: Alkylation (Intermediate 1, K2CO3) BocPip->Alkylation BocProduct Boc-Protected Product Alkylation->BocProduct Deprotection Step 3: Deprotection (TFA or HCl) BocProduct->Deprotection FinalProduct Final Product Deprotection->FinalProduct

Caption: Workflow for the protecting group strategy.

4.3.2. Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) [9]

  • Dissolve piperazine (2.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool to 0 °C.

  • Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM.

  • Add the Boc₂O solution dropwise to the piperazine solution over 2-3 hours, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the solvent. The resulting mixture of piperazine, mono-Boc, and di-Boc-piperazine can be separated by column chromatography or acid/base extraction to isolate the mono-protected product.

Step 2: Synthesis of tert-butyl 4-(2-(isopropylamino)-1-oxopropyl)piperazine-1-carboxylate

  • Follow the protocol outlined in Section 4.2.1 , but use N-Boc-piperazine (1.0 eq) and 2-chloro-N-isopropylpropanamide (1.05 eq).

  • After workup (filtering salts and concentrating the solvent), the crude product is typically much cleaner than in Strategy A.

  • Purify by flash column chromatography on silica gel to yield the pure Boc-protected product.

Step 3: Deprotection to Yield Final Product [1]

  • Dissolve the Boc-protected product (1.0 eq) from the previous step in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Cool the solution to 0 °C.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 4-5 eq) or a 4M solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-3 hours, monitoring the removal of the Boc group by TLC.

  • Upon completion, concentrate the solvent under reduced pressure. If HCl was used, the hydrochloride salt of the product is often obtained directly. If TFA was used, an aqueous basic workup (e.g., with NaOH or NaHCO₃) followed by extraction with an organic solvent is required to obtain the free base.

4.3.3. Data Summary
ParameterStep 1 (Protection)Step 2 (Alkylation)Step 3 (Deprotection)
Typical Yield 60-75%80-95%>95%
Purity >98%>98%>98%
Key Advantage High selectivity, clean reactions, straightforward purification.High conversion, easy purification.Generally quantitative and clean.
Key Disadvantage Additional step required.Requires pre-synthesized intermediates.Requires handling of strong acids.

Comparison of Synthetic Strategies

FeatureStrategy A (Excess Piperazine)Strategy B (Protecting Group)
Number of Steps 1 (from intermediate)3
Atom Economy Poor (due to excess reagent)Good
Ease of Purification DifficultStraightforward
Overall Yield Moderate (40-60%)High (50-70% over 3 steps)
Cost-Effectiveness Lower reagent cost but potentially higher purification cost (solvents, labor).Higher initial reagent cost (Boc₂O) but simpler purification.
Scalability Good, but purification becomes a major bottleneck at larger scales.Excellent, as each step is high-yielding and clean.

Recommendation: For small-scale research and discovery chemistry, Strategy A can provide material quickly, albeit with purification challenges. For process development, large-scale synthesis, and applications where high purity is critical, the control and reliability of Strategy B make it the superior and more professional choice.

Safety Considerations

  • 2-Chloropropionyl chloride: This reagent is highly corrosive, lachrymatory, and reacts violently with water.[7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Piperazine: Can cause skin and respiratory irritation.

  • Strong Acids (TFA, HCl): Are highly corrosive and should be handled with care in a fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. Acetonitrile and DMF are toxic. Handle all organic solvents appropriately.

Conclusion

The synthesis of N-isopropyl-2-(piperazin-1-yl)propanamide is a well-defined process that hinges on the successful mono-alkylation of piperazine. This guide has detailed two robust strategies to achieve this transformation. The direct approach using excess piperazine is rapid but presents significant purification hurdles. In contrast, the protecting group strategy, while longer, offers unparalleled control, resulting in high-purity material through clean, high-yielding steps. The choice of method will depend on the specific goals of the research program, balancing the need for speed against the requirements for purity, scalability, and process robustness. Both pathways provide reliable access to this valuable molecular scaffold for further exploration in medicinal chemistry and drug development.

References

  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • SGVU Journal of Pharmaceutical Research & Education. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. Retrieved from [Link]

  • Bentham Science. (2024, July 1). Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • Thieme. (2015, July 23). 3-Chloropropionyl Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted-(S)-2-chloropropanamide (3) from (S)-2-chloropropionic acid (1) and alkyl amines (2). Retrieved from [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • European Patent Office. (2012, January 11). Novel processes for the preparation of piperazinyl and diazapanyl benzamide derivatives. Retrieved from [Link]

  • PMC. (n.d.). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Retrieved from [Link]

  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of piperazine.
  • Organic Syntheses. (n.d.). N-METHYL-N-(PYRIDIN-4-YL)-2-(p-TOLYL)PROPANAMIDE. Retrieved from [Link]

Sources

"N-isopropyl-1-piperazineacetamide chemical properties"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of N-isopropyl-1-piperazineacetamide

Executive Summary: This document provides a comprehensive technical overview of N-isopropyl-1-piperazineacetamide, a substituted piperazine derivative. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the core chemical and physical properties of the compound. It covers nomenclature, molecular characteristics, a plausible synthetic pathway, detailed protocols for analytical characterization, and essential safety and handling procedures. The insights herein are grounded in established chemical principles and spectroscopic data, offering a practical framework for the utilization of this compound in a research and development setting.

Compound Identification and Nomenclature

Precise identification is the cornerstone of reproducible scientific research. N-isopropyl-1-piperazineacetamide is cataloged under several identifiers across chemical databases, ensuring its unambiguous specification in experimental and regulatory contexts.

IdentifierValueSource
CAS Number 39890-42-1[1][2][3]
IUPAC Name 2-piperazin-1-yl-N-propan-2-ylacetamide[1]
Synonyms N-isopropyl-2-piperazin-1-ylacetamide[1]
Molecular Formula C₉H₁₉N₃O[1][2]
Molecular Weight 185.27 g/mol [1][2]
Canonical SMILES CC(C)NC(=O)CN1CCNCC1[1][2]
InChIKey FFOHTSTWXWJGQR-UHFFFAOYSA-N[1][2]

Physicochemical Properties and Molecular Characteristics

The physicochemical profile of a compound dictates its behavior in both chemical and biological systems. These properties are critical for designing experiments, developing formulations, and predicting metabolic fate.

PropertyValueImplication for Research
XLogP3-AA -0.2This negative value indicates a high degree of hydrophilicity, suggesting good solubility in aqueous media, which is advantageous for preparing stock solutions for biological assays.[1]
Hydrogen Bond Donors 2The presence of two N-H groups (one on the secondary amide and one on the piperazine ring) allows the molecule to act as a hydrogen bond donor, influencing its interaction with biological targets and its solubility.[1]
Hydrogen Bond Acceptors 3The molecule has three hydrogen bond acceptor sites (the carbonyl oxygen and the two nitrogen atoms of the piperazine ring), further contributing to its hydrophilic nature.
Storage Conditions 2-8°C, inert atmosphere, keep in darkIndicates potential sensitivity to temperature, oxidation, or light, necessitating controlled storage to maintain compound integrity.[3]

Plausible Synthetic Approach

Causality Behind Experimental Choices: This synthetic strategy is designed for efficiency and control. The first step, forming the chloroacetamide, creates a stable and reactive electrophile. The second step leverages the nucleophilic nature of the secondary amine in piperazine. Using a slight excess of piperazine can help drive the reaction to completion and can be easily removed during an aqueous workup due to its high water solubility. A mild base is included to neutralize the HCl generated in situ, preventing the protonation and deactivation of the piperazine nucleophile.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of N-isopropyl-2-chloroacetamide cluster_step2 Step 2: Nucleophilic Substitution A Isopropylamine I1 N-isopropyl-2-chloroacetamide (Intermediate) A->I1 1 B Chloroacetyl Chloride B->I1 2 C Inert Solvent (e.g., DCM) Base (e.g., Triethylamine) C->I1 P N-isopropyl-1-piperazineacetamide (Final Product) I1->P Reaction & Purification D Piperazine D->P E Solvent (e.g., Acetonitrile) Base (e.g., K2CO3) E->P

Plausible two-step synthesis of N-isopropyl-1-piperazineacetamide.
Detailed Experimental Protocol:
  • Step 1: Synthesis of N-isopropyl-2-chloroacetamide.

    • Dissolve isopropylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen) and cool to 0°C in an ice bath.

    • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate, N-isopropyl-2-chloroacetamide, which can be used in the next step without further purification.

  • Step 2: Synthesis of N-isopropyl-1-piperazineacetamide.

    • To a solution of N-isopropyl-2-chloroacetamide (1.0 eq) in acetonitrile, add piperazine (1.5 eq) and potassium carbonate (2.0 eq).

    • Heat the mixture to reflux (approx. 82°C) and stir for 6-12 hours, monitoring for the disappearance of the starting material by LC-MS or TLC.

    • Cool the reaction to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of DCM/Methanol (with 1% triethylamine to prevent peak tailing) to afford the pure N-isopropyl-1-piperazineacetamide.

Spectroscopic and Analytical Characterization

A multi-technique analytical approach is essential for the unambiguous confirmation of the molecular structure and the assessment of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The expected signals in ¹H and ¹³C NMR spectra serve as a fingerprint for structural verification.[1][4]

¹H NMR - Predicted SignalsMultiplicityIntegrationAssignment
~ 7.5-8.0 ppmBroad Singlet1H-NH- (Amide)
~ 4.0-4.2 ppmSeptet1H-CH- (Isopropyl)
~ 3.1-3.3 ppmSinglet2H-CH₂- (Acetyl)
~ 2.7-2.9 ppmTriplet4HPiperazine -CH₂- adjacent to NH
~ 2.4-2.6 ppmTriplet4HPiperazine -CH₂- adjacent to N-acetyl
~ 1.8-2.0 ppmBroad Singlet1H-NH- (Piperazine)
~ 1.1-1.2 ppmDoublet6H-CH₃ (Isopropyl)
¹³C NMR - Predicted SignalsAssignment
~ 170 ppmC=O (Amide)
~ 60 ppm-CH₂- (Acetyl)
~ 54 ppmPiperazine -CH₂- adjacent to N-acetyl
~ 45 ppmPiperazine -CH₂- adjacent to NH
~ 41 ppm-CH- (Isopropyl)
~ 22 ppm-CH₃ (Isopropyl)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For N-isopropyl-1-piperazineacetamide, GC-MS analysis shows a prominent peak at m/z 99, which corresponds to the characteristic fragment of the piperazine ring attached to the acetyl methylene group ([C₅H₁₁N₂]⁺).[1][4] The molecular ion peak [M]⁺ is observed at m/z 185.[4]

GCMS_Workflow Sample Sample Preparation (Dissolve in suitable solvent) Injection GC Injection Port (Vaporization) Sample->Injection Separation GC Column (Separation by B.P.) Injection->Separation Ionization MS Ion Source (e.g., Electron Impact) Separation->Ionization Analysis Mass Analyzer (Separation by m/z) Ionization->Analysis Detection Detector (Signal Acquisition) Analysis->Detection Data Data System (Mass Spectrum) Detection->Data

General workflow for structural analysis by GC-MS.
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber Range (cm⁻¹)VibrationFunctional Group
3250 - 3400N-H StretchSecondary Amide & Piperazine N-H
2850 - 3000C-H StretchAliphatic C-H
1640 - 1680C=O Stretch (Amide I)Amide Carbonyl
1520 - 1570N-H Bend (Amide II)Secondary Amide
1100 - 1300C-N StretchAmine and Amide C-N
Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds. A robust, self-validating reverse-phase HPLC method is proposed below.

Protocol for HPLC-UV Analysis:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% diethylamine or formic acid as a modifier). The choice of modifier is crucial; diethylamine helps to produce sharp, symmetrical peaks for basic compounds like piperazines.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 35°C.[5]

  • Detection Wavelength: 210 nm (for amide chromophore).

  • Injection Volume: 10 µL.[5]

  • System Suitability Test: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, and the USP tailing factor for the main peak should be between 0.8 and 1.5. This ensures the system is performing correctly and the results are trustworthy.

  • Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling any chemical substance.

GHS Hazard Information: [1][6]

PictogramSignal WordHazard Statements

Warning H302: Harmful if swallowed. H319: Causes serious eye irritation. H315: Causes skin irritation (reported in 50% of notifications). H335: May cause respiratory irritation (reported in 50% of notifications).

Handling Procedures:

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[7][8]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[8]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8][9]

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place.[3][8]

  • Keep in a well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[7][10]

Conclusion

N-isopropyl-1-piperazineacetamide is a hydrophilic, small molecule with well-defined chemical properties. Its structure can be reliably synthesized and confirmed through standard organic chemistry techniques and a suite of analytical methods including NMR, MS, and IR spectroscopy. Its purity can be rigorously assessed using a validated HPLC protocol. Proper adherence to safety and storage guidelines is essential for maintaining the integrity of the compound and ensuring user safety. This guide provides the foundational knowledge required for researchers to confidently incorporate this compound into their scientific investigations.

References

  • PubChem. (n.d.). N-isopropyl-1-piperazineacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Molport. (n.d.). 2-(PIPERAZIN-1-YL)-N-(PROPAN-2-YL)ACETAMIDE. Retrieved from [Link]

  • ChemWhat. (n.d.). N-isopropyl-4-[1-oxo-3-(3,4,5-trimethoxyphenyl)allyl]piperazine-1-acetamide maleate. Retrieved from [Link]

  • PubChem. (n.d.). N-Isopropyl-N-piperidin-4-ylmethyl-acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

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Mechanism of Action of Piperazine-Based Amides: A Structural & Functional Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mechanism of Action of Piperazine-Based Amides Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide / Whitepaper

Executive Summary

The piperazine-based amide is a privileged pharmacophore in medicinal chemistry, distinguished by its ability to modulate physicochemical properties (solubility, pKa) while serving as a rigid, defined linker. Unlike simple aliphatic spacers, the piperazine ring locks the amide bond into specific vectors, enabling high-affinity interactions with G-Protein Coupled Receptors (GPCRs) and enzymes. This guide dissects the mechanism of action (MoA) of this scaffold across two distinct modalities: covalent enzyme inactivation (e.g., FAAH inhibitors) and non-covalent orthosteric modulation (e.g., Dopamine D3/D2 ligands).

Structural Biology & Pharmacophore Analysis

The utility of the piperazine amide scaffold stems from its unique conformational landscape. The piperazine ring typically adopts a chair conformation, placing the N1 and N4 substituents in equatorial or axial positions that minimize steric strain.

  • Electronic Modulation: The amide carbonyl at N1 withdraws electron density from the piperazine nitrogen, reducing the basicity of the N4 nitrogen. This allows fine-tuning of the pKa (typically 6.0–8.0), optimizing blood-brain barrier (BBB) permeability for CNS targets.

  • Vector Definition: The amide bond imposes planarity at the N1 position, while the piperazine ring provides a semi-rigid spacer (approx. 5.5 Å distance between N1 and N4). This geometry is critical for "bitopic" ligands that must span from an orthosteric site to a secondary binding pocket.

Table 1: Physicochemical Impact of Piperazine Amidation
PropertyEffect of Amidation (vs. Alkyl Piperazine)Mechanistic Benefit
Basicity (pKa) Lowers N4 pKa (approx. 1-2 units)Enhances membrane permeability; reduces lysosomal trapping.
Conformation Induces partial planarity at N1Reduces entropic penalty upon binding to narrow pockets (e.g., GPCR crevices).
Metabolic Stability Blocks N-dealkylation at N1Prolongs half-life; amide bond is generally stable unless targeted by specific amidases.

Case Study A: Covalent Enzyme Inhibition (FAAH)

One of the most sophisticated mechanistic applications of the piperazine amide (and its bioisostere, the piperazine urea) is in the inhibition of Fatty Acid Amide Hydrolase (FAAH) .

The "Twisted Amide" Mechanism

Unlike standard serine hydrolase inhibitors that rely on highly reactive electrophiles (e.g., fluorophosphonates), piperazine-based inhibitors utilize a binding-induced conformational change to activate a latent electrophile.

  • Recognition: The inhibitor binds to the FAAH active site. The piperazine ring occupies the cytosolic access channel.

  • Distortion: The enzyme's active site forces the amide/urea bond into a non-planar, "twisted" conformation. This breaks the conjugation between the nitrogen lone pair and the carbonyl.

  • Activation: The loss of conjugation makes the carbonyl carbon highly electrophilic.

  • Nucleophilic Attack: The catalytic Ser241 residue attacks the activated carbonyl, forming a carbamylated enzyme-inhibitor adduct that is hydrolytically stable, irreversibly inactivating the enzyme.

Critical Insight: This mechanism provides exquisite selectivity. Other serine hydrolases that cannot induce this specific "twist" do not activate the inhibitor, preventing off-target acylation.

Case Study B: Non-Covalent GPCR Selectivity (Dopamine D3)

In the context of Dopamine D3 receptor ligands, the piperazine amide acts as a selectivity filter . High homology between D2 and D3 receptors makes selectivity difficult.[1][2][3]

The "Reverse Amide" Linker Strategy

Piperazine amides often function as bitopic ligands:

  • Primary Pharmacophore: The protonated N4-piperazine nitrogen binds to the conserved Asp110 (D3 numbering) in the orthosteric site via a salt bridge.

  • Linker: The amide bond connects the piperazine to a lipophilic "tail" (e.g., aryl group).

  • Selectivity Mechanism: The amide linker interacts with residues in the Extracellular Loop 2 (EL2) and Extracellular Loop 1 (EL1) . Specifically, the carbonyl oxygen can form hydrogen bonds with Gly94 or Ser182 , residues that differ slightly in conformation or accessibility between D2 and D3. This interaction stabilizes the ligand in the D3 pocket over D2.

Visualization of Mechanisms[4]

The following diagrams illustrate the two distinct mechanisms described above.

Diagram 1: FAAH Covalent Inactivation Pathway

FAAH_Mechanism Inhibitor Piperazine Amide/Urea (Planar/Stable) Binding Binding to FAAH Active Site Inhibitor->Binding Diffusion Twist Enzyme-Induced Conformational Twist Binding->Twist Steric Constraint Activation Loss of N-CO Conjugation (Activated Carbonyl) Twist->Activation Electronic Shift Attack Ser241 Nucleophilic Attack Activation->Attack k_inact Adduct Covalent Adduct (Irreversible Inhibition) Attack->Adduct Carbamylation

Caption: The "Twist-Activation" mechanism utilized by piperazine-based inhibitors to achieve selectivity for FAAH.

Diagram 2: Dopamine D3 Receptor Selectivity Logic

D3_Selectivity Ligand Piperazine Amide Ligand Orthosteric Orthosteric Site (Asp110) Ligand->Orthosteric N4-Protonation Linker Amide Linker (C=O / NH) Ligand->Linker Interaction1 Salt Bridge (Conserved D2/D3) Orthosteric->Interaction1 Secondary Secondary Pocket (EL1 / EL2) Linker->Secondary Orientation Interaction2 H-Bond to Gly94/Ser182 (D3 Specific) Secondary->Interaction2 Selectivity High D3 vs D2 Selectivity Interaction2->Selectivity Determines

Caption: Structural logic of piperazine amides acting as bitopic ligands to achieve GPCR subtype selectivity.

Experimental Protocols

Protocol A: Synthesis of Piperazine Amides (General HATU Coupling)

Objective: To synthesize a piperazine amide derivative with high purity for biological evaluation.

Reagents:

  • Carboxylic Acid (R-COOH) [1.0 equiv]

  • N-Boc-Piperazine or Substituted Piperazine [1.1 equiv]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) [1.2 equiv]

  • DIPEA (N,N-Diisopropylethylamine) [3.0 equiv]

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir at room temperature (RT) for 5 minutes.

  • Coupling: Add HATU (1.2 mmol) in one portion. Stir for 10 minutes to form the activated ester species.

  • Addition: Add the Piperazine derivative (1.1 mmol) dropwise (if liquid) or in small portions (if solid).

  • Reaction: Flush with Nitrogen (

    
    ), seal, and stir at RT for 4–12 hours. Monitor conversion by LC-MS (Target mass [M+H]+).
    
  • Workup: Dilute reaction mixture with Ethyl Acetate (50 mL). Wash sequentially with:

    • 10% Citric Acid (2 x 20 mL) – Removes excess amine/DIPEA.

    • Sat. NaHCO3 (2 x 20 mL) – Removes unreacted acid.

    • Brine (1 x 20 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).
    
Protocol B: Determining Covalent Occupancy (FAAH)

Objective: To verify the covalent mechanism of action using a mass-shift assay.

  • Incubation: Incubate Recombinant Human FAAH (1 µM) with the piperazine amide inhibitor (10 µM) in PBS (pH 7.4) for 1 hour at 37°C.

  • Control: Run a parallel sample with DMSO vehicle only.

  • Denaturation: Quench reaction with 1% Formic Acid/Acetonitrile (1:1).

  • Analysis: Analyze intact protein mass via LC-ESI-TOF-MS (Liquid Chromatography-Electrospray Ionization-Time of Flight Mass Spectrometry).

  • Validation:

    • Expected Result: The inhibitor-treated sample should show a mass shift of + [MW of Inhibitor] (or + [MW - Leaving Group] if a urea) relative to the control peak.

    • Deconvolution: Use Maximum Entropy algorithm to deconvolute the protein charge envelope.

References

  • Covalent Inhibition of FAAH

    • Title: Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas.
    • Source: Journal of Medicinal Chemistry / PMC.
    • URL:[Link]

  • D3 Receptor Selectivity

    • Title: N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands.[2]

    • Source: Bioorganic & Medicinal Chemistry / PMC.
    • URL:[Link]

  • Anticancer Mechanisms (Tubulin)

    • Title: Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity.
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.
    • URL:[Link]

  • General Scaffold Review

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[4]

    • Source: ChemistryOpen.
    • URL:[Link]

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An In-Depth Technical Guide to the Structure Elucidation of N-isopropyl-2-(piperazin-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel compound N-isopropyl-2-(piperazin-1-yl)propanamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic, field-proven approach to molecular characterization, emphasizing the synergy between different analytical methods. We will delve into the core principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, detailing not just the "how" but the critical "why" behind experimental choices. Each section includes detailed, step-by-step protocols and in-depth analysis of expected data, culminating in an unambiguous confirmation of the molecular structure.

Introduction: The Compound of Interest

N-isopropyl-2-(piperazin-1-yl)propanamide is a small organic molecule with the chemical formula C₁₀H₂₁N₃O and a molecular weight of 199.30 g/mol .[1] Its structure incorporates several key functional groups: a secondary amide, a piperazine ring, and an isopropyl group. The presence of these moieties suggests potential applications in medicinal chemistry, as the piperazine ring is a common scaffold in pharmacologically active compounds.[2] Accurate and thorough structural verification is the foundational first step in any research and development pipeline. This guide will systematically walk through the process of confirming the connectivity and chemical environment of every atom in the molecule.

The Strategic Workflow for Structure Elucidation

Structure_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Final Confirmation FTIR FTIR Spectroscopy Data_Integration Integrated Data Analysis FTIR->Data_Integration Functional Groups MS Mass Spectrometry MS->Data_Integration Molecular Weight & Formula NMR_1D 1D NMR (¹H, ¹³C) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Assignments NMR_2D->Data_Integration Connectivity Structure_Confirmation Unambiguous Structure Data_Integration->Structure_Confirmation Final Verdict

Caption: A strategic workflow for the structure elucidation of N-isopropyl-2-(piperazin-1-yl)propanamide.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Key Functional Groups

FTIR spectroscopy is an invaluable first-pass technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Predicted FTIR Spectrum and Interpretation

The FTIR spectrum of N-isopropyl-2-(piperazin-1-yl)propanamide is predicted to exhibit several characteristic absorption bands.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~3300N-H StretchSecondary AmideMedium, Sharp
2970-2850C-H Stretch (aliphatic)Isopropyl, Piperazine, PropanamideStrong
~1640C=O Stretch (Amide I)Secondary AmideStrong
~1540N-H Bend (Amide II)Secondary AmideMedium-Strong
1470-1450C-H BendMethylene and MethylMedium
~1130C-N StretchPiperazine, AmideMedium

Interpretation:

  • Secondary Amide: The presence of a sharp peak around 3300 cm⁻¹ (N-H stretch) and a strong absorption around 1640 cm⁻¹ (C=O stretch, Amide I) and 1540 cm⁻¹ (N-H bend, Amide II) would provide strong evidence for the secondary amide functionality.[3][4][5]

  • Piperazine Ring: The C-N stretching vibrations of the piperazine ring are expected in the 1100-1200 cm⁻¹ region. The numerous C-H stretching bands below 3000 cm⁻¹ are consistent with the saturated nature of the piperazine ring and other aliphatic parts of the molecule.[6][7]

  • Isopropyl Group: The characteristic bending vibrations of the isopropyl group are expected around 1385 and 1370 cm⁻¹, often appearing as a doublet.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

  • Background Spectrum: Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid N-isopropyl-2-(piperazin-1-yl)propanamide sample onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking using the instrument's software.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a prominent protonated molecular ion [M+H]⁺.[9][10][11]

Predicted Mass Spectrum and Fragmentation

The expected monoisotopic mass of N-isopropyl-2-(piperazin-1-yl)propanamide (C₁₀H₂₁N₃O) is 199.1685. In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 200.1763.

Predicted Fragmentation Pattern:

The fragmentation of N-isopropyl-2-(piperazin-1-yl)propanamide is likely to proceed through several key pathways, primarily involving cleavage of the amide bond and fragmentation of the piperazine ring.[12][13][14]

MS_Fragmentation M [M+H]⁺ m/z 200 F1 m/z 143 M->F1 Loss of C₃H₇N F2 m/z 99 M->F2 Cleavage of propanamide side chain F3 m/z 85 F2->F3 Loss of CH₂ F4 m/z 58 F2->F4 Ring opening

Caption: Predicted major fragmentation pathways for N-isopropyl-2-(piperazin-1-yl)propanamide.

  • m/z 143: Loss of the isopropylamine moiety.

  • m/z 99: Cleavage of the bond between the piperazine ring and the propanamide side chain.

  • m/z 85 & 58: Characteristic fragments arising from the cleavage of the piperazine ring.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute an aliquot of this solution to a final concentration of 1-10 µg/mL.[9]

  • Instrument Setup: Set the ESI source to positive ion mode. Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • Infusion: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the full scan mass spectrum over a suitable m/z range (e.g., 50-500).

  • Tandem MS (MS/MS): To confirm the fragmentation pattern, perform a product ion scan on the [M+H]⁺ ion (m/z 200).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the precise connectivity and stereochemistry of a molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments will be employed to map out the complete structure.

Predicted ¹H and ¹³C NMR Spectra

Based on the chemical structure, the following ¹H and ¹³C NMR chemical shifts are predicted.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0-8.0br s1HNH (amide)
~4.1septet1HCH (isopropyl, amide)
~3.2q1HCH (propanamide)
~2.4-2.8m8HCH ₂ (piperazine)
~1.3d3HCH ₃ (propanamide)
~1.1d6HCH ₃ (isopropyl)

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (ppm)Assignment
~173C =O (amide)
~60C H (propanamide)
~53C H₂ (piperazine)
~46C H₂ (piperazine)
~41C H (isopropyl, amide)
~23C H₃ (isopropyl)
~18C H₃ (propanamide)
2D NMR for Unambiguous Assignments

2D NMR experiments are crucial for confirming the connectivity established by 1D NMR.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically through 2 or 3 bonds). Expected key correlations include:

    • The isopropyl CH proton to the two isopropyl CH₃ groups.

    • The propanamide CH proton to the propanamide CH₃ group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to, confirming the assignments made in the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are 2-3 bonds away, which is essential for piecing together the molecular fragments.[15][16] Key expected HMBC correlations are:

    • The amide NH proton to the amide C=O carbon.

    • The isopropyl CH proton to the amide C=O carbon.

    • The propanamide CH proton to the piperazine carbons.

HMBC_Correlations cluster_0 Key HMBC Correlations Amide_NH Amide N-H Amide_CO Amide C=O Amide_NH->Amide_CO Isopropyl_CH Isopropyl C-H Isopropyl_CH->Amide_CO Propanamide_CH Propanamide C-H Piperazine_C Piperazine Carbons Propanamide_CH->Piperazine_C

Caption: Key expected HMBC correlations for N-isopropyl-2-(piperazin-1-yl)propanamide.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Integrated Data Analysis and Structure Confirmation

The final step in the structure elucidation process is the integration of all analytical data.

  • FTIR confirms the presence of the secondary amide and aliphatic C-H and C-N bonds.

  • MS provides the molecular formula (via high-resolution mass measurement of the [M+H]⁺ ion) and the fragmentation pattern supports the proposed connectivity of the major structural units.

  • ¹H and ¹³C NMR provide the chemical environment and number of each type of proton and carbon.

  • COSY, HSQC, and HMBC NMR experiments unequivocally establish the bonding network of the entire molecule.

By systematically analyzing and cross-referencing the data from these techniques, we can confidently and unambiguously confirm the structure of N-isopropyl-2-(piperazin-1-yl)propanamide.

References

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • Standard Operating Procedure – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Health, Safety and Environment Office. Available at: [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS. Available at: [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. Available at: [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. Available at: [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available at: [Link]

  • Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Nanotoxicology. Available at: [Link]

  • Preparation of n-substituted piperazines. Google Patents.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions. PMC. Available at: [Link]

  • Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. ResearchGate. Available at: [Link]

  • Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Standard Operating Procedure H-NMR. University of Massachusetts Boston. Available at: [Link]

  • Synthesis of N,N'-Substituted Piperazine and Homopiperazine Derivatives with Polyamine-like Actions at N-Methyl-D-aspartate Receptors. Journal of Medicinal Chemistry. Available at: [Link]

  • IR Absorption Frequencies. Northern Illinois University. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Available at: [Link]

  • C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Rsc.org. Available at: [Link]

  • Standard Operating Procedure (SOP) Title: NMR Sample Preparation. Imperial College London. Available at: [Link]

  • 1-(m-(trifluoromethyl)phenyl)piperazine: FT-IR, FT-Raman and DFT quantum chemical study on the molecular conformation, vibrational and electronic transitions. PubMed. Available at: [Link]

  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Jena Bioscience. Available at: [Link]

  • IR: amines. University of Calgary. Available at: [Link]

  • FTIR spectrum of (a) piperazine, (b) BTCA, (c) BTCA-P-Cu-CP, and (d) BTCA-P-Cu-MCP. ResearchGate. Available at: [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. PMC. Available at: [Link]

  • H-C multiple-bond correlations: HMBC. University of California, San Diego. Available at: [Link]

  • IR Absorption Table. University of Colorado Boulder. Available at: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. Available at: [Link]

  • Synthesis and spectral properties of new piperazine derivatives and a structural study. ScienceDirect. Available at: [Link]

  • Electrospray Ionization for Mass Spectrometry. LCGC International. Available at: [Link]

  • Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. PMC. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Available at: [Link]

  • Electrospray Ionization. University of Illinois Urbana-Champaign. Available at: [Link]

  • Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. Morressier. Available at: [Link]

  • A heteronuclear multiple-bond correlation spectrum (HMBC) of compound 4. ResearchGate. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles. Available at: [Link]

  • 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. Available at: [Link]

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"physicochemical properties of N-isopropyl-1-piperazineacetamide"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of N-isopropyl-1-piperazineacetamide

Introduction

N-isopropyl-1-piperazineacetamide is a derivative of piperazine, a core scaffold frequently utilized in medicinal chemistry due to its favorable pharmacokinetic properties and versatile synthetic handles. Understanding the fundamental physicochemical properties of this compound is a critical first step in any research and development pipeline, as these characteristics directly govern its behavior in biological systems. Properties such as solubility, ionization state (pKa), and lipophilicity (logP) are cornerstone parameters that influence everything from formulation and dosage to absorption, distribution, metabolism, and excretion (ADME).

This guide provides a comprehensive overview of the known physicochemical properties of N-isopropyl-1-piperazineacetamide. Beyond merely listing data, it offers detailed, field-proven experimental protocols for the determination of these key parameters. The methodologies are presented from the perspective of a senior application scientist, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility, which are paramount for regulatory submission and successful drug development.

Chemical Identity and Structure

A precise understanding of the molecule's structure is the foundation upon which all other physicochemical data rests.

  • IUPAC Name: 2-(piperazin-1-yl)-N-propan-2-ylacetamide[1]

  • Synonyms: N-Isopropyl-1-piperazineacetamide, N-isopropyl-2-piperazin-1-ylacetamide[1]

  • CAS Number: 39890-42-1[1][2][3]

  • Molecular Formula: C9H19N3O[1][2]

  • Canonical SMILES: CC(C)NC(=O)CN1CCNCC1[1]

Structure:

Chemical structure of N-isopropyl-1-piperazineacetamideFigure 1. 2D Chemical Structure of N-isopropyl-1-piperazineacetamide.

Summary of Physicochemical Properties

PropertyValueSource & Method
Molecular Weight 185.27 g/mol PubChem (Computed)[1][2]
logP (Octanol-Water) -0.2PubChem (XLogP3, Computed)[1]
Topological Polar Surface Area (TPSA) 44.4 ŲPubChem (Computed)[1]
Hydrogen Bond Donors 2PubChem (Computed)[1]
Hydrogen Bond Acceptors 3PubChem (Computed)[1]
Rotatable Bonds 3PubChem (Computed)
pKa Not availableRequires experimental determination
Aqueous Solubility Not availableRequires experimental determination
Melting Point Not availableRequires experimental determination
Boiling Point Not availableRequires experimental determination

Experimental Determination of Key Properties

The following sections provide detailed, robust protocols for determining the most critical physicochemical parameters for a drug candidate like N-isopropyl-1-piperazineacetamide.

Aqueous Solubility Determination

Scientific Rationale: Aqueous solubility is a primary determinant of a drug's dissolution rate and, consequently, its bioavailability.[4] For oral dosage forms, a compound must dissolve in the gastrointestinal fluid to be absorbed. The "shake-flask" method is the gold-standard technique for determining thermodynamic equilibrium solubility, providing a definitive value for a compound's intrinsic ability to dissolve in an aqueous medium.[5]

Experimental Workflow: Shake-Flask Method

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid N-isopropyl-1-piperazineacetamide prep2 Add to vial with phosphate-buffered saline (PBS, pH 7.4) prep1->prep2 equil Agitate at constant temp (e.g., 25°C or 37°C) for 24-48 hours prep2->equil sep1 Centrifuge vial to pellet undissolved solid equil->sep1 sep2 Carefully collect supernatant sep1->sep2 sep3 Filter supernatant (e.g., 0.22 µm PTFE filter) to remove fine particulates sep2->sep3 an2 Analyze filtered supernatant using HPLC-UV sep3->an2 an1 Prepare calibration curve with known concentrations an1->an2 an3 Quantify concentration against calibration curve an2->an3

Caption: Workflow for thermodynamic solubility determination.

Detailed Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid N-isopropyl-1-piperazineacetamide (enough to ensure undissolved solid remains at equilibrium) to a vial containing a precise volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (typically 25°C for standard measurements or 37°C to simulate physiological conditions) for a sufficient duration (24 to 48 hours) to ensure thermodynamic equilibrium is reached.[5] The presence of undissolved solid should be visually confirmed.

  • Phase Separation: After equilibration, separate the saturated aqueous phase from the excess solid. This is a critical step to prevent artificially high readings.[4]

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the majority of the solid.

    • Carefully withdraw the supernatant, avoiding any disturbance of the pellet.

    • Filter the collected supernatant through a low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining fine particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][6]

    • Prepare a standard curve using known concentrations of N-isopropyl-1-piperazineacetamide in the same buffer.

    • Inject the filtered sample onto the HPLC system.

    • Calculate the concentration based on the peak area relative to the standard curve. The result is reported in units such as mg/mL or µM.

Ionization Constant (pKa) Determination

Scientific Rationale: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For N-isopropyl-1-piperazineacetamide, the piperazine moiety contains two basic nitrogen atoms that can be protonated. Knowing the pKa values is crucial as ionization state dramatically affects solubility, membrane permeability, and receptor binding. Potentiometric titration is a highly accurate and reliable method for determining pKa.[7][8] It involves monitoring pH changes as a titrant is added, with the inflection point of the resulting curve corresponding to the pKa.[9]

Experimental Workflow: Potentiometric Titration

G cluster_setup System Setup & Calibration cluster_sample Sample Preparation cluster_titration Titration Process cluster_analysis Data Analysis setup1 Calibrate pH meter with standard buffers (pH 4, 7, 10) setup2 Prepare 0.1 M HCl and 0.1 M NaOH titrant solutions setup1->setup2 sample1 Dissolve known amount of compound in water to make ~1mM solution setup2->sample1 sample2 Add KCl to maintain constant ionic strength (0.15 M) sample1->sample2 sample3 Acidify sample to ~pH 2 with 0.1 M HCl sample2->sample3 titrate1 Place vessel on magnetic stirrer with immersed pH probe sample3->titrate1 titrate2 Titrate with 0.1 M NaOH, adding small, precise increments titrate1->titrate2 titrate3 Record pH after each addition once reading stabilizes (<0.01 pH/min) titrate2->titrate3 an1 Plot pH vs. Volume of NaOH added titrate3->an1 an2 Calculate 1st and 2nd derivatives to identify inflection points an1->an2 an3 pH at inflection point(s) corresponds to pKa value(s) an2->an3

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Step-by-Step Protocol:

  • System Setup: Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[7][8] Prepare standardized titrant solutions (0.1 M HCl and 0.1 M NaOH).[7]

  • Sample Preparation:

    • Accurately weigh and dissolve N-isopropyl-1-piperazineacetamide in degassed, deionized water to a known concentration (e.g., 1 mM).

    • To maintain a constant ionic strength throughout the titration, add a background electrolyte such as potassium chloride (KCl) to a final concentration of 0.15 M.[7][8]

    • Since the compound is basic, start by acidifying the solution to approximately pH 1.8-2.0 with the 0.1 M HCl solution to ensure all basic sites are fully protonated.[7][8]

  • Titration:

    • Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode.

    • Begin titrating the solution by adding small, precise increments of the 0.1 M NaOH solution.

    • After each addition, allow the pH reading to stabilize (signal drift < 0.01 pH units per minute) before recording the pH and the total volume of titrant added.[7][8]

    • Continue the titration until the pH reaches approximately 12.0-12.5 to ensure all deprotonation events are captured.[8]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa values are determined from the inflection points on this curve. This is most accurately done by calculating the first or second derivative of the curve; the peak of the first derivative corresponds to the midpoint of the steepest pH change, which is the equivalence point. The pH at half the volume of the equivalence point corresponds to the pKa. Given the two basic nitrogens on the piperazine ring, two inflection points and thus two pKa values are expected.

    • Perform the titration in triplicate to ensure reliability and report the average pKa value(s) with the standard deviation.[7][8]

Lipophilicity (logP) Determination

Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter that influences membrane permeability, plasma protein binding, and metabolic clearance. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. The shake-flask method is the traditional and most direct way to measure logP.[10][11] However, for higher throughput, HPLC-based methods are also widely used and can be correlated to shake-flask values.[12][13]

Experimental Workflow: Shake-Flask logP Method

G cluster_prep Phase Preparation & Saturation cluster_partition Partitioning cluster_separation Phase Separation cluster_analysis Analysis & Calculation prep1 Mix n-octanol and aqueous buffer (pH adjusted to ensure neutral species) prep2 Shake vigorously and allow layers to separate to pre-saturate phases prep1->prep2 part1 Add known amount of compound to pre-saturated phases prep2->part1 part2 Shake to allow compound to partition until equilibrium part1->part2 sep1 Centrifuge to ensure complete separation of layers part2->sep1 sep2 Carefully sample both the upper (n-octanol) and lower (aqueous) layers sep1->sep2 an1 Determine compound concentration in each phase via HPLC-UV sep2->an1 an2 Calculate P = [Conc]_octanol / [Conc]_aqueous an1->an2 an3 Calculate logP = log10(P) an2->an3

Sources

Solubility and Stability Profiling of N-isopropyl-2-(piperazin-1-yl)propanamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the physicochemical properties of a starting fragment dictate the trajectory of the entire hit-to-lead campaign. N-isopropyl-2-(piperazin-1-yl)propanamide (CAS: 86906-58-3) is a highly versatile, low-molecular-weight building block. Characterized by a basic piperazine ring and a sterically hindered propanamide backbone, it provides excellent vectors for hydrogen bonding and lipophilic pocket engagement.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listing. Here, we deconstruct the causality behind the solubility and stability of this fragment, providing self-validating experimental workflows to ensure robust data generation for downstream medicinal chemistry optimization.

Physicochemical Profiling & Structural Causality

Understanding the behavior of N-isopropyl-2-(piperazin-1-yl)propanamide requires mapping its macroscopic properties to its micro-structural features[1].

Table 1: Physicochemical and Structural Profile

Property / FeatureValue / DescriptionMechanistic Implication
Molecular Weight 199.30 g/mol Ideal for FBDD (Rule of Three compliant), allowing significant room for "fragment growing"[2].
Physical State Oil (at Room Temp)Indicates low crystal lattice energy, which generally favors higher thermodynamic solubility.
Piperazine N4 (Secondary) pKa ~ 9.0 – 9.5Highly protonated at physiological pH (7.4), driving high aqueous solubility via ion-dipole interactions.
Piperazine N1 (Tertiary) pKa ~ 4.0 – 5.0Electron-withdrawing effect of the adjacent alpha-carbonyl reduces basicity; remains largely neutral at pH 7.4.
Amide Bond Sterically ShieldedThe isopropyl group provides steric bulk, protecting the amide from rapid enzymatic hydrolysis by amidases.
The Causality of Fragment Selection

Typical fragment hits exhibit weak binding affinities (


 in the high micromolar to millimolar range). Consequently, biophysical screening (e.g., NMR, SPR, X-ray crystallography) must be conducted at high compound concentrations (often >1 mM)[2]. The presence of the basic secondary amine in this fragment ensures that it exists predominantly as a soluble cation in physiological buffers, preventing the false positives and aggregation artifacts commonly caused by insoluble, lipophilic fragments.

Solubility Dynamics: Kinetic vs. Thermodynamic

In drug discovery, solubility is not a static number; it is a condition-dependent dynamic. We must distinguish between Kinetic Solubility (the point of precipitation when a DMSO stock is diluted into an aqueous buffer) and Thermodynamic Solubility (the equilibrium concentration of the compound in a saturated solution)[3].

For early-stage triage, kinetic solubility is sufficient. However, because N-isopropyl-2-(piperazin-1-yl)propanamide is an oil, thermodynamic solubility via the Shake-Flask Method is the gold standard to determine its true saturation limit in assay buffers[4].

Protocol 1: Shake-Flask Thermodynamic Solubility Assay

This protocol is designed as a self-validating system: by measuring at two time points, we mathematically prove that thermodynamic equilibrium has been achieved.

  • Sample Preparation: Add an excess amount of N-isopropyl-2-(piperazin-1-yl)propanamide (approx. 20-30 mg) to 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4) in a glass vial. The presence of two distinct phases (aqueous buffer and undissolved oil) visually validates saturation.

  • Equilibration: Seal the vial and agitate at 300 rpm on a thermoshaker at exactly 25°C.

  • Self-Validating Sampling: Extract 100 µL aliquots at 24 hours and 48 hours .

  • Phase Separation: Centrifuge the aliquots at 15,000 × g for 15 minutes to pellet any micro-emulsions, or filter through a 0.22 µm PTFE syringe filter. (Note: Filter adsorption must be ruled out by comparing centrifuged vs. filtered samples).

  • Quantitation: Dilute the supernatant into the linear dynamic range and analyze via LC-MS/UV against a pre-established calibration curve. If the concentration at 24h equals the concentration at 48h (± 5%), thermodynamic equilibrium is validated[5].

SolWorkflow Start Fragment Oil (CAS 86906-58-3) AddBuffer Add PBS Buffer (pH 7.4) Start->AddBuffer Equilibrate Equilibration (Shake-flask, 24-48h, 25°C) AddBuffer->Equilibrate Excess compound Separate Phase Separation (Centrifugation / Filtration) Equilibrate->Separate Saturated state Analyze LC-MS/UV Quantitation Separate->Analyze Supernatant Result Thermodynamic Solubility Value (Sw) Analyze->Result

Figure 1: Shake-flask thermodynamic solubility workflow for fragment evaluation.

Chemical and Metabolic Stability

While the amide bond of N-isopropyl-2-(piperazin-1-yl)propanamide is chemically stable in standard assay buffers (pH 4.0 - 9.0) due to steric shielding from the isopropyl group, its metabolic stability requires rigorous profiling.

The Piperazine Liability

The piperazine ring is a well-documented metabolic soft spot. In the presence of hepatic Cytochrome P450 (CYP450) enzymes, piperazine derivatives undergo rapid biotransformation[6]. The primary degradation pathways include:

  • N-Oxidation: The electron-rich secondary amine (N4) is highly susceptible to oxidation, forming an N-oxide metabolite[7].

  • 
    -Carbon Hydroxylation:  CYP450s can hydroxylate the carbon adjacent to the nitrogen. This intermediate is chemically unstable and rapidly collapses, leading to ring cleavage  or N-dealkylation[8].
    

MetPathway Parent N-isopropyl-2-(piperazin-1-yl)propanamide (Parent Fragment) CYP Hepatic CYP450s (e.g., CYP3A4, CYP2D6) Parent->CYP NOxide Piperazine N-Oxidation (Major Metabolite) CYP->NOxide Direct Oxidation Hydroxyl alpha-Carbon Hydroxylation CYP->Hydroxyl C-H Activation Cleavage Ring Cleavage / N-Dealkylation Hydroxyl->Cleavage Spontaneous Collapse

Figure 2: Primary CYP450-mediated metabolic degradation pathways of the piperazine ring.

Protocol 2: In Vitro Microsomal Stability Assay (HLM)

To quantify the metabolic liability of the piperazine ring, we utilize a Human Liver Microsome (HLM) assay. This protocol includes a critical negative control to validate that degradation is strictly CYP-mediated.

  • Incubation Mixture: In a 96-well plate, combine Human Liver Microsomes (0.5 mg/mL final protein concentration), 1.0 µM of the fragment, and 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Self-Validation Control: Prepare a parallel "Minus-NADPH" control plate. If the compound degrades here, it indicates chemical instability or non-CYP enzymatic degradation (e.g., amidases).

  • Initiation: Pre-incubate the plates at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration) to the test wells.

  • Time-Course Sampling: At

    
     minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to quench the reaction and precipitate proteins.
    
  • Analysis: Centrifuge at 4,000 rpm for 20 minutes at 4°C. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining percentage versus time to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    )[9].

Fragment Triage and Decision Logic

In a high-throughput FBDD campaign, fragments must pass strict gating criteria before chemistry resources are allocated for "fragment growing" or "fragment linking"[10]. The logic tree below illustrates the triage process for piperazine-based amides.

FBDDTriage Lib Fragment Library Screening SolCheck Aqueous Sol > 1 mM? Lib->SolCheck StabCheck Microsomal t1/2 > 30 min? SolCheck->StabCheck Yes Reject Triage / Discard SolCheck->Reject No StabCheck->Reject No Lead Hit-to-Lead Optimization (Fragment Growing) StabCheck->Lead Yes

Figure 3: Decision logic tree for fragment triage based on solubility and metabolic stability.

If N-isopropyl-2-(piperazin-1-yl)propanamide exhibits a short half-life (


 min), medicinal chemists will typically employ bioisosteric replacement or block the susceptible 

-carbons with steric bulk (e.g., methylation or fluorination) during the hit-to-lead phase to mitigate CYP-mediated ring cleavage[11].

References

  • Bidepharm. "CAS: 21416-67-1 / 86906-58-3 Solubility Data." 1

  • Taylor & Francis. "What makes a good fragment in fragment-based drug discovery?" 2

  • Enamine. "Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)." 3

  • Inventiva Pharma. "Solubility Toolbox for Successful Design of Drug Candidates." 4

  • ResearchGate. "Can anyone tell me how to perform equilibrium solubility studies step by step practically?" 5

  • ResearchGate. "Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor." 6

  • NIH / PMC. "Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines."7

  • Frontiers. "Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization." 8

  • Dove Medical Press. "Bibliometrics Analysis and Knowledge Mapping of Fragment-Based Drug Design Research." 10

  • NIH / PMC. "Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling." 9

  • PNAS. "A preparative small-molecule mimic of liver CYP450 enzymes in the aliphatic C–H oxidation of carbocyclic N-heterocycles." 11

Sources

In Vitro Screening of N-isopropyl-1-piperazineacetamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of pharmacological activities.[1][2] Its unique physicochemical properties, including high bioavailability and the ability to engage with diverse biological targets, make it a cornerstone of modern drug discovery.[1] This guide provides a comprehensive framework for the in vitro screening of N-isopropyl-1-piperazineacetamide, a specific derivative with untapped therapeutic potential. We will move beyond a simple listing of protocols to offer a strategic, causality-driven approach to screening, designed to efficiently identify and characterize the bioactivity of this compound. This document is intended for researchers, scientists, and drug development professionals, providing field-proven insights into experimental design, execution, and data interpretation, all grounded in rigorous scientific principles.

Introduction: The Rationale for Screening N-isopropyl-1-piperazineacetamide

N-isopropyl-1-piperazineacetamide belongs to the broader class of piperazine acetamides, which have demonstrated a wide range of biological effects, including antidiabetic and antimicrobial properties.[3][4] The core structure, featuring a piperazine ring, is known to interact with a variety of biological targets, most notably G-protein coupled receptors (GPCRs) and various enzymes.[5][6] The N-isopropyl-acetamide moiety introduces specific steric and electronic features that can modulate binding affinity, selectivity, and pharmacokinetic properties.

The lack of extensive biological data on N-isopropyl-1-piperazineacetamide presents a unique opportunity for novel target identification and therapeutic application. A systematic in vitro screening cascade is therefore the critical first step in elucidating its pharmacological profile. This guide proposes a tiered approach, beginning with broad-based primary screens to identify potential areas of activity, followed by more focused secondary and mechanistic assays to validate initial findings and elucidate the mechanism of action.

A Strategic Approach to In Vitro Screening

A robust and efficient screening strategy is paramount to avoid costly late-stage failures in drug development.[7] Our proposed workflow is designed to maximize the acquisition of meaningful data at each stage, allowing for informed decision-making throughout the process.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary High-Throughput Screening (HTS) cluster_2 Phase 3: Secondary Assays & Hit Validation cluster_3 Phase 4: Mechanism of Action (MoA) Studies Initial Cytotoxicity Assessment Initial Cytotoxicity Assessment GPCR Screening Panel GPCR Screening Panel Initial Cytotoxicity Assessment->GPCR Screening Panel Proceed if non-toxic Enzyme Inhibition Panel Enzyme Inhibition Panel Initial Cytotoxicity Assessment->Enzyme Inhibition Panel Proceed if non-toxic Dose-Response Studies Dose-Response Studies GPCR Screening Panel->Dose-Response Studies Identified Hit(s) Enzyme Inhibition Panel->Dose-Response Studies Identified Hit(s) Functional Cell-Based Assays Functional Cell-Based Assays Dose-Response Studies->Functional Cell-Based Assays Pathway-Specific Assays Pathway-Specific Assays Functional Cell-Based Assays->Pathway-Specific Assays Target Engagement Assays Target Engagement Assays Pathway-Specific Assays->Target Engagement Assays

Caption: A tiered in vitro screening workflow for N-isopropyl-1-piperazineacetamide.

Phase 1: Foundational Assays - Establishing a Baseline

Before embarking on large-scale screening, it is crucial to assess the general cytotoxicity of N-isopropyl-1-piperazineacetamide. This foundational step ensures that any observed activity in subsequent assays is not merely a result of cell death and helps to define a suitable concentration range for further experiments.[7]

Cytotoxicity Assessment

The MTT assay is a reliable and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate a panel of representative human cell lines (e.g., HEK293, HepG2, and a cancer cell line like HeLa) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare a serial dilution of N-isopropyl-1-piperazineacetamide (e.g., from 100 µM down to 0.1 µM) in the appropriate cell culture medium. Remove the existing medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.[9]

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Gently shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The concentration that inhibits 50% of cell growth (IC50) can be determined by plotting cell viability against the compound concentration.

Parameter Description
Cell Lines HEK293, HepG2, HeLa
Compound Concentration Range 0.1 µM to 100 µM
Incubation Time 48-72 hours
Readout Absorbance at 570 nm
Primary Endpoint IC50 (Half-maximal Inhibitory Concentration)

Phase 2: Primary High-Throughput Screening (HTS)

With a non-toxic concentration range established, the next step is to screen N-isopropyl-1-piperazineacetamide against large panels of potential molecular targets. Given the known activities of piperazine derivatives, focusing on GPCRs and key enzyme families is a logical starting point.[5][10]

GPCR Screening

GPCRs represent the largest family of cell surface receptors and are the target of a significant portion of currently marketed drugs.[5][11] High-throughput screening against a panel of GPCRs can rapidly identify potential interactions.

Methodology: GPCR Scintillation Proximity Assay (SPA)

Radioligand binding assays, particularly in an SPA format, are a robust method for primary screening.[12] In this assay, a radiolabeled ligand binds to a GPCR-coupled scintillant-coated bead. Displacement of the radioligand by the test compound results in a loss of signal.

Workflow for GPCR SPA Screening

G Compound Compound Mix Incubate Components Compound->Mix Radioligand Radioligand Radioligand->Mix GPCR_Bead GPCR-coupled Scintillant Bead GPCR_Bead->Mix Readout Measure Scintillation Mix->Readout

Caption: Workflow for a GPCR Scintillation Proximity Assay.

Enzyme Inhibition Screening

Enzyme inhibition is another common mechanism of action for piperazine-containing compounds.[3][13] Screening against a panel of relevant enzymes can uncover novel inhibitory activities.

Methodology: In Vitro Enzyme Activity Assays

These assays measure the effect of a compound on the activity of a specific enzyme.[10] The choice of enzymes to screen against should be guided by the therapeutic areas of interest (e.g., kinases for oncology, proteases for infectious diseases, or acetylcholinesterase for neurological disorders).[10][13]

Protocol: General Enzyme Inhibition Assay

  • Prepare Reagents: Prepare a stock solution of N-isopropyl-1-piperazineacetamide. Prepare solutions of the target enzyme, its substrate, and any necessary cofactors in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include a positive control (a known inhibitor) and a negative control (vehicle).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) to allow the compound to interact with the enzyme.[14]

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.[14]

  • Detection: Measure the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Phase 3: Secondary Assays and Hit Validation

Positive "hits" from primary screening require further validation to confirm their activity and determine their potency. This phase involves generating dose-response curves and utilizing more physiologically relevant cell-based assays.[15]

Dose-Response Studies

For any validated hits from the primary screens, a full dose-response curve should be generated to accurately determine the IC50 or EC50 (half-maximal effective concentration). This involves a more detailed concentration range of the test compound.

Functional Cell-Based Assays

Cell-based assays provide a more biologically relevant context than biochemical assays by evaluating a compound's effect within a living cell.[16][17] These assays can confirm the activity of a compound on a specific signaling pathway downstream of the target receptor or enzyme.

Example: cAMP Assay for Gs or Gi-coupled GPCRs

If a primary screen identifies N-isopropyl-1-piperazineacetamide as a modulator of a Gs or Gi-coupled GPCR, a cAMP (cyclic adenosine monophosphate) assay can be used to confirm this functional activity.[18]

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

  • Cell Culture: Use a cell line endogenously expressing the target GPCR or a recombinant cell line overexpressing the receptor.

  • Compound Treatment: Plate the cells in a 384-well plate and treat them with varying concentrations of N-isopropyl-1-piperazineacetamide.

  • Cell Lysis and Detection: After incubation, lyse the cells and add the HTRF detection reagents (a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor fluorophore).

  • Signal Measurement: Measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis: Plot the HTRF signal against the compound concentration to generate a dose-response curve and determine the EC50 or IC50.

Phase 4: Mechanism of Action (MoA) Studies

Once a hit has been validated and its potency determined, the next step is to elucidate its mechanism of action.[19] This involves more in-depth studies to understand how the compound interacts with its target.

Enzyme Kinetics

For enzyme inhibitors, determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) is crucial.[14] This is typically done by measuring the enzyme kinetics in the presence of varying concentrations of both the substrate and the inhibitor. The data is often visualized using a Lineweaver-Burk plot.

G cluster_0 Enzyme Kinetics Experiment cluster_1 Data Analysis Vary [Substrate] Vary [Substrate] Measure Reaction Velocity Measure Reaction Velocity Vary [Substrate]->Measure Reaction Velocity Vary [Inhibitor] Vary [Inhibitor] Vary [Inhibitor]->Measure Reaction Velocity Lineweaver-Burk Plot Lineweaver-Burk Plot Measure Reaction Velocity->Lineweaver-Burk Plot Determine Inhibition Type Determine Inhibition Type Lineweaver-Burk Plot->Determine Inhibition Type

Caption: Workflow for determining the mechanism of enzyme inhibition.

Conclusion: A Pathway to Discovery

This technical guide provides a strategic and scientifically grounded framework for the in vitro screening of N-isopropyl-1-piperazineacetamide. By following a logical, tiered approach—from foundational cytotoxicity assessment to detailed mechanism of action studies—researchers can efficiently and effectively uncover the therapeutic potential of this and other novel chemical entities. Each step is designed to build upon the last, ensuring that resources are focused on the most promising avenues of investigation. The integration of robust protocols, clear data interpretation, and a deep understanding of the underlying biological principles will be the key to unlocking the next generation of therapeutics derived from the versatile piperazine scaffold.

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  • Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives - IJNRD. (n.d.).
  • N-ISOPROPYL-1-PIPERAZINEACETAMIDE | 39890-42-1 - ChemicalBook. (2023, May 4).
  • 1-piperazineacetamide, n-(1-methylethyl)-4-((1-(3-(4-nitrophenyl)-3-oxopropyl)-1h-benzimidazol-2-yl)methyl) - PubChemLite. (n.d.).
  • N-ISOPROPYL-1-PIPERAZINEACETAMIDE(39890-42-1) 13C NMR spectrum. (n.d.).
  • 39890-42-1|N-Isopropyl-2-(piperazin-1-yl)acetamide - BLDpharm. (n.d.).

Sources

"pharmacology of N-isopropyl-2-(piperazin-1-yl)propanamide derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Pharmacology of N-isopropyl-2-(piperazin-1-yl)propanamide Derivatives

Abstract

The piperazine ring is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics across a wide range of disease areas.[1][2][3] Its unique physicochemical properties—including two basic nitrogen atoms that can be independently functionalized, high aqueous solubility, and favorable pharmacokinetic profiles—make it a versatile building block for drug design.[4] This guide focuses on a specific, underexplored subclass: N-isopropyl-2-(piperazin-1-yl)propanamide derivatives . While direct literature on this scaffold is sparse, a systematic analysis of its constituent fragments and structurally related compounds allows for the construction of a robust pharmacological profile and a strategic framework for future research. This document provides a comprehensive overview of the medicinal chemistry, proposed mechanisms of action, and key experimental protocols relevant to the exploration of these promising compounds for researchers, scientists, and drug development professionals.

The Molecular Architecture: A Tripartite Scaffold of Opportunity

The N-isopropyl-2-(piperazin-1-yl)propanamide scaffold can be deconstructed into three key components, each contributing to its potential pharmacological profile:

  • The Piperazine Core: A six-membered saturated heterocycle with nitrogen atoms at the 1 and 4 positions. The N1 nitrogen is functionalized with the propanamide side chain, while the N4 nitrogen remains a secondary amine—a critical handle for synthetic diversification to modulate potency, selectivity, and pharmacokinetics.[1]

  • The Chiral Propanamide Linker: The 2-(...)propanamide unit introduces a chiral center adjacent to the piperazine ring. Stereochemistry can be a critical determinant of biological activity, and this linker provides a defined spatial orientation for the terminal amide group.

  • The N-isopropyl Amide: This terminal group contributes to the molecule's lipophilicity and hydrogen-bonding capabilities. The size and shape of this alkyl group are key variables in tuning interactions with target proteins.

Given this structure, these derivatives are well-positioned to interact with biological targets that recognize basic amines and have defined hydrophobic and hydrogen-bonding pockets, such as G-protein coupled receptors (GPCRs) and enzyme active sites.

Medicinal Chemistry & Synthetic Strategy

The synthesis of N-isopropyl-2-(piperazin-1-yl)propanamide derivatives can be approached through several established methods for N-functionalization of the piperazine core.[1][5] A primary strategy involves the acylation of piperazine with a suitable electrophile.

A proposed, efficient synthetic route is outlined below. This pathway begins with the reaction of piperazine with an activated 2-halopropanoic acid derivative, followed by amidation.

Synthetic_Pathway cluster_synthesis Nucleophilic Substitution (SN2) Piperazine Piperazine Product N-isopropyl-2-(piperazin-1-yl)propanamide (Target Scaffold) Piperazine->Product 1 eq. Reagent1 N-isopropyl-2-bromopropanamide Reagent1->Product Base Base (e.g., K₂CO₃, Et₃N) Base->Product Solvent Solvent (e.g., ACN, DMF) Solvent->Product N4_H N4-H Product->N4_H Diversification Further Diversification (e.g., Arylation, Alkylation) N4_H->Diversification Buchwald-Hartwig, Reductive Amination

Caption: Proposed synthetic pathway for the target scaffold.

This single-step nucleophilic substitution is advantageous for its simplicity. The remaining secondary amine at the N4 position is a key site for building a chemical library. Methods like Buchwald-Hartwig amination or reductive amination can be employed to introduce a wide variety of aryl or alkyl substituents, respectively, allowing for extensive Structure-Activity Relationship (SAR) exploration.

Predicted Pharmacology & Mechanisms of Action

Based on analysis of structurally related compounds, N-isopropyl-2-(piperazin-1-yl)propanamide derivatives are predicted to exhibit activity in several key therapeutic areas.

Central Nervous System (CNS) Activity via GPCR Modulation

The arylpiperazine moiety is a cornerstone of many CNS-active drugs that target aminergic GPCRs, such as dopamine and serotonin receptors.[6][7] Furthermore, structurally similar N-(4-piperidyl)propanamides have shown high affinity for μ-opioid receptors, acting as potent analgesics.[8][9] It is therefore highly probable that the N-isopropyl-2-(piperazin-1-yl)propanamide scaffold can act as a ligand for these receptors.

Mechanism of Action: For many of these receptors (e.g., μ-opioid, dopamine D2, serotonin 5-HT1A), ligand binding initiates a signaling cascade through inhibitory G-proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in a dampened neuronal response.

GPCR_Signaling Ligand Piperazine Propanamide Derivative Receptor GPCR (e.g., μ-Opioid, D₂) Ligand->Receptor Binds G_Protein Gαi/o Gβγ Receptor->G_Protein:f0 Activates AC Adenylyl Cyclase G_Protein:f0->AC Inhibits IonChannel Ion Channels (e.g., K⁺, Ca²⁺) G_Protein:f1->IonChannel Modulates ATP ATP cAMP cAMP ATP:e->cAMP:w Converts PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neurotransmission) PKA->Response Phosphorylates Targets IonChannel->Response Alters Ion Flow

Caption: Gαi/o-coupled receptor signaling pathway.

Anti-inflammatory and Anti-cancer Activity via Kinase Inhibition

The N-isopropylpiperazine fragment has been identified in compounds that act as kinase inhibitors.[10] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The piperazine moiety can anchor the molecule in the ATP-binding pocket of a kinase, while the surrounding structure provides specificity. This makes kinase inhibition another plausible mechanism of action for this class of compounds.

Antimicrobial Potential

Piperazine derivatives have a long history of use as antimicrobial and anthelmintic agents.[11][12][13] The basic nitrogens can interfere with microbial cell membrane potential and other essential cellular processes. Therefore, screening these derivatives for antibacterial and antifungal activity is a worthwhile endeavor.

Illustrative Structure-Activity Relationship (SAR)

Systematic modification of the scaffold is crucial to optimize for potency and selectivity. The table below presents a hypothetical SAR based on established principles for piperazine derivatives.

Position of ModificationR-GroupPredicted Impact on ActivityRationale
Piperazine N4 Small Alkyl (e.g., -CH₃)May maintain or slightly decrease GPCR affinity.Small groups are tolerated but may lack specific interactions.
Benzyl / Substituted ArylPotential for high affinity at GPCRs. Allows for π-π stacking and hydrophobic interactions common in aminergic receptor binding sites.[6]
Large/Bulky GroupMay decrease affinity due to steric hindrance.The binding pocket may have size constraints.
Amide N-CyclopropylMay increase metabolic stability and potency.The cyclopropyl group is a common bioisostere for isopropyl, often improving PK properties.
N-BenzylCould introduce additional aromatic interactions.May enhance affinity for targets with larger hydrophobic pockets.
Propanamide α-carbon (S)-enantiomer vs. (R)-enantiomerLikely critical for selectivity and potency. Biological targets are chiral; one enantiomer typically fits much better than the other.

Key Experimental Protocols

To validate the predicted pharmacology, a cascade of in vitro assays is required. The following protocols describe foundational experiments for characterizing the interaction of these derivatives with GPCR targets.

Protocol 1: Radioligand Receptor Binding Assay
  • Objective: To determine the binding affinity (Kᵢ value) of a test compound for a specific receptor (e.g., the μ-opioid receptor). This is achieved by measuring the compound's ability to displace a known high-affinity radiolabeled ligand.

  • Materials:

    • Cell membrane preparations expressing the human μ-opioid receptor (hMOR).

    • Radioligand: [³H]-DAMGO (a high-affinity hMOR agonist).

    • Non-specific binding control: Naloxone (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well plates, glass fiber filters, and a scintillation counter.

  • Methodology:

    • Preparation: Serially dilute test compounds in assay buffer to create a range of concentrations (e.g., from 10 pM to 100 µM).

    • Assay Setup: In a 96-well plate, add in order:

      • 50 µL of assay buffer (for total binding) or 10 µM Naloxone (for non-specific binding) or test compound at various concentrations.

      • 50 µL of [³H]-DAMGO at a final concentration equal to its Kₑ (e.g., ~1 nM).

      • 100 µL of cell membrane preparation (containing ~10-20 µg of protein).

    • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Analysis: Calculate the specific binding by subtracting the non-specific CPM from the total CPM. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value, which can then be converted to the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Functional Assay
  • Objective: To determine the functional activity of a compound (agonist, partial agonist, or antagonist) at a Gαi/o-coupled receptor. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit, and the amount of bound radioactivity is measured.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., hMOR).

    • [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

    • GDP (to ensure the G-protein is in its inactive state at baseline).

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Positive control agonist (e.g., DAMGO for hMOR).

  • Methodology:

    • Preparation: Prepare serial dilutions of the test compound.

    • Pre-incubation: In a 96-well plate, add 50 µL of the cell membrane preparation to 25 µL of the test compound dilutions (or buffer for basal activity, or a known antagonist for antagonist-mode testing). Incubate for 15 minutes at 30°C.

    • Reaction Initiation: Add 25 µL of a pre-mixed solution containing [³⁵S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM) to each well.

    • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Termination & Harvesting: Terminate the reaction and harvest onto glass fiber filters as described in the binding assay protocol.

    • Quantification: Measure the bound [³⁵S]GTPγS using a scintillation counter.

    • Analysis:

      • Agonist Mode: Plot the CPM against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist.

      • Antagonist Mode: Perform the assay in the presence of a fixed concentration of a known agonist (at its EC₈₀). The ability of the test compound to reduce the agonist-stimulated signal is measured to determine its IC₅₀, which can be converted to a Kₑ (equilibrium dissociation constant) to quantify antagonist potency.

Conclusion and Future Directions

The N-isopropyl-2-(piperazin-1-yl)propanamide scaffold represents a promising, yet underexplored, area for drug discovery. By leveraging the known pharmacology of its constituent parts, a clear path for investigation emerges. The primary hypothesis is that these derivatives will function as modulators of CNS receptors, particularly aminergic and opioid GPCRs, with additional potential as kinase inhibitors and antimicrobial agents.

Future work should focus on synthesizing a focused library of these compounds, exploring substitutions at the N4 position and varying the N-amide alkyl group. A systematic screening cascade, beginning with the binding and functional assays described herein, will be essential to identify initial hits. Subsequent optimization of lead compounds for improved potency, selectivity, and ADME properties could yield novel therapeutics for a variety of disorders, from chronic pain and psychiatric conditions to cancer and infectious diseases.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Open Chemistry. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). International Journal of Molecular Sciences. [Link]

  • Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening. (2002). Journal of Medicinal Chemistry. [Link]

  • An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs. (n.d.). Methods in Molecular Biology. [Link]

  • Tactical Approaches to Interconverting GPCR Agonists and Antagonists. (2015). Journal of Medicinal Chemistry. [Link]

  • PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. (2023). International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Synthesis. [Link]

  • The structure‐activity relationship of anticancer activity piperazine derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). Organic Communications. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. [Link]

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2015). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Coumarin-piperazine derivatives as biologically active compounds. (2019). EXCLI Journal. [Link]

  • Synthesis of N-substituted propanamide derivatives of... (n.d.). ResearchGate. [Link]

  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. (2016). Molecules. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025). ResearchGate. [Link]

  • Synthesis of 1-isopropyl-4-(4-hydroxyphenyl)piperazine. (n.d.). PrepChem.com. [Link]

  • Preparation of n-substituted piperazines. (1950).

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Methodological & Application

Application Note: Synthesis Protocol for N-Isopropyl-2-(piperazin-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-isopropyl-2-(piperazin-1-yl)propanamide (CAS: 86906-58-3) is a highly versatile α-amino amide building block. Piperazine derivatives are among the most frequently utilized nitrogen heterocycles in FDA-approved pharmaceuticals, providing critical hydrogen bond acceptor/donor properties and improving the aqueous solubility of lipophilic drug candidates[1].

The synthesis of α-amino amides via the nucleophilic displacement of α-bromo amides is a highly reliable methodology in medicinal chemistry[2],[3]. To ensure high yield and prevent unwanted side reactions, this protocol utilizes a three-step linear sequence:

  • Amidation (Step 1): 2-bromopropanoyl bromide is reacted with isopropylamine. Causality for reagent selection: The acid bromide is orders of magnitude more electrophilic than the α-alkyl bromide. By performing the reaction at 0 °C, amidation occurs exclusively at the carbonyl carbon, preventing premature nucleophilic attack at the α-carbon.

  • 
     Alkylation (Step 2):  The resulting N-isopropyl-2-bromopropanamide undergoes an 
    
    
    
    displacement with 1-Boc-piperazine. Causality for reagent selection: Using unprotected piperazine typically leads to symmetrical dialkylation. 1-Boc-piperazine acts as a mono-nucleophile, ensuring a 1:1 adduct. Furthermore, the α-bromo amide is chosen over the α-chloro analog because bromide is a superior leaving group, which is critical when utilizing a sterically hindered secondary amine nucleophile[3].
  • Deprotection (Step 3): Acidic cleavage of the tert-butyloxycarbonyl (Boc) group using Trifluoroacetic acid (TFA) provides the target compound cleanly and efficiently.

Process Flow Visualization

G SM1 2-Bromopropanoyl bromide + Isopropylamine Int1 N-isopropyl-2-bromopropanamide (Intermediate 1) SM1->Int1 DCM, Et3N, 0 °C -> RT Amidation Int2 Boc-Protected Intermediate (Intermediate 2) Int1->Int2 K2CO3, MeCN, 80 °C S_N2 Alkylation SM2 1-Boc-piperazine SM2->Int2 Prod N-isopropyl-2-(piperazin-1-yl)propanamide (Final Product) Int2->Prod TFA, DCM, RT, 2h Boc Deprotection

Process flow diagram for the 3-step synthesis of N-isopropyl-2-(piperazin-1-yl)propanamide.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsRole
2-Bromopropanoyl bromide215.871.0Electrophile (Step 1)
Isopropylamine59.111.2Nucleophile (Step 1)
Triethylamine (

)
101.191.5Acid Scavenger (Step 1)
1-Boc-piperazine186.251.1Nucleophile (Step 2)
Potassium Carbonate (

)
138.212.5Heterogeneous Base (Step 2)
Trifluoroacetic Acid (TFA)114.02ExcessDeprotecting Agent (Step 3)

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-isopropyl-2-bromopropanamide
  • Initiation: Charge a flame-dried round-bottom flask with isopropylamine (1.2 eq) and Triethylamine (1.5 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Addition: Cool the solution to 0 °C using an ice-water bath. Add 2-bromopropanoyl bromide (1.0 eq) dropwise over 30 minutes via an addition funnel to control the exothermic amidation[2].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3, UV/KMnO

    
     stain).
    
  • Workup: Quench the reaction with 1M aqueous HCl to remove unreacted amines and Et

    
    N. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with saturated NaHCO
    
    
    
    and brine.
  • Isolation: Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to afford Intermediate 1 as a crude oil, which is generally pure enough (>90%) to use directly in the next step.
Step 2: Synthesis of tert-butyl 4-(1-(isopropylamino)-1-oxopropan-2-yl)piperazine-1-carboxylate
  • Initiation: Dissolve N-isopropyl-2-bromopropanamide (1.0 eq) in anhydrous Acetonitrile (MeCN) to a 0.2 M concentration.

  • Reagent Addition: Add anhydrous Potassium Carbonate (2.5 eq) and 1-Boc-piperazine (1.1 eq). Causality: K

    
    CO
    
    
    
    acts as a heterogeneous base to scavenge the HBr byproduct, driving the equilibrium forward without participating in unwanted nucleophilic attacks[4].
  • Propagation: Heat the suspension to 80 °C under an inert nitrogen atmosphere for 12 hours.

  • Monitoring: Confirm the consumption of the starting material via LC-MS.

  • Workup: Cool the mixture to room temperature. Filter the inorganic salts through a Celite pad and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 50% EtOAc/Hexanes) to afford the Boc-protected Intermediate 2 as a white solid.

Step 3: Synthesis of N-isopropyl-2-(piperazin-1-yl)propanamide
  • Initiation: Dissolve the Boc-protected intermediate in DCM to achieve a 0.1 M solution.

  • Deprotection: Add TFA dropwise at 0 °C to achieve a 20% v/v TFA/DCM solution. Causality: The low initial temperature controls the exothermic protonation, while subsequent warming ensures complete cleavage of the tert-butyl carbocation.

  • Propagation: Stir at room temperature for 2 hours. Monitor by TLC (Ninhydrin stain for secondary amines).

  • Workup & Free-Basing: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. To obtain the free base, partition the crude TFA salt between DCM and 1M NaOH (aq) until the aqueous layer reaches pH > 10.

  • Isolation: Extract the aqueous layer with DCM (3x), dry the combined organic layers over Na

    
    SO
    
    
    
    , and concentrate to yield the final product as a pale yellow oil or crystalline solid.

Analytical Characterization

The self-validating nature of this protocol requires rigorous analytical confirmation. The following table summarizes the expected spectral data for the final free-base product:

Analytical MethodExpected Signal / ValueAssignment

H NMR (400 MHz, CDCl

)
δ 6.80 (br s, 1H)Amide NH
δ 3.95 (m, 1H)Isopropyl CH
δ 3.00 (q, J = 7.0 Hz, 1H)Propanamide α-CH
δ 2.85-2.95 (m, 4H)Piperazine CH

(unsubstituted)
δ 2.45-2.60 (m, 4H)Piperazine CH

(substituted)
δ 1.25 (d, J = 7.0 Hz, 3H)Propanamide CH

δ 1.15 (d, J = 6.5 Hz, 6H)Isopropyl CH

(2x)
LC-MS (ESI+)

200.2

(Calculated for C

H

N

O: 200.17)

References

  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Chemical Neuroscience. URL:[Link]

  • Enantioselective Reactions of 2-Bromopropanamides with Primary, Secondary, or Tertiary Amines. Tetrahedron: Asymmetry. URL:[Link]

  • Novel Synthesis of α-Amino Carboxamides and Their Related Compounds. ResearchGate (Chemistry Letters). URL:[Link]

  • Synthesis of 2‐phenylnaphthalenoid amide derivatives and their topoisomerase IIα inhibitory and antiproliferative activities. Chemical Biology & Drug Design. URL:[Link]

Sources

Advanced Protocols for the N-Alkylation of Piperazine: Selectivity Control and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The piperazine ring is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in antihistamines (e.g., Cetirizine), antipsychotics (e.g., Aripiprazole), and antifungals (e.g., Itraconazole). However, the symmetric diamine structure presents a classic synthetic challenge: controlling mono- vs. bis-alkylation. [1]

Direct nucleophilic substitution with alkyl halides often yields a statistical mixture of unreacted starting material, the desired mono-alkylated product, and the bis-alkylated impurity. This Application Note details three distinct, high-fidelity protocols to overcome this selectivity hurdle, categorized by the specific synthetic requirements of the drug development pipeline.

Decision Matrix: Selecting the Right Protocol

The choice of method depends on the availability of the alkylating agent, the scale of reaction, and the tolerance for purification steps.

DecisionMatrix Start Start: Select Alkyl Source Aldehyde Aldehyde/Ketone Available? Start->Aldehyde Halide Alkyl Halide Available? Aldehyde->Halide No Reductive Protocol 3: Reductive Amination (Mild, avoids over-alkylation) Aldehyde->Reductive Yes Scale Scale / Purity Requirement Halide->Scale Yes BocRoute Protocol 1: Boc-Protection Strategy (High Purity, Multi-step) Scale->BocRoute High Purity / Complex R-group Direct Protocol 2: Direct Alkylation (Excess Piperazine) (One-step, requires distillation) Scale->Direct Large Scale / Simple R-group

Figure 1: Strategic decision tree for selecting the optimal N-alkylation method.

Protocol 1: High-Fidelity Mono-Alkylation via N-Boc Protection

Best For: Complex alkyl groups, precious alkylating agents, and scenarios where bis-alkylation must be strictly avoided.

Principle

This method utilizes tert-butyl 1-piperazinecarboxylate (1-Boc-piperazine) to sterically and electronically block one nitrogen atom. This forces the reaction to occur exclusively at the remaining secondary amine, guaranteeing mono-selectivity.

Materials
  • Substrate: Piperazine (anhydrous)

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), Trifluoroacetic acid (TFA)[1]

  • Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Base: Triethylamine (Et₃N) or DIPEA[2]

Step-by-Step Procedure
Step A: Synthesis of 1-Boc-Piperazine (If not purchased)
  • Dissolve piperazine (10.0 g, 116 mmol, 2.0 equiv ) in DCM (150 mL).

    • Expert Note: Using excess piperazine prevents the formation of di-Boc-piperazine.

  • Dissolve Boc₂O (12.6 g, 58 mmol, 1.0 equiv ) in DCM (50 mL) and add it dropwise to the piperazine solution over 60 minutes at 0 °C.

  • Warm to room temperature (RT) and stir for 12 hours.

  • Workup: Filter off the white precipitate (unreacted piperazine salts). Wash the filtrate with water (3 x 50 mL) to remove excess piperazine. Dry organic layer over Na₂SO₄ and concentrate.[3][4][5][6][7]

    • Validation: The product should be a white solid/oil. ¹H NMR (CDCl₃): δ 3.38 (t, 4H), 2.80 (t, 4H), 1.45 (s, 9H).

Step B: N-Alkylation of 1-Boc-Piperazine
  • Dissolve 1-Boc-piperazine (1.0 equiv) in dry Acetonitrile (MeCN) or DMF.

  • Add K₂CO₃ (2.0 equiv) and the Alkyl Halide (1.1 equiv).[3]

  • Heat to 60–80 °C under N₂ atmosphere. Monitor by TLC (System: 5% MeOH in DCM).

    • Self-Validating Check: The starting material (Boc-piperazine) will stain with Ninhydrin (secondary amine). The product (tertiary amine) will generally not stain as intensely or will change color/Rf.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography if necessary.[1][3][5][6][7]

Step C: Deprotection (TFA Mediated)
  • Dissolve the intermediate in DCM (5 mL/g).

  • Add TFA (10–20 equiv) at 0 °C. Stir at RT for 2–4 hours.

  • Critical Workup: Concentrate to remove excess TFA. The residue is the TFA salt. To obtain the free base, dissolve in MeOH and treat with basic ion-exchange resin (e.g., Amberlyst A-21) or wash with sat. NaHCO₃ and extract into DCM/Isopropanol (3:1).

Protocol 2: Direct Mono-Alkylation (Stoichiometric Control)

Best For: Simple alkyl halides (Methyl, Ethyl, Benzyl), large-scale synthesis, and "commodity" starting materials.

Principle

By using a large molar excess of piperazine, the statistical probability of an alkyl halide molecule encountering a mono-alkylated piperazine (to form the bis-product) is minimized.

Materials
  • Substrate: Piperazine (anhydrous)

  • Reagent: Alkyl Halide (R-X)[5]

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Procedure
  • Preparation: Dissolve Piperazine (5.0 – 10.0 equiv) in refluxing Ethanol.

    • Why? High dilution and excess equivalents are the primary drivers of selectivity here.

  • Addition: Add the Alkyl Halide (1.0 equiv) dissolved in a small volume of EtOH dropwise over 2–4 hours to the refluxing solution.

    • Causality: Slow addition ensures the concentration of the alkylating agent remains low relative to the huge excess of unreacted piperazine.

  • Reaction: Reflux for an additional 2–4 hours.

  • Workup & Purification:

    • Cool the mixture. If Piperazine hydrohalide salts precipitate, filter them off.[4]

    • Concentrate the filtrate to remove the solvent.

    • Distillation: The residue contains the product and excess piperazine.[8] Piperazine sublimes/distills at a lower temperature than most alkylated derivatives. Remove excess piperazine via vacuum distillation or sublimation.

    • Extraction: Alternatively, partition between water and DCM.[3] Unreacted piperazine is highly water-soluble; mono-alkylated products with lipophilic chains will extract into DCM.

Protocol 3: Reductive Amination (The "Mild" Route)

Best For: Introducing alkyl groups derived from aldehydes or ketones. This is often the preferred method in medicinal chemistry due to milder conditions and cleaner reaction profiles.

Principle

The reaction proceeds via the formation of an iminium ion intermediate, which is selectively reduced by Sodium Triacetoxyborohydride (STAB). Since the resulting tertiary amine is less reactive toward carbonyls than the secondary amine precursor, over-alkylation is kinetically suppressed.

Materials
  • Substrate: 1-Boc-piperazine (for asymmetric) or Piperazine (requires careful stoichiometry).

  • Reagents: Aldehyde/Ketone, Sodium Triacetoxyborohydride (NaBH(OAc)₃), Acetic Acid (AcOH).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Procedure
  • Dissolve the amine (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (0.1 M concentration).

  • Add catalytic Acetic Acid (1–2 drops) if the carbonyl is a ketone or sterically hindered. Stir for 30 mins to promote imine/iminium formation.

  • Add NaBH(OAc)₃ (1.5 equiv) in one portion.

    • Safety: Mild gas evolution (H₂) may occur.

  • Stir at RT for 4–16 hours.

  • Quench: Add sat. aqueous NaHCO₃.[3][5] Stir vigorously for 15 mins to quench borates.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[3]

Data Summary & Comparison

FeatureProtocol 1: Boc-ProtectionProtocol 2: Direct AlkylationProtocol 3: Reductive Amination
Selectivity Excellent (>98%)Moderate (Statistical)Good to Excellent
Atom Economy Low (requires protection/deprotection)HighModerate
Reaction Time 2-3 Days (3 steps)6-12 Hours4-16 Hours
Purification Column ChromatographyDistillation / ExtractionExtraction / Column
Primary Use Late-stage drug intermediatesSimple building blocksLibrary synthesis (SAR)

Troubleshooting & Optimization

Common Failure Modes
  • Bis-alkylation: In Protocol 2, this occurs if the piperazine excess is insufficient or addition is too fast. Fix: Increase piperazine to 10 equiv or switch to Protocol 1.

  • Polyamination: In Protocol 3, aldehydes with alpha-hydrogens can undergo aldol condensation side reactions. Fix: Ensure temperature is kept low (RT or 0°C) and add reducing agent immediately after imine formation.

  • Solubility: Piperazine is polar; alkylated products are lipophilic. Fix: Use gradient extraction (pH adjustment). Mono-alkyl piperazines can be extracted from water at pH 10-11, while unreacted piperazine remains in the aqueous phase.

Visual Workflow: Boc-Protection Route

BocRoute Step1 Step 1: Protection Piperazine (excess) + Boc2O (0°C -> RT, DCM) Inter1 Intermediate: 1-Boc-Piperazine Step1->Inter1 Step2 Step 2: N-Alkylation + R-X, K2CO3, MeCN, Heat Inter1->Step2 Inter2 Intermediate: 1-Alkyl-4-Boc-Piperazine Step2->Inter2 Step3 Step 3: Deprotection TFA / DCM Inter2->Step3 Final Final Product: N-Monoalkyl Piperazine Step3->Final

Figure 2: Step-by-step workflow for the high-fidelity Boc-protection strategy.

References

  • Direct N-Alkylation Protocols: BenchChem. Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate. Link

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[5][9][10][11] Journal of Organic Chemistry, 1996, 61, 3849-3862.[9][10] Link

  • Synthesis of 1-Boc-Piperazine: Organic Syntheses. 1,3,5-[Tris-piperazine]-triazine. (Procedure includes Boc-protection details). Link

  • Selectivity Control in Piperazines: ResearchGate Discussion. What are the best conditions to perform monoalkylation in piperazine?Link

  • General Piperazine Synthesis: Organic Syntheses. 1-Benzylpiperazine. Link

Sources

Advanced Purification Strategies for Polar Piperazine Compounds: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Challenge of Piperazines

Piperazine derivatives are ubiquitous pharmacophores in modern drug development, valued for their ability to modulate physicochemical properties and target binding. However, their purification presents a notorious bottleneck for synthetic chemists.

The core challenge lies in the piperazine ring's two nitrogen atoms, which confer high polarity and basicity, exhibiting typical


 values of approximately 5.3 and 9.7[1]. In traditional normal-phase chromatography, these basic amines interact strongly with the acidic silanol groups on bare silica. This leads to severe peak tailing, irreversible adsorption, and poor recovery. Conversely, in standard reversed-phase chromatography (RPC) at acidic or neutral pH, piperazines are fully protonated. This ionized state renders them excessively hydrophilic, causing them to elute in the void volume of a standard C18 column without meaningful separation.

To overcome these hurdles, purification workflows must be engineered to manipulate the analyte's ionization state or leverage its inherent polarity. This guide details three field-proven, orthogonal strategies: High-pH Reversed-Phase Chromatography , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Strong Cation Exchange (SCX) Catch-and-Release .

Strategic Workflow & Decision Matrix

Selecting the correct purification technique depends heavily on the specific LogP of the piperazine derivative and the nature of the crude impurities. The following decision matrix provides a logical framework for method selection.

PiperazineWorkflow Start Crude Piperazine Mixture Q1 Is the target highly hydrophilic (LogP < 0)? Start->Q1 HILIC HILIC Chromatography (Aqueous Normal Phase) Q1->HILIC Yes Q2 Are neutral/acidic impurities the primary issue? Q1->Q2 No SCX SCX Catch-and-Release (Ion Exchange) Q2->SCX Yes RP High-pH Reversed-Phase (Deprotonated State) Q2->RP No

Caption: Decision matrix for selecting the optimal piperazine purification strategy.

Technique 1: High-pH Reversed-Phase Chromatography (RPC)

Mechanism and Causality

The most robust way to retain a basic piperazine on a hydrophobic C18 column is to neutralize its charge. By raising the mobile phase pH above the


 of the most basic nitrogen (typically pH 10.0–10.5), the piperazine is fully deprotonated into its neutral free-base form[2]. This exponentially increases its hydrophobicity and retention. Furthermore, while high pH heavily ionizes residual surface silanols on the silica, the neutral analyte cannot participate in secondary ion-exchange interactions, completely eliminating peak tailing[3].

Critical Constraint: Standard silica columns dissolve rapidly at pH > 8. This technique requires polymer-based columns or hybrid organic-inorganic particles, such as Ethylene Bridged Hybrid (BEH) technology, which maintain structural integrity from pH 1 to 12[4].

Protocol: High-pH RPC Method
  • Column Selection: Equip the system with a high-pH stable column (e.g., Waters XBridge BEH C18).

  • Mobile Phase Preparation:

    • Aqueous (A): 10 mM Ammonium bicarbonate in LC-MS grade water. Adjust to pH 10.0–10.5 using ammonium hydroxide. (Self-validation: This buffer is volatile, ensuring easy post-purification lyophilization).

    • Organic (B): Acetonitrile.

  • Sample Preparation: Dissolve the crude mixture in a 1:1 mixture of Water/Acetonitrile. Ensure the sample pH does not drastically alter the local mobile phase pH upon injection.

  • Gradient Elution: Run a scouting gradient from 5% B to 95% B over 15 column volumes (CV).

  • Wash & Equilibration: Flush with 95% B for 3 CVs to remove highly lipophilic impurities, then re-equilibrate at 5% B for 5 CVs.

Technique 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Mechanism and Causality

For highly polar, heavily substituted piperazines that fail to retain on C18 even at high pH, HILIC is the method of choice. HILIC operates as an "aqueous normal-phase" system. The stationary phase is highly polar (bare silica, amide, or diol), and the mobile phase consists of a high percentage of aprotic organic solvent mixed with a smaller amount of water[5].

Retention is driven by the partitioning of the polar analyte between the organic-rich mobile phase and a water-rich layer immobilized on the stationary phase[6]. In HILIC, water is the strong eluting solvent .

Protocol: HILIC Method
  • Column Selection: Select a polar stationary phase (e.g., bare silica or amide-bonded silica).

  • Mobile Phase Preparation:

    • Aqueous (A): 10 mM Ammonium formate, pH 3.0. (Causality: Low pH ensures the piperazine is fully protonated, maximizing its polarity and partitioning into the aqueous layer).

    • Organic (B): Acetonitrile. (Warning: Do not use methanol, as it disrupts the immobilized water layer required for HILIC partitioning[5]).

  • Sample Preparation: Dissolve the sample in a high organic solvent (e.g., >75% Acetonitrile). Self-validation: Injecting samples dissolved in >50% water will collapse the local stationary phase water layer, causing severe peak distortion and early elution.

  • Gradient Elution: Start at 95% B (weak solvent) and decrease to 50% B (increasing water, the strong solvent) over 20 CVs.

  • Re-equilibration: Flush with 95% B for at least 10 CVs. HILIC requires significantly longer equilibration times than RPC to rebuild the hydration layer.

Technique 3: Strong Cation Exchange (SCX) "Catch-and-Release"

Mechanism and Causality

When a crude reaction mixture contains the target piperazine alongside predominantly neutral or acidic impurities, SCX offers a highly selective, non-chromatographic purification route. SCX media, such as silica-bound propylsulfonic acid (SCX-2) or tosic acid (SCX-3), possess a very low


 (<1)[7]. Upon loading, the basic piperazine is protonated and forms a strong electrostatic bond with the sulfonate group (the "Catch")[8]. Neutral impurities are washed away. The piperazine is then "Released" using a strong base (ammonia), which deprotonates the amine and breaks the ionic bond[9].

SCX_Mechanism Load 1. Load Mixture (Basic Piperazine + Neutrals) Catch 2. Catch Phase Piperazine binds to SO3- Load->Catch Wash 3. Wash Phase Neutral impurities elute Catch->Wash Release 4. Release Phase Add 5% NH3 in MeOH Wash->Release Elute 5. Pure Piperazine Elutes (Free base form) Release->Elute

Caption: Step-by-step mechanistic workflow of SCX catch-and-release purification.

Protocol: SCX Catch-and-Release
  • Cartridge Conditioning: Condition an SCX-2 or SCX-3 Solid Phase Extraction (SPE) cartridge with 3 CVs of Methanol, followed by 3 CVs of Dichloromethane (DCM).

  • Sample Loading: Dissolve the crude mixture in DCM (or a minimal amount of DCM/MeOH) and load it onto the cartridge at a dropwise flow rate.

  • Washing: Wash with 5 CVs of DCM, followed by 5 CVs of Methanol. Discard the washings (these contain neutral/acidic byproducts).

  • Elution (Release): Pass 5–8 CVs of 5% Ammonia in Methanol through the cartridge. Collect this fraction.

  • Recovery: Evaporate the collected methanolic ammonia fraction under reduced pressure to yield the purified free-base piperazine.

Comparative Data Presentation

To streamline method selection, the quantitative and mechanistic parameters of the three techniques are summarized below.

TechniquePrimary MechanismStationary PhaseMobile PhaseIdeal Target Profile
High-pH RPC Hydrophobic PartitioningHybrid C18 (e.g., BEH)Aqueous Buffer (pH 10) / AcetonitrileModerately lipophilic piperazines; mixtures with structurally similar basic impurities.
HILIC Liquid-Liquid PartitioningSilica, Amide, DiolAcetonitrile / Aqueous Buffer (pH 3-5)Highly polar, hydrophilic piperazines (LogP < 0) that elute in the void of RPC.
SCX Catch & Release Electrostatic (Ion Exchange)Propylsulfonic Acid (SCX-2) or Tosic Acid (SCX-3)Load: DCM/MeOH.Elute: 5% NH

in MeOH
Crude mixtures heavily contaminated with neutral or acidic byproducts.

References

  • [9] Biotage. ISOLUTE® Si Propylsulfonic Acid (SCX-2) metal scavenger/scavenger. Source: Biotage.com. URL:

  • [7] Biotage. ISOLUTE® Si-TsOH (SCX-3). Source: Biotage.co.jp. URL:

  • [8] Teledyne ISCO. RediSep SCX column. Source: Teledyneisco.com. URL:

  • [6] Chromatography Today. HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Source: Chromatographytoday.com. URL:

  • [5] Biotage. What can I use to purify polar reaction mixtures? Source: Biotage.com. URL:

  • [1] BenchChem. Technical Support Center: Purification of Piperazine-Containing Compounds. Source: Benchchem.com. URL:

  • [3] ResearchGate. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Source: Researchgate.net. URL:

  • [2] Agilent. Control pH During Method Development for Better Chromatography. Source: Agilent.com. URL:

  • [4] Waters. HPLC Column Types - Liquid Chromatography. Source: Waters.com. URL:

Sources

"developing an HPLC method for piperazine derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic HPLC Method Development for Piperazine Derivatives

Abstract

Piperazine derivatives represent a critical scaffold in pharmaceutical chemistry, serving as the backbone for anthelmintics, antidepressants, and antihistamines. However, their physicochemical properties—specifically high polarity and dual basicity (pKa ~5.3 and ~9.7)—present significant chromatographic challenges, including peak tailing, poor retention, and secondary silanol interactions. This guide provides a comprehensive, self-validating framework for developing robust HPLC methods for these analytes, prioritizing modern High-pH Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) strategies over traditional ion-pairing techniques.

Introduction: The "Basicity Problem"

The piperazine ring contains two nitrogen atoms acting as secondary amines. In standard acidic mobile phases (pH 2–3), both nitrogens are protonated, resulting in a doubly charged cation.

  • The Challenge: Traditional silica-based C18 columns possess residual silanols (Si-OH) that ionize to Si-O⁻ above pH 3.5. The cationic piperazine interacts ionically with these anionic silanols, causing severe peak tailing and irreversible adsorption.

  • The Solution: We must suppress this interaction through one of two "Pillars of Separation":

    • High pH RP-HPLC: Operating at pH > 10 to neutralize the piperazine (making it uncharged and hydrophobic).

    • HILIC: Retaining the charged polar species using a polar stationary phase and high-organic mobile phase.[1]

Method Development Decision Matrix

Before selecting a column, evaluate your specific derivative using this logic flow.

MethodSelection Start Start: Analyze Piperazine Derivative LogP Check Hydrophobicity (LogP) Start->LogP RP_HighPH Protocol A: High pH RP-HPLC (Hybrid C18, pH 10) LogP->RP_HighPH LogP > 0.5 (Moderately Non-Polar) HILIC Protocol B: HILIC (Bare Silica/Amide, ACN rich) LogP->HILIC LogP < 0.5 (Highly Polar/Metabolite) Chromophore Check UV Activity Deriv Derivatization (e.g., NBD-Cl) then Protocol A Chromophore->Deriv No Chromophore (Simple Piperazine) Proceed with UV/DAD Proceed with UV/DAD Chromophore->Proceed with UV/DAD Has Aromatic Ring (e.g., BZP, TFMPP) RP_HighPH->Chromophore HILIC->Chromophore

Figure 1: Decision tree for selecting the appropriate chromatographic mode based on analyte hydrophobicity and UV activity.

Protocol A: High pH Reversed-Phase (The Gold Standard)

Rationale: By elevating the pH to 10.5 (above the pKa2 of ~9.7), we suppress the protonation of the piperazine nitrogens. The molecule becomes neutral, eliminating silanol interactions and significantly increasing hydrophobicity, which allows for retention on C18 columns without ion-pairing reagents.

Critical Requirement: You MUST use a "Hybrid" or "Bidentate" column (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini). Traditional silica dissolves at pH > 8.

Experimental Parameters
ParameterSpecification
Column Hybrid C18 (e.g., XBridge BEH C18), 150 x 4.6 mm, 3.5 µm or 5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Control is critical for basicity pKa shifts)
Detection UV at 210 nm (for amide backbone) or 254 nm (if aromatic substituents present)
Injection Vol 5–10 µL
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold
2.05End Initial Hold
12.095Linear Gradient
15.095Wash
15.15Re-equilibration
20.05End of Run

Step-by-Step Workflow:

  • Buffer Prep: Dissolve 0.79 g Ammonium Bicarbonate in 1L water. Add ~5 mL Ammonium Hydroxide (28%) dropwise while monitoring pH until it reaches 10.5. Filter through 0.22 µm nylon filter.

  • System Passivation: Flush the LC system with 100% water, then 50:50 Water:MeOH to remove any previous acidic buffer residues which could precipitate in high pH.

  • Equilibration: Run the initial condition (5% B) for at least 20 column volumes. Hybrid columns require longer equilibration at high pH than low pH.

Protocol B: HILIC (For Polar Metabolites)

Rationale: If the derivative is extremely polar (LogP < 0) or is a metabolite (N-oxide), it will elute in the void volume of a C18 column. HILIC uses a polar stationary phase (Bare Silica or Amide) and a high-organic mobile phase. Water acts as the "strong" solvent, retaining polar species.[2][3]

Experimental Parameters
ParameterSpecification
Column Amide or Bare Silica (e.g., TSKgel Amide-80, Waters BEH HILIC), 100 x 2.1 mm
Mobile Phase A 90:10 Acetonitrile : 100mM Ammonium Formate (pH 3.0)
Mobile Phase B 50:50 Acetonitrile : 100mM Ammonium Formate (pH 3.0)
Flow Rate 0.3 – 0.5 mL/min (Lower flow for 2.1mm ID)
Column Temp 25°C
Sample Diluent CRITICAL: Must be 80-90% Acetonitrile. Aqueous diluents cause peak distortion.

HILIC Mechanism Note: The mechanism involves partitioning into a water-enriched layer on the silica surface. Ammonium formate is essential to provide counter-ions that manage the electrostatic repulsion between the charged piperazine and the charged silica surface.

Validation Framework (ICH Q2 R2 Compliance)

To ensure the method is "fit for purpose," follow this abbreviated validation checklist derived from ICH Q2(R2) guidelines.

A. Specificity (Stress Testing)
  • Action: Expose the sample to 0.1N HCl, 0.1N NaOH, and 3% H₂O₂ for 4 hours.

  • Acceptance: Resolution (Rs) > 1.5 between the piperazine derivative peak and any degradation products.

B. Linearity & Range
  • Action: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
C. Accuracy (Recovery)
  • Action: Spike placebo matrix with analyte at 3 levels (low, medium, high).

  • Acceptance: Mean recovery 98.0% – 102.0%.

D. Robustness (The "Design Space")

Vary parameters to ensure reliability:

  • pH: ± 0.2 units (Critical for Protocol A).

  • Temperature: ± 5°C.

  • Flow Rate: ± 0.1 mL/min.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (As > 1.5) Silanol interactionProtocol A: Increase pH to >10.5. Protocol B: Increase buffer concentration (up to 20mM).
Split Peaks Solvent MismatchEnsure sample diluent matches the initial mobile phase strength. For HILIC, sample must be in high organic (ACN).
Retention Time Drift pH instabilityPiperazine is sensitive to pH. Ensure buffer has sufficient capacity. Use 10mM minimum.
Low Sensitivity Low UV absorbanceIf no aromatic ring is present, derivatize with NBD-Cl (4-chloro-7-nitrobenzofuran) to add a chromophore (detect at 470 nm).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5][6] Link

  • Phenomenex. (2023). HPLC Tech Tip: Basic Analytes and High pH.Link

  • McCalley, D. V. (2017). Understanding and managing the separation of basic compounds in RPLC and HILIC. Journal of Chromatography A. Link

  • BenchChem. (2025).[7] A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.Link

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – HILIC vs Reversed-Phase.[1][2][3][8]Link

Sources

Application Note: Functional Characterization of Piperazine Amide Scaffolds in Cell-Based Systems

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold

The piperazine amide moiety is a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for blockbuster therapeutics ranging from antipsychotics (e.g., Aripiprazole ) to kinase inhibitors (e.g., Imatinib ) and enzyme inhibitors (e.g., FAAH inhibitors ).[1][2][3]

Its pharmacological versatility stems from two core properties:[1]

  • Conformational Control: The piperazine ring creates a rigid spacer that orients pharmacophores (e.g., aryl groups) into precise vectors for receptor binding.

  • Physicochemical Modulation: The basic nitrogen atoms (

    
    ) modulate solubility and lysosomal trapping, while the amide linkage provides hydrogen bond acceptors critical for target affinity.
    

However, biochemical potency (


) often fails to predict clinical efficacy due to membrane permeability issues and off-target lipid accumulation (phospholipidosis). This guide details three cell-based workflows  designed to validate piperazine amide activity in a physiological context.

Module A: GPCR Functional Profiling (Dopamine/Serotonin)

Context: Piperazine amides are frequently designed as D2/D3 dopamine receptor partial agonists or 5-HT antagonists. These are Gi/o-coupled receptors where efficacy is measured by the modulation of cAMP.

The Challenge

Piperazine amides often exhibit "functional selectivity" (biased signaling). A compound might be an antagonist for G-protein signaling but an agonist for


-arrestin recruitment. A simple binding assay cannot distinguish these phenotypes.
Protocol: Live-Cell cAMP Inhibition Assay (TR-FRET)

Objective: Determine the


 of a piperazine amide antagonist against a D2-like receptor (Gi-coupled).

Reagents:

  • Cells: CHO-K1 stably expressing Human D2 Receptor.

  • Detection: HTRF® or LANCE® cAMP kit (Europium cryptate donor, d2 acceptor).

  • Stimulator: Forskolin (to raise baseline cAMP).

  • Agonist Reference: Dopamine or Quinpirole.

Step-by-Step Workflow:

  • Cell Seeding: Dispense 2,000 cells/well in a 384-well low-volume white plate. Use a liquid handler (e.g., Echo or Multidrop) to ensure CV < 5%.

  • Compound Treatment:

    • Add 5 µL of Piperazine Amide test compound (serial dilution).

    • Incubate for 15 minutes at 37°C. Note: Pre-incubation is critical for antagonists to reach equilibrium occupancy before agonist challenge.

  • Stimulation:

    • Add 5 µL of Stimulation Buffer containing 10 µM Forskolin (to activate Adenylyl Cyclase) + EC80 concentration of Dopamine .

    • Incubate for 30 minutes at RT.

  • Lysis & Detection:

    • Add 10 µL of cAMP-d2 (Acceptor) in Lysis Buffer.

    • Add 10 µL of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.

    • Incubate 1 hour at RT in the dark.

  • Readout: Measure Time-Resolved Fluorescence (Excitation: 337nm, Emission: 665nm/620nm).

Data Analysis: Calculate the HTRF Ratio (


). Plot sigmoidal dose-response curves.
  • Antagonist: Will restore cAMP levels (increase HTRF signal) by blocking the Dopamine-induced Gi suppression.

Pathway Visualization

The following diagram illustrates the Gi-coupled signaling pathway targeted by piperazine amides.

GPCR_Pathway Ligand Piperazine Amide (Ligand) Receptor D2 Receptor (GPCR) Ligand->Receptor Binding G_Protein Gi/o Protein (Heterotrimer) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition (-) cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC Effect Downstream Signaling cAMP->Effect Modulation

Figure 1: Mechanism of Action for Gi-coupled GPCR modulation. Piperazine amides often act as antagonists, preventing the G-protein mediated inhibition of Adenylyl Cyclase.

Module B: Covalent Enzyme Inhibition (FAAH)

Context: Piperazine ureas are a leading class of Fatty Acid Amide Hydrolase (FAAH) inhibitors (e.g., PF-750).[4][5] They act by covalently carbamylating the catalytic Serine-241 nucleophile.[4][6]

The Challenge

Because the inhibition is covalent (irreversible),


 values are time-dependent. A standard endpoint assay is insufficient. You must calculate 

or use a kinetic readout to properly rank compounds.
Protocol: Kinetic Fluorescent Substrate Assay

Objective: Measure the rate of hydrolysis of a fluorogenic substrate in live cell lysates.

Reagents:

  • Cells: HEK293 or Rat Glial cells (high endogenous FAAH).

  • Substrate: AMC-Arachidonoyl Amide (fluorescent upon cleavage).

  • Control: URB597 (selective FAAH inhibitor).

Step-by-Step Workflow:

  • Lysate Preparation:

    • Wash cells with PBS.[7] Scrape into ice-cold TE Buffer (50 mM Tris, 1 mM EDTA, pH 7.4).

    • Sonicate briefly (3 x 5 sec pulses). Do NOT use detergents like Triton X-100 initially, as they can interfere with lipid substrate micelles.

    • Centrifuge (1000 x g, 5 min) to remove debris. Keep supernatant.

  • Protein Normalization: Quantify protein using a BCA assay. Dilute samples to 0.5 mg/mL.[1]

  • Reaction Setup (96-well Black Plate):

    • Well A: 180 µL Lysate + 10 µL Piperazine Urea (Test Compound).

    • Well B: 180 µL Lysate + 10 µL DMSO (Vehicle).

    • Well C: 180 µL Buffer only (Blank).

  • Pre-Incubation: Incubate for 30 minutes at 37°C. Critical for covalent bond formation.

  • Initiation: Add 10 µL of AMC-Arachidonoyl Amide (Final conc: 2 µM).

  • Kinetic Read: Measure Fluorescence (Ex 340nm / Em 450nm) every 60 seconds for 45 minutes.

Data Presentation:

Compound ClassMechanismKinetic ParameterPreferred Assay Readout
Piperazine Urea Covalent (Irreversible)

Slope of fluorescence vs. time
Reversible Amide Competitive

Endpoint fluorescence

Module C: Safety Profiling (Phospholipidosis)

Context: Piperazine amides are "Cationic Amphiphilic Drugs" (CADs). They can become trapped in lysosomes, causing phospholipidosis (PLD)—a drug-induced lipid storage disorder.[8] This is a major attrition point in drug development.

Protocol: HCS LipidTOX Screening

Objective: Visualize and quantify intracellular phospholipid accumulation using High-Content Screening (HCS).

Step-by-Step Workflow:

  • Seeding: HepG2 cells (hepatocytes) in 96-well imaging plates (collagen-coated).

  • Treatment: Treat with Piperazine Amide (1–50 µM) for 48 hours .

    • Positive Control:[1] Amiodarone (10 µM).

    • Negative Control: Acetaminophen.

  • Staining:

    • Add HCS LipidTOX™ Red phospholipidosis detection reagent (1:1000).

    • Add Hoechst 33342 (Nuclear stain).

    • Incubate 30 min at 37°C.

  • Imaging: Acquire images on a Confocal Imager (e.g., Opera Phenix or CellInsight).

    • Channel 1 (Blue): Nuclei (Count cells).

    • Channel 2 (Red): Phospholipid aggregates.

  • Analysis: Quantify "Spot Intensity per Cell" or "Granularity."

Workflow Visualization

Assay_Workflow Seed Seed HepG2 Cells (Collagen Coated) Treat Treat with Piperazine Amide (48 Hours) Seed->Treat Stain Add LipidTOX Red + Hoechst 33342 Treat->Stain Image High-Content Imaging (Confocal) Stain->Image Analyze Quantify Granularity (PLD Risk Score) Image->Analyze

Figure 2: High-Content Screening workflow for detecting Drug-Induced Phospholipidosis (PLD).

References

  • Piperazine Scaffold Versatility

    • Review: "The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry."[2] BenchChem.[1][2][7]

  • FAAH Inhibition Mechanism

    • Study: "Structure-guided inhibitor design for human FAAH by interspecies active site conversion." PNAS (2008). Describes PF-750 and piperazine urea covalent binding.
  • GPCR Cell-Based Assays

    • Protocol: "Evaluating functional ligand-GPCR interactions in cell-based assays." NIH/NCBI Bookshelf.
  • Phospholipidosis Screening

    • Methodology: "Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput Format."[8] NIH/NCBI.

Sources

Application Notes and Protocols for High-Throughput Screening using N-isopropyl-1-piperazineacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the utilization of N-isopropyl-1-piperazineacetamide in high-throughput screening (HTS) campaigns aimed at the discovery of novel modulators of G-protein coupled receptors (GPCRs). While N-isopropyl-1-piperazineacetamide is a piperazine derivative, a chemical scaffold known for a wide range of biological activities, its specific role as a tool compound in HTS is explored here within a hypothetical framework targeting a Gq-coupled GPCR.[1][2] The protocols detailed below are designed to be robust, reproducible, and scalable for large-scale screening efforts.

Introduction: The Rationale for Screening N-isopropyl-1-piperazineacetamide

N-isopropyl-1-piperazineacetamide (PubChem CID: 100826) is a small molecule belonging to the piperazine class of compounds.[3] The piperazine ring is a common motif in medicinal chemistry, present in numerous approved drugs with diverse therapeutic applications.[1][2] Many of these drugs target GPCRs, the largest family of cell surface receptors and a major focus of drug discovery.[4][5][6] GPCRs are integral to a vast array of physiological processes, and their dysfunction is implicated in many diseases.[4][7]

Given the prevalence of the piperazine scaffold in GPCR-targeting drugs, N-isopropyl-1-piperazineacetamide presents an interesting candidate for inclusion in screening libraries. This application note will outline a hypothetical HTS campaign to identify modulators of a Gq-coupled GPCR, a pathway that, upon activation, leads to an increase in intracellular calcium levels.

Chemical Properties of N-isopropyl-1-piperazineacetamide
PropertyValueSource
Molecular FormulaC9H19N3O[3]
Molecular Weight185.27 g/mol [3]
CAS Number39890-42-1[3]

Assay Principle and Design: A Luciferase Reporter Gene Assay for Gq-Coupled GPCR Activation

To screen for modulators of a Gq-coupled GPCR, a luciferase reporter gene assay will be employed. This assay format is well-suited for HTS due to its high sensitivity, broad dynamic range, and simple "add-and-read" protocol.[8][9][10][11]

The principle of this assay relies on a genetically engineered cell line that stably expresses the target Gq-coupled GPCR. These cells also contain a luciferase reporter gene under the control of a promoter with a Nuclear Factor of Activated T-cells Response Element (NFAT-RE). Activation of the Gq pathway leads to an increase in intracellular calcium, which in turn activates calcineurin. Calcineurin then dephosphorylates NFAT, allowing it to translocate to the nucleus and activate the transcription of the luciferase gene. The resulting luminescence is directly proportional to the activation of the GPCR.[8]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR Gq-Coupled GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular Calcineurin Calcineurin Ca2->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Translocates NFAT_RE NFAT-RE NFAT_n->NFAT_RE Binds Luciferase Luciferase Gene NFAT_RE->Luciferase Activates Transcription Luminescence Luminescence Luciferase->Luminescence Produces Ligand N-isopropyl-1- piperazineacetamide Ligand->GPCR Binds

Caption: Gq-coupled GPCR signaling pathway leading to luciferase expression.

Detailed Protocols

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing the target Gq-coupled GPCR and the NFAT-RE luciferase reporter construct.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics.

  • Assay Plates: 384-well white, solid-bottom microplates.

  • Compound Plates: 384-well polypropylene plates for compound dilution.

  • N-isopropyl-1-piperazineacetamide: Stock solution in 100% DMSO.

  • Positive Control: A known agonist for the target GPCR.

  • Negative Control: 0.1% DMSO in assay buffer.

  • Luciferase Assay Reagent: Commercially available one-step luciferase assay system (e.g., Promega Bright-Glo™).

  • Liquid Handling System: Automated liquid handler for plate replication and reagent addition.

  • Plate Reader: Luminometer capable of reading 384-well plates.

Assay Development and Optimization

Prior to initiating the HTS, the assay must be optimized and validated.

  • Cell Seeding Density: Determine the optimal cell number per well that provides a robust signal-to-background ratio. Test a range of cell densities (e.g., 2,500, 5,000, 10,000, and 20,000 cells/well).

  • DMSO Tolerance: Evaluate the effect of DMSO on cell viability and assay performance to determine the maximum tolerable concentration.

  • Agonist Concentration-Response Curve: Generate a full concentration-response curve for the positive control agonist to determine its EC50 value. This will be used to set the positive control concentration for the HTS.

  • Z'-factor Determination: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[8] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[8][12] Perform a pilot screen with positive and negative controls to ensure a consistently high Z'-factor.

    Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

High-Throughput Screening Workflow

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_detection Detection & Analysis A 1. Cell Seeding (384-well plates) C 3. Compound Addition (Automated liquid handler) A->C B 2. Compound Plating (N-isopropyl-1-piperazineacetamide library) B->C D 4. Incubation C->D E 5. Luciferase Reagent Addition D->E F 6. Luminescence Reading (Plate reader) E->F G 7. Data Analysis F->G

Caption: High-throughput screening workflow for N-isopropyl-1-piperazineacetamide.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the engineered HEK293 cells.

    • Dilute the cells in culture medium to the optimized seeding density.

    • Dispense 20 µL of the cell suspension into each well of the 384-well white assay plates.

    • Incubate the plates at 37°C and 5% CO2 for 24 hours.

  • Compound Plating:

    • Prepare serial dilutions of the N-isopropyl-1-piperazineacetamide library in 100% DMSO in 384-well polypropylene plates.

    • Typically, a final screening concentration of 10 µM is used.[12]

  • Compound Addition:

    • Using an automated liquid handler, transfer 20 nL of the compound solutions from the compound plates to the corresponding wells of the cell plates.

    • This results in a final DMSO concentration of 0.1%.

  • Incubation:

    • Incubate the plates at 37°C and 5% CO2 for 6 hours to allow for gene expression.

  • Luciferase Reagent Addition:

    • Equilibrate the luciferase assay reagent to room temperature.

    • Add 20 µL of the reagent to each well of the assay plates.

  • Luminescence Reading:

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Hit Identification

Data Normalization

Raw luminescence data should be normalized to account for plate-to-plate variability.[13][14] The percent activation can be calculated using the following formula:

% Activation = [(Sample_Value - Mean_Negative_Control) / (Mean_Positive_Control - Mean_Negative_Control)] * 100

Hit Selection

A "hit" is a compound that produces a significant and reproducible effect in the assay. A common method for hit selection is to use a Z-score cutoff. The Z-score is a measure of how many standard deviations a data point is from the mean of the sample population.[13]

Z-score = (Sample_Value - Mean_Sample_Population) / SD_Sample_Population

A Z-score threshold of ≥ 3 is typically used to identify primary hits.

Hit Confirmation and Characterization

Primary hits should be subjected to further analysis to confirm their activity and rule out false positives.[15]

  • Re-testing: Re-test the primary hits in the same assay to confirm their activity.

  • Concentration-Response Curves: Generate 10-point concentration-response curves for the confirmed hits to determine their potency (EC50) and efficacy.

  • Counter-Screening: Perform counter-screens to identify compounds that interfere with the luciferase enzyme or have cytotoxic effects. Cell viability assays, such as those measuring ATP levels (e.g., CellTiter-Glo®), can be used for this purpose.[16][17][18]

  • Structure-Activity Relationship (SAR) Analysis: Analyze the chemical structures of the confirmed hits to identify common structural motifs and guide further lead optimization.[15]

Representative Data

Table 1: HTS Assay Performance Metrics

ParameterValueInterpretation
Signal-to-Background (S/B)>10Excellent assay window
Z'-factor0.75Robust and reproducible assay[8]
Hit Rate (Z-score ≥ 3)0.5%Typical for a primary HTS campaign

Table 2: Hypothetical Hit Confirmation Data for N-isopropyl-1-piperazineacetamide Analogs

Compound IDPrimary Screen (% Activation)Confirmed EC50 (µM)Cytotoxicity (CC50, µM)
N-isopropyl-1-piperazineacetamide855.2>100
Analog A921.8>100
Analog B15Not Determined25
Analog C788.9>100

Conclusion

The protocols outlined in this application note provide a robust framework for utilizing N-isopropyl-1-piperazineacetamide in a high-throughput screening campaign to identify novel modulators of a hypothetical Gq-coupled GPCR. The use of a luciferase reporter gene assay offers a sensitive and reliable method for large-scale screening.[9][11][19] Rigorous data analysis and hit confirmation are crucial for the successful identification of promising lead compounds for further drug development.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Wang, Z., et al. (2011). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC - NIH. Retrieved from [Link]

  • The Francis Crick Institute. (2013). Affordable luciferase reporter assay for cell-based high-throughput screening. Retrieved from [Link]

  • van Beusechem, V. W., et al. (2018). High-Throughput Firefly Luciferase Reporter Assays. PubMed. Retrieved from [Link]

  • ResearchGate. (2016). High Throughput Screening: Methods and Protocols. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Structure, function and drug discovery of GPCR signaling. PMC - NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Patsnap. (2025). Why are GPCRs good drug targets? Retrieved from [Link]

  • Frontiers in Pharmacology. (2014). Discovery of GPCR ligands for probing signal transduction pathways. Retrieved from [Link]

  • PubChem. (n.d.). N-isopropyl-1-piperazineacetamide. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

  • BioTechnologia. (2016). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]

  • SlideShare. (2014). Data analysis approaches in high throughput screening. Retrieved from [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]

  • BioPharm International. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Retrieved from [Link]

  • Genome.gov. (2007). Reporting data from high-throughput screening of small-molecule libraries. Retrieved from [Link]

  • Springer Nature Experiments. (2016). Design and Implementation of High-Throughput Screening Assays. Retrieved from [Link]

  • ResearchGate. (2013). Data normalization methods recommended for the analysis of HTS and HCS.... Retrieved from [Link]

  • Basicmedical Key. (2016). High Throughput Screening Data Analysis. Retrieved from [Link]

  • PubChem. (n.d.). N-Isopropyl-N-piperidin-4-ylmethyl-acetamide. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Liffarome. Retrieved from [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

  • Google Patents. (2013). US20130116245A1 - Alkylated piperazine compounds.

Sources

Application Note: Piperazine Derivatives in Neuroscience Research

Author: BenchChem Technical Support Team. Date: March 2026

Structural Optimization, Receptor Profiling, and BBB Permeability Assessment

Abstract

The piperazine pharmacophore is a "privileged scaffold" in neuroscience drug discovery, serving as the core structural motif in blockbuster drugs like Aripiprazole (antipsychotic), Buspirone (anxiolytic), and Vortioxetine (antidepressant).[1] Its thermodynamic stability and ability to adopt chair conformations allow for precise spatial orientation of substituents, facilitating high-affinity interactions with G-Protein Coupled Receptors (GPCRs), specifically Dopamine (D2/D3) and Serotonin (5-HT1A/2A/7) receptors.

This guide provides a comprehensive technical workflow for researchers developing piperazine-based ligands. It covers structural design principles, validated protocols for in vitro receptor binding, functional assays, and blood-brain barrier (BBB) permeability screening.

The Piperazine Pharmacophore: Structural Logic

The piperazine ring functions primarily as a semi-rigid linker that positions an aryl "head" group and an alkyl "tail" group. The basic nitrogen atoms (pKa ~9.8) are critical for ionic anchoring to the conserved Aspartate residue (e.g., Asp3.32) in aminergic GPCR binding pockets.

Diagram 1: Piperazine SAR Logic (Structure-Activity Relationship)

This diagram illustrates the functional roles of the N1 and N4 positions in determining receptor subtype selectivity and metabolic stability.

PiperazineSAR Core Piperazine Core (Chair Conformation) N1 N1 Position (Aryl Attachment) Core->N1 Rigidification N4 N4 Position (Linker/Tail) Core->N4 Distance Control Effect3 Ionic Anchor (Asp3.32 Interaction) Core->Effect3 Protonated Nitrogen Effect1 Receptor Subtype Selectivity (5-HT vs D2) N1->Effect1 Aryl Substitution (Cl, OMe) Effect2 Metabolic Stability (CYP450 interaction) N4->Effect2 Alkyl Chain Length

Caption: Functional decomposition of the piperazine scaffold. N1 aryl substitutions drive receptor selectivity, while N4 modifications influence pharmacokinetics and affinity.

Protocol A: Radioligand Binding Assay (Membrane Preparation)

Objective: Determine the affinity (


) of novel piperazine derivatives for the Dopamine D2 receptor.
Standard:  Competition binding using 

-Spiperone.
Materials
  • Receptor Source: CHO-K1 cells stably expressing human D2 short (D2S) receptor.

  • Radioligand:

    
    -Spiperone (Specific Activity: ~80 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM

    
    , 1 mM 
    
    
    
    , pH 7.4.
  • Nonspecific Binding (NSB) Control: 10 µM Haloperidol.[2]

  • Filter: GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).

Step-by-Step Workflow
  • Membrane Preparation:

    • Harvest CHO-D2S cells and homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) using a Polytron (15,000 rpm, 10 sec).

    • Centrifuge at 48,000

      
       for 20 mins at 4°C.
      
    • Resuspend pellet in Assay Buffer to a final protein concentration of 5–10 µ g/well .

    • Expert Insight: Freshly prepared membranes yield lower noise than frozen aliquots for lipophilic piperazines.

  • Assay Assembly (96-well plate):

    • Total Binding (TB): 25 µL Buffer + 25 µL Radioligand + 150 µL Membrane.

    • Nonspecific Binding (NSB): 25 µL Haloperidol (10 µM) + 25 µL Radioligand + 150 µL Membrane.

    • Test Compound: 25 µL Compound (10 concentrations,

      
       to 
      
      
      
      M) + 25 µL Radioligand + 150 µL Membrane.
    • Note: Final radioligand concentration should be equal to its

      
       (approx.[2][3] 0.1–0.3 nM).
      
  • Equilibrium Incubation:

    • Incubate plates for 60 minutes at 25°C (Room Temp).

    • Critical: Piperazine derivatives are often lipophilic. Use polypropylene plates to minimize loss to plastic.

  • Harvesting:

    • Pre-soak GF/B filters in 0.3% PEI for >1 hour to reduce nonspecific binding of the radioligand to the filter.

    • Rapidly filter using a cell harvester (e.g., Brandel or PerkinElmer).

    • Wash 3x with 300 µL ice-cold wash buffer (50 mM Tris-HCl).

  • Detection:

    • Add liquid scintillant, seal, and count in a MicroBeta counter.

Data Analysis

Calculate


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is the dissociation constant of the radioligand.
Protocol B: PAMPA-BBB (Blood-Brain Barrier Permeability)

Objective: Rapidly screen piperazine derivatives for their ability to cross the BBB via passive diffusion. Method: Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipid extract.[4]

Materials
  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 20 mg/mL Porcine Polar Brain Lipid extract in dodecane.

  • Buffer: PBS (pH 7.4).

Workflow Diagram

This diagram outlines the logical flow of the PAMPA-BBB screening process, ensuring quality control at every step.

PAMPA_Workflow Step1 Prepare Lipid Membrane (20 mg/mL Brain Lipid in Dodecane) Step2 Coat Donor Filter (4 µL per well) Step3 Add Test Compounds (Donor Well: 10 mM stock -> 50 µM) Step2->Step3 Step4 Incubate Sandwich (18 Hours, Room Temp, Humidified) Step3->Step4 Step5 Separate & Analyze (UV/Vis or LC-MS/MS) Step4->Step5 QC QC Check: Lucifer Yellow (Low Perm) Propranolol (High Perm) Step4->QC Parallel Control

Caption: PAMPA-BBB workflow. Critical step: Lipid coating must be uniform to prevent leakage (false positives).

Protocol Steps
  • Membrane Coating: Carefully apply 4 µL of lipid solution to the membrane of the donor plate. Allow 5 mins for solvent evaporation.

  • Donor Preparation: Dilute test compounds to 50 µM in PBS. Add 200 µL to donor wells.

  • Acceptor Preparation: Add 300 µL of PBS to acceptor wells.

  • Sandwich Assembly: Place donor plate on top of acceptor plate.

  • Incubation: 18 hours at 25°C in a humidity chamber (to prevent evaporation).

  • Analysis: Measure concentration in both Donor and Acceptor wells using UV spectroscopy (250–500 nm) or LC-MS.

Permeability Calculation (


): 


  • High Permeability:

    
     cm/s (CNS active)[5]
    
  • Low Permeability:

    
     cm/s
    
Representative Data & Interpretation

When analyzing piperazine derivatives, researchers typically encounter the following profiles.

Table 1: Structure-Affinity Relationships of N-Phenylpiperazines

Compound IDN1 SubstituentN4 LinkerD2

(nM)
5-HT1A

(nM)
Selectivity (D2/5-HT)BBB Permeability (

)
Ref-1 (Buspirone) PyrimidinylButyl-spiro>100015.2High 5-HT1AHigh
Ref-2 (Haloperidol) (Non-piperazine)-1.2>5000High D2High
PIP-01 2,3-dichloro-PhButyl4.58.2MixedMedium
PIP-02 2-methoxy-PhEthyl2502.1High 5-HT1AHigh
PIP-03 4-nitro-PhButyl>1000>1000InactiveLow

Interpretation:

  • PIP-01 (DCPP analog): The 2,3-dichloro substitution (similar to Aripiprazole) creates a "balanced" profile, often desired for atypical antipsychotics to reduce Extrapyramidal Side Effects (EPS).

  • PIP-02: The 2-methoxy group and shorter linker shift selectivity strongly toward 5-HT1A, typical of anxiolytics.

  • PIP-03: Nitro groups are generally poor bioisosteres in this scaffold due to electron withdrawal reducing the basicity of the N1 nitrogen, disrupting receptor interaction.

Troubleshooting & Expert Tips
Issue: High Nonspecific Binding (NSB)
  • Cause: Lipophilic piperazine tails stick to plasticware or filters.

  • Solution:

    • Add 0.1% BSA to the assay buffer.

    • Use silanized glass vials for serial dilutions.

    • Ensure filters are PEI-soaked (Protocol A, Step 4).

Issue: "Flat" Displacement Curves
  • Cause: Ligand depletion (Receptor concentration >

    
    ).
    
  • Solution: Reduce membrane protein concentration. For high-affinity ligands (

    
     nM), ensure receptor concentration is below 0.1 nM.
    
Issue: Poor Solubility in Assay Buffer
  • Cause: Free base piperazines are insoluble in water.

  • Solution: Always synthesize/store as Hydrochloride (HCl) or Fumarate salts. Dissolve stock in 100% DMSO, ensuring final assay DMSO concentration is <1%.

References
  • Review of Piperazine Pharmacophore

    • The Neuropharmacological Potential of Piperazine Derivatives.[6][7][8][9] (2018). Fundamental & Clinical Pharmacology.

  • Radioligand Binding Protocol

    • Application Notes and Protocols for Radioligand Binding Assays of Piperidine/Piperazine Derivatives. BenchChem.[2]

  • PAMPA-BBB Methodology

    • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.[4][10] Creative Bioarray.

  • Specific SAR Studies

    • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl) derivatives. (2022).[3][11] MDPI Molecules.

  • Dopamine Receptor Assays

    • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021).[3][12] MDPI.[11]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-isopropyl-2-(piperazin-1-yl)propanamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Support Portal. The synthesis of N-isopropyl-2-(piperazin-1-yl)propanamide presents a classic challenge in organic chemistry: controlling the chemoselectivity of a symmetrical diamine (piperazine) while managing the high hydrophilicity of the final product.

This guide is designed to move beyond basic recipes. We provide mechanistically grounded troubleshooting, self-validating protocols, and data-driven strategies to eliminate dimerization and maximize your isolated yield.

Synthesis Strategy & Workflow Logic

The primary failure point in synthesizing N-isopropyl-2-(piperazin-1-yl)propanamide is the unselective alkylation of piperazine. Because piperazine possesses two secondary amines of equal reactivity, direct alkylation with N-isopropyl-2-bromopropanamide inevitably yields a 1,4-dialkylated byproduct (dimer). To bypass this, we strongly recommend a Boc-protection strategy .

SynthesisRoutes Start 2-Bromopropanoyl Bromide + Isopropylamine Intermediate N-isopropyl-2-bromopropanamide (Electrophile) Start->Intermediate Amidation (0°C, DCM) RouteA Route A: Direct Alkylation (Unprotected Piperazine) Intermediate->RouteA 5-10 eq Piperazine RouteB Route B: Protected Alkylation (1-Boc-Piperazine) Intermediate->RouteB 1.1 eq 1-Boc-Piperazine ProductA Target Molecule + High Dimer Impurity (Requires Complex Chromatography) RouteA->ProductA IntermediateB Boc-Protected Intermediate (Clean SN2 Conversion) RouteB->IntermediateB Deprotection Acidic Deprotection (TFA/DCM) & Basic Workup IntermediateB->Deprotection ProductB N-isopropyl-2-(piperazin-1-yl)propanamide (High Purity Target) Deprotection->ProductB

Figure 1: Comparative synthesis workflows for N-isopropyl-2-(piperazin-1-yl)propanamide.

Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing a massive impurity peak at roughly double the expected molecular weight? Mechanistic Cause: You are observing the 1,4-dialkylated dimer. Once the first nitrogen of piperazine is alkylated, the resulting molecule is sterically hindered, but the remaining secondary amine remains highly nucleophilic. As discussed in [1], relying on stoichiometry alone (1:1 ratio) will statistically result in a 1:2:1 mixture of unreacted piperazine, mono-alkylated product, and di-alkylated dimer. Solution: You must either use a 10-fold molar excess of unprotected piperazine (which complicates workup) or switch to 1-Boc-piperazine, which electronically and sterically deactivates the second nitrogen.

Q2: My reaction stalled, and I still see the alpha-bromo amide starting material. Should I heat it past 80°C? Mechanistic Cause: No. Heating alpha-halo amides excessively leads to dehydrohalogenation (E2 elimination), converting your starting material into an unreactive N-isopropylacrylamide derivative. Solution: Instead of increasing heat, increase the electrophilicity of your substrate. Add a catalytic amount of Potassium Iodide (KI). This initiates a Finkelstein reaction, converting the alkyl bromide to a highly reactive alkyl iodide in situ, allowing the SN2 substitution to proceed rapidly at a milder 60°C.

Q3: My LC-MS shows 100% conversion, but my isolated yield after extraction is <20%. Where is my product? Mechanistic Cause: Piperazine derivatives are exceptionally hydrophilic. If you are extracting with standard Ethyl Acetate (EtOAc) or Dichloromethane (DCM) after deprotection, the target molecule is remaining in the aqueous layer due to strong hydrogen bonding. Solution: Adjust the aqueous phase to pH > 12 to ensure the piperazine is fully deprotonated (free base form). Extract using a specialized solvent mixture: Chloroform:Isopropanol (4:1 v/v) . The isopropanol disrupts the hydration shell around the diamine, drastically improving the partition coefficient into the organic phase.

Troubleshooting Issue Low Yield of Target Amide Check1 LC-MS: Is 1,4-dialkylated dimer present? Issue->Check1 Sol1 Use 1-Boc-Piperazine or 10x Piperazine excess Check1->Sol1 Yes Check2 Is unreacted bromide still present? Check1->Check2 No Sol2 Add KI (Finkelstein cat.) Increase to 60°C Check2->Sol2 Yes Check3 Product lost during aqueous workup? Check2->Check3 No Sol3 Adjust pH > 12 Extract with CHCl3:iPrOH Check3->Sol3 Yes

Figure 2: Troubleshooting logic tree for resolving low yields during piperazine alkylation.

Quantitative Strategy Comparison

The data below summarizes the expected outcomes based on your chosen synthetic route. The Boc-protected route is the industry standard for generating high-purity API intermediates, similar to methodologies utilized in advanced [2].

Synthesis StrategyPiperazine EquivalentsDimerization ImpurityWorkup DifficultyExpected Mono-Alkylation Yield
Direct Alkylation (Stoichiometric) 1.0 eqHigh (>35%)Extreme (Requires Prep-HPLC)30 - 40%
Direct Alkylation (Excess) 10.0 eqLow (<5%)High (Aqueous removal of excess)65 - 75%
Protected Route (1-Boc-Piperazine) 1.1 eqNone (0%) Low (Simple phase separation) 85 - 95%
Self-Validating Experimental Protocols
Protocol A: Synthesis of the Electrophile (N-isopropyl-2-bromopropanamide)

Mechanistic Rationale: The reaction is kept at 0°C to suppress the exothermic degradation of the acid bromide and prevent premature elimination side-reactions. Triethylamine (TEA) acts as an acid scavenger for the generated HBr.

  • Dissolve isopropylamine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM (0.2 M).

  • Cool the flask to 0°C using an ice-water bath under an inert N2 atmosphere.

  • Add 2-bromopropanoyl bromide (1.0 eq) dropwise over 30 minutes.

  • Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate under reduced pressure.

  • Validation Checkpoint: Perform LC-MS on the crude oil. The product will exhibit a distinct doublet peak at m/z 194.0 and 196.0 [M+H]+ in a 1:1 ratio. This isotopic signature confirms the successful incorporation and retention of the bromine atom.

Protocol B: Finkelstein-Assisted SN2 Alkylation with 1-Boc-Piperazine

Mechanistic Rationale: Potassium carbonate (K2CO3) prevents the piperazine nitrogen from protonating (which would destroy its nucleophilicity). Acetonitrile (MeCN) is utilized as a polar aprotic solvent to accelerate the SN2 transition state.

  • Dissolve N-isopropyl-2-bromopropanamide (1.0 eq) and 1-Boc-piperazine (1.1 eq) in MeCN (0.15 M).

  • Add finely powdered K2CO3 (2.5 eq) and a catalytic amount of KI (0.1 eq).

  • Heat the suspension to 60°C and stir vigorously for 12 hours.

  • Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate.

  • Validation Checkpoint: Analyze via LC-MS. The complete disappearance of the m/z 194.0/196.0 doublet and the appearance of a single clean peak at m/z 300.2 [M+H]+ confirms 100% conversion to the Boc-protected intermediate without any dimer formation.

Protocol C: Deprotection and Specialized Isolation

Mechanistic Rationale: TFA rapidly cleaves the Boc group. The critical step is the specialized extraction; standard solvents cannot overcome the hydrogen-bonding affinity of the newly revealed secondary amine to the aqueous phase.

  • Dissolve the Boc-protected intermediate in DCM (0.1 M) and add Trifluoroacetic Acid (TFA) (10 eq). Stir at room temperature for 2 hours.

  • Evaporate the DCM and excess TFA completely under reduced pressure to yield a sticky TFA salt.

  • Redissolve the residue in a minimal amount of water. Slowly add 1M NaOH until the aqueous pH is strictly > 12.

  • Extract the aqueous layer three times with a Chloroform:Isopropanol (4:1 v/v) mixture.

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate to yield the pure N-isopropyl-2-(piperazin-1-yl)propanamide free base.

  • Validation Checkpoint: Post-deprotection LC-MS must show a clean peak at m/z 200.2 [M+H]+. To validate extraction efficiency, spot the leftover aqueous layer on a TLC plate, stain with Ninhydrin, and heat. A lack of purple spots confirms the diamine product has been successfully driven entirely into the organic phase.

References
  • ResearchGate Scientific Community. "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?" ResearchGate. Available at:[Link]

  • RSC Advances. "Development of the telescoped flow Pd-catalyzed aerobic alcohol oxidation/reductive amination sequence in the synthesis of new phosphatidylinositide 3-kinase inhibitor (CPL302415)." Royal Society of Chemistry. Available at:[Link]

"preventing di-alkylation in piperazine synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Di-alkylation and Achieving Selective Mono-alkylation

Welcome to the Technical Support Center for piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the selective functionalization of the piperazine scaffold. As a privileged structure in medicinal chemistry, precise control over its substitution pattern is paramount.[1][2] This document provides in-depth, field-proven insights into preventing the common pitfall of di-alkylation.

Frequently Asked Questions (FAQs)

Q1: Why is di-alkylation such a common problem when working with piperazine?

The core of the issue lies in the inherent chemical nature of the piperazine molecule. It is a symmetrical diamine where both secondary nitrogen atoms possess comparable nucleophilicity.[3] When you perform an alkylation on one nitrogen, the resulting N-alkylpiperazine is often more nucleophilic and reactive than the starting piperazine itself. This leads to a "runaway" reaction where the mono-alkylated product rapidly reacts again with the alkylating agent, resulting in a mixture of mono- and di-alkylated products that can be difficult to separate.[4][5]

Q2: What are the primary strategies to achieve selective mono-alkylation?

There are three principal strategies, each with its own advantages and ideal use cases:

  • Protecting Group Chemistry: This is the most robust and widely used method. One nitrogen atom is temporarily "masked" with a protecting group, such as a tert-butoxycarbonyl (Boc) group, rendering it non-nucleophilic.[3][6] This allows the unprotected nitrogen to be selectively alkylated. The protecting group is then removed in a subsequent step to yield the desired mono-alkylated piperazine.[3]

  • Stoichiometric Control: This method relies on kinetics. By using a large excess of piperazine relative to the alkylating agent (e.g., a 4:1 molar ratio or greater), the probability of the alkylating agent encountering an unreacted piperazine molecule is much higher than it encountering a mono-alkylated one.[7] While simple, this approach can be atom-inefficient and may lead to challenging purifications to remove the excess piperazine.[7]

  • Reductive Amination: This is a highly controlled alternative to direct alkylation with alkyl halides. The piperazine is reacted with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3][8] This method avoids the formation of over-alkylation byproducts.[4][7]

Q3: How do I choose the right protecting group for my synthesis?

The choice of protecting group is critical and depends on the stability required during the alkylation step and the conditions needed for its eventual removal. An ideal protecting group strategy is "orthogonal," meaning the protecting group can be removed under conditions that do not affect other functional groups in the molecule.[3]

Protecting GroupIntroduction ReagentCommon Cleavage ConditionsStability Profile
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Strong Acid (e.g., TFA in DCM, HCl in Dioxane)[3]Stable to base, hydrogenation, and mild acid.
Cbz (Benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (e.g., H₂, Pd/C)[6]Stable to acidic and basic conditions.
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSuMild Base (e.g., Piperidine in DMF)[9]Stable to acid and hydrogenation.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem: My reaction yields almost exclusively the di-alkylated product, with very little mono-alkylation.

This is a classic sign of a runaway reaction. The mono-alkylated intermediate is reacting faster than the starting material.

  • Root Cause Analysis:

    • Direct Alkylation without Control: Running the reaction with a 1:1 or 1:2 stoichiometry of piperazine to alkylating agent will almost always favor di-alkylation.

    • High Temperature: Elevated temperatures increase the rate of the second alkylation significantly.[4]

  • Solutions:

    • Implement a Protecting Group Strategy: This is the most definitive solution. Protect one nitrogen with a Boc group. This physically prevents the second alkylation.[7][10] See Protocol 1 for a detailed procedure.

    • Use a Large Excess of Piperazine: If a protection strategy is not feasible, alter the stoichiometry drastically. Use at least 4-5 equivalents of piperazine for every one equivalent of your alkylating agent.[7] Be prepared for a more involved purification.

    • Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to slow down the second alkylation rate.[4]

Problem: I'm getting an inseparable mixture of starting material, mono-, and di-alkylated products.

This indicates that the reaction has not gone to completion and/or the conditions are not selective enough.

  • Root Cause Analysis:

    • Insufficient Reagents or Reaction Time: The alkylating agent may have been consumed or the reaction was not allowed to run long enough.

    • Poor Stoichiometric Control: An inappropriate ratio of reactants is leading to a statistical mixture.

  • Solutions:

    • Switch to Reductive Amination: This method offers superior control and often leads to cleaner reaction profiles, simplifying purification.[3] See Protocol 2 for a detailed procedure.

    • Optimize Stoichiometry: If using direct alkylation, perform small-scale experiments to find the optimal ratio of piperazine to alkylating agent that maximizes the yield of the mono-alkylated product.

    • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the appearance of products. Stop the reaction when the concentration of the mono-alkylated product is at its maximum.[8]

Problem: My protecting group was cleaved during the alkylation step.
  • Root Cause Analysis: The reaction conditions are too harsh for the chosen protecting group. For example, using a strongly acidic or basic condition might unintentionally remove a labile protecting group.

  • Solutions:

    • Choose a More Robust Protecting Group: If your alkylation requires basic conditions, ensure your protecting group is base-stable (e.g., Boc). If it requires acidic conditions, a group like Cbz might be more appropriate.

    • Modify Reaction Conditions: Use milder bases (e.g., K₂CO₃ or triethylamine instead of stronger bases) and lower temperatures.[8]

Visualizing the Strategy: Protecting Group Workflow

The most reliable method for ensuring mono-alkylation is the use of a protecting group. This workflow diagram illustrates the logical steps involved.

G cluster_0 Step 1: Protection cluster_1 Step 2: Selective Alkylation cluster_2 Step 3: Deprotection Piperazine Piperazine (Both N's reactive) Boc2O Add Boc₂O Piperazine->Boc2O MonoBoc N-Boc-Piperazine (One N protected) Boc2O->MonoBoc AlkylHalide Add Alkyl Halide (R-X) + Base (e.g., K₂CO₃) MonoBoc->AlkylHalide MonoBoc->AlkylHalide AlkylatedProduct N-Alkyl-N'-Boc-Piperazine AlkylHalide->AlkylatedProduct Acid Add Acid (e.g., TFA) AlkylatedProduct->Acid AlkylatedProduct->Acid FinalProduct Final Mono-alkylated Piperazine Acid->FinalProduct

Caption: Workflow for controlled mono-alkylation using a Boc protecting group.

Key Experimental Protocols

Protocol 1: Mono-Boc Protection of Piperazine and Subsequent N-Alkylation

This two-part protocol is a reliable method for synthesizing mono-alkylated piperazines.

Part A: Synthesis of 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine) [7]

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (2.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Stir the solution at room temperature.

  • Reagent Addition: Prepare a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in the same solvent. Add this solution dropwise to the stirred piperazine solution over 2-3 hours. Slow addition is crucial to minimize the formation of the di-Boc-protected byproduct.

  • Reaction Monitoring: Allow the mixture to stir at room temperature overnight (approx. 18-22 hours). Monitor the reaction's progress by TLC, observing the consumption of piperazine and the formation of the less polar N-Boc-piperazine.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Add water to the residue. The di-Boc byproduct is typically insoluble and can be removed by filtration.

    • Extract the aqueous solution with DCM or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the N-Boc-piperazine, which is often pure enough for the next step.[7]

Part B: N-Alkylation of N-Boc-Piperazine [8][11]

  • Reaction Setup: To a stirred solution of N-Boc-piperazine (1.0 eq.) in a dry polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a mild base such as anhydrous potassium carbonate (K₂CO₃) (2.0 eq.).

  • Reagent Addition: Add the alkyl halide (R-X) (1.0-1.2 eq.) to the suspension. The reaction can be run at room temperature or gently heated (50-80 °C) to increase the rate, depending on the reactivity of the alkyl halide.[8]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the N-Boc-piperazine is consumed.

  • Work-up:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove residual DMF and salts.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude N-Alkyl-N'-Boc-piperazine by silica gel column chromatography.

  • Deprotection (Optional): To obtain the final mono-alkylated piperazine, dissolve the purified product in DCM and add an excess of trifluoroacetic acid (TFA). Stir for 1-2 hours at room temperature, then concentrate and perform an aqueous basic work-up to isolate the free amine.[3]

Protocol 2: Reductive Amination for Mono-Alkylation[8]

This protocol is an excellent alternative for clean and controlled mono-alkylation.

  • Reaction Setup: Dissolve N-Boc-piperazine (1.0 eq.) and the desired aldehyde or ketone (1.1-1.5 eq.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise to the reaction mixture. Be cautious as the reaction can be exothermic.

  • Reaction Monitoring: Stir at room temperature and monitor the reaction's progress by TLC or LC-MS.

  • Work-up:

    • Once complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification & Deprotection: Filter, concentrate, and purify the product as described in Protocol 1, followed by deprotection if necessary.

References

  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? - ResearchGate. Available at: [Link]

  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • WO2014184039A1 - Method for preparing n-alkyl-piperazines - Google Patents.
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing). Available at: [Link]

  • Methods for the catalytic synthesis of piperazine (2022) - SciSpace. Available at: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. Available at: [Link]

  • Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N - PMC. Available at: [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. Available at: [Link]

  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed | Request PDF - ResearchGate. Available at: [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. Available at: [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC. Available at: [Link]

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - stoltz2.caltech.edu. Available at: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides | Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI. Available at: [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]

  • Piperazine - Wikipedia. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation - ACS Publications - ACS.org. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH. Available at: [Link]

Sources

"troubleshooting purification of N-isopropyl-1-piperazineacetamide"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography and Isolation Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the isolation of highly polar, basic nitrogenous intermediates.

N-isopropyl-1-piperazineacetamide represents a "worst-case scenario" for standard purification workflows. The molecule features a highly basic piperazine core coupled with a polar acetamide moiety. This dual-functionality results in extreme water solubility, aggressive hydrogen-bonding with stationary phases, and a tendency to co-elute with structurally similar starting materials.

Below is our definitive troubleshooting guide, designed to explain the chemical causality behind these failures and provide self-validating protocols to ensure high-purity isolation.

Troubleshooting Guide & FAQs

Q1: My product recovery is abysmal after aqueous workup. Where is my compound going? The Causality: N-isopropyl-1-piperazineacetamide possesses a high Topological Polar Surface Area (TPSA) and a basic secondary/tertiary piperazine nitrogen (pKa ~9.5–9.8). During a standard aqueous quench at neutral or mildly basic pH, the compound remains partially protonated or highly solvated by water via hydrogen bonding. Standard extraction solvents like ethyl acetate (EtOAc) or dichloromethane (DCM) cannot disrupt this hydration shell, leaving your product in the aqueous waste. The Solution: You must force the thermodynamic equilibrium into the organic phase through two mechanisms:

  • pH Adjustment: Adjust the aqueous phase to pH > 10.5 using 5M NaOH. This ensures the piperazine is fully deprotonated into its free-base form.

  • Salting Out & Solvent Modification: Saturate the aqueous layer with solid NaCl to increase ionic strength, drastically reducing the solubility of the organic compound. Extract using a mixed solvent system of DCM:Isopropanol (3:1, v/v). The isopropanol acts as a hydrogen-bond donor/acceptor that effectively disrupts the aqueous hydration shell, pulling the acetamide into the organic layer.

Q2: I am trying to purify via normal-phase silica gel, but the compound streaks across the entire column. How do I fix this? The Causality: The basic amines of the piperazine ring interact strongly with the acidic silanol groups (Si-OH) on the surface of normal-phase silica gel. This acid-base interaction causes severe tailing, poor resolution, and irreversible adsorption 1. The Solution: You must passivate the silica gel. Add 1% to 5% Triethylamine (Et


N) or concentrated Ammonium Hydroxide (NH

OH) to your mobile phase (e.g., DCM/MeOH/NH

OH 90:9:1). The volatile base competitively binds to the acidic silanols, allowing the piperazine-acetamide to elute as a sharp, well-resolved band [[2]]().

Q3: My NMR shows unreacted piperazine starting material. How can I remove it without running another column? The Causality: Unreacted piperazine and the mono-alkylated N-isopropyl-1-piperazineacetamide share nearly identical polarities, making chromatographic separation notoriously difficult. The Solution:

  • For Small Scales (Library Synthesis): Treat the organic phase with a polymer-supported isocyanate scavenger resin. The resin selectively reacts with the secondary amine of the unreacted piperazine, covalently trapping it on the solid support. Simple filtration yields the pure tertiary amine product 3.

  • For Scale-Up: Leverage differential salt solubility. React the crude mixture with fumaric acid in acetone. Piperazine-acetamides selectively crystallize as highly pure fumarate salts, leaving neutral and structurally dissimilar impurities in the mother liquor. This technique is widely validated in the industrial synthesis of related piperazine-acetamides like Ranolazine 4.

Quantitative Comparison of Purification Strategies

StrategyTypical YieldPurityScalabilityKey AdvantagePrimary Limitation
Modified Silica Flash (NH

OH)
65–80%>95%ModerateHigh resolution of complex mixturesHigh solvent consumption; silica dissolution
Polymer-Supported Scavengers 85–95%>98%Low (mg to g)Extremely fast; no chromatography neededCost-prohibitive at large scale
Fumarate Salt Crystallization 70–85%>99%High (kg+)Ideal for industrial scale-up; removes isomersRequires optimization of cooling ramps

Validated Experimental Protocol: Scalable Salt-Formation & Free-Basing

This self-validating protocol utilizes selective fumarate salt crystallization to bypass problematic chromatography entirely. Because the crystal lattice strictly requires a specific basicity and molecular geometry, it inherently rejects impurities, ensuring high reproducibility 4.

Phase 1: Selective Salt Crystallization

  • Dissolution: Suspend the crude N-isopropyl-1-piperazineacetamide (approx. 10 g) in 50 mL of dry acetone. Heat to a gentle reflux (56 °C) until fully dissolved.

  • Salt Formation: In a separate flask, dissolve 1.05 equivalents of fumaric acid in 20 mL of hot acetone. Add this solution dropwise to the refluxing piperazine solution over 30 minutes to prevent crash-precipitation.

  • Crystallization: Maintain reflux for 1 hour, then slowly cool the reaction mass to room temperature (20–25 °C) at a controlled rate of 5 °C/hour. Stir for an additional 2 hours to ensure complete precipitation.

  • Isolation: Filter the precipitated N-isopropyl-1-piperazineacetamide fumarate salt under vacuum. Wash the filter cake with 10 mL of ice-cold acetone and dry under high vacuum at 60 °C until constant weight is achieved.

Phase 2: Free-Basing 5. Neutralization: Suspend the pure fumarate salt in 50 mL of deionized water. Slowly add 5% aqueous NaOH solution until the pH stabilizes between 10.5 and 11.0. 6. Extraction: Extract the aqueous layer with a mixture of Dichloromethane and Isopropanol (3:1 v/v, 3 x 50 mL). Ensure the aqueous layer is saturated with NaCl prior to extraction. 7. Recovery: Combine the organic layers, dry over anhydrous MgSO


, filter, and concentrate in vacuo to yield the highly pure N-isopropyl-1-piperazineacetamide free base.

Process Visualization

PiperazinePurification A Crude Mixture (N-isopropyl-1-piperazineacetamide) B Aqueous Quench & pH Adjust (pH > 10.5 with NaOH) A->B C Liquid-Liquid Extraction (DCM:iPrOH 3:1 + NaCl sat.) B->C D Aqueous Waste (Discard) C->D Aqueous E Organic Phase (Product + Impurities) C->E Organic F Polymer-Supported Scavenger (Isocyanate Resin) E->F Remove 2° Amines G Filtration & Concentration F->G H Fumarate Salt Crystallization (Acetone, Reflux) G->H Scale-up Path I Highly Pure Free Base (>99% Purity) G->I Small-scale Path H->I Free-basing

Workflow for the isolation and purification of N-isopropyl-1-piperazineacetamide.

References

  • Title: Scavenger assisted combinatorial process for preparing libraries of tertiary amine compounds Source: European Patent Office (EPO) URL: [3]

  • Title: Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine Source: NIH / PMC URL: [1]

  • Title: A Process For The Preparation Of Highly Pure Ranolazine Base Source: QuickCompany URL: [4]

  • Title: Optimization of urea linker of triazolopyridazine MMV665917 results in new anticryptosporidial lead with improved potency and predicted hERG safety margin Source: NIH / PMC URL: [2]

Sources

Technical Support Center: Troubleshooting Piperazine Amide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the selective mono-amidation of piperazine. The inherent symmetry and dual nucleophilicity of the piperazine ring make it notoriously difficult to functionalize just one nitrogen without generating unwanted side products.

This guide is designed to dissect the root causes of these side reactions—primarily bis-amidation and epimerization—and provide field-proven, self-validating protocols to ensure high-fidelity synthesis.

Part 1: Troubleshooting & FAQs

Q1: Why is my amidation reaction yielding predominantly bis-amide instead of the desired mono-piperazinyl amide?

Causality: Piperazine is a symmetric diamine containing two secondary amines of equal nucleophilicity. When one equivalent of an activated carboxylic acid reacts with piperazine, the resulting mono-amide still possesses a highly reactive secondary amine. Because the reaction system is dynamic, the local concentration of the activated acid allows for a competitive second nucleophilic attack (


), forming the bis-amide [1].
Solution:  You must manipulate either the kinetics or the thermodynamics of the system.
  • Kinetic Approach: Use a massive stoichiometric excess of piperazine (3.0 to 5.0 equivalents) and add the activated acid dropwise to a dilute solution of the amine. This ensures the activated intermediate is constantly surrounded by unreacted piperazine, statistically minimizing bis-amide formation.

  • Thermodynamic Approach: Use a mono-protected derivative, such as 1-Boc-piperazine. The bulky, electron-withdrawing tert-butoxycarbonyl (Boc) group completely abolishes the nucleophilicity of the second nitrogen, strictly enforcing a 1:1 reaction [1].

Q2: If I choose the direct amidation route, how can I efficiently separate the mono-amide from the bis-amide byproduct?

Causality: The bis-amide lacks a free secondary amine, rendering it chemically neutral (assuming the carboxylic acid moiety does not contain other basic groups). Conversely, the desired mono-amide retains a basic piperazine nitrogen with a


 of approximately 9.8.
Solution:  Implement a differential acid-base extraction. By acidifying the organic layer to pH 2–3, the mono-amide is protonated into a water-soluble ammonium salt and partitions into the aqueous phase. The neutral bis-amide and unreacted acid remain in the organic phase. Subsequent basification of the aqueous layer to pH 9–10 recovers the pure mono-amide [2].
Q3: I am coupling a chiral carboxylic acid to piperazine, but I am observing significant epimerization. How do I suppress this side reaction?

Causality: Over-activation of chiral carboxylic acids (especially using standalone carbodiimides like DCC or DIC) often leads to the formation of an azlactone (oxazolone) or a ketene intermediate. The


-proton in these intermediates is highly acidic, leading to rapid racemization before the piperazine can successfully attack.
Solution:  Utilize coupling reagents that form less prone intermediates. Combine EDC with the epimerization suppressant HOBt (1-hydroxybenzotriazole). HOBt rapidly traps the highly reactive O-acylisourea intermediate to form an active ester that is highly reactive toward piperazine but stable against azlactone formation [3].

Part 2: Quantitative Data & Strategy Comparison

To help you select the best route for your specific target, the following table summarizes the quantitative expectations and scalability of the two primary strategies for piperazine mono-amidation.

StrategyPiperazine EquivalentsTypical Mono-Amide YieldTypical Bis-Amide YieldScalabilityKey Advantage
Direct Amidation 3.0 – 5.0 eq55% – 70%15% – 30%ModerateLower cost, fewer synthetic steps.
1-Boc Protection 1.0 – 1.1 eq85% – 95%< 1%HighExceptional purity, zero bis-amide waste.

Part 3: Reaction Pathways & Workflows

G A Carboxylic Acid Activation B Activated Intermediate A->B Coupling Reagent D Mono-amide (Desired Product) B->D + Piperazine (k1) C Piperazine (Symmetric Diamine) C->D E Bis-amide (Side Product) D->E + Activated Intermediate (k2) Competitive Attack

Reaction pathway illustrating competitive kinetics of mono-amidation versus bis-amidation.

Workflow Step1 1-Boc-Piperazine + Activated Acid Step2 Coupling Reaction (Strict Mono-amidation) Step1->Step2 Step3 Boc-Protected Mono-amide Step2->Step3 Step4 Acidic Deprotection (TFA or HCl) Step3->Step4 Step5 Pure Mono-amide Salt Step4->Step5

Workflow for synthesizing pure mono-amides using mono-protected 1-Boc-piperazine.

Part 4: Experimental Protocols

Protocol A: Synthesis of Mono-Piperazinyl Amides via 1-Boc-Piperazine (High-Fidelity Route)

This protocol is a self-validating system: the 1:1 stoichiometry prevents bis-amidation, and the deprotection step is visually validated by the complete disappearance of the non-polar Boc-intermediate on TLC.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0 °C for 30 minutes to form the active ester.

  • Coupling: Add 1-Boc-piperazine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation & Workup: Check TLC (Hexane/EtOAc). Once the acid is consumed, wash the organic layer sequentially with 5% citric acid, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Deprotection: Dissolve the crude Boc-amide in DCM and cool to 0 °C. Add Trifluoroacetic acid (TFA) (10 eq) dropwise. Stir for 2 hours at room temperature.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Triturate the resulting oil with cold diethyl ether to precipitate the pure mono-piperazinyl amide as a TFA salt.

Protocol B: Direct Amidation via Differential Stoichiometry and Acid-Base Workup

This protocol utilizes physical chemistry for self-validation: only the basic mono-amide will transfer to the aqueous acidic phase, ensuring the final organic extract is entirely free of the neutral bis-amide.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) and stir at room temperature for 30 minutes.

  • Dilute Coupling: In a separate, large flask, dissolve piperazine (4.0 eq) in a large volume of DCM (to ensure high dilution).

  • Dropwise Addition: Add the activated acid solution dropwise over 1 hour to the vigorously stirring piperazine solution at 0 °C. Stir for an additional 4 hours.

  • Acidic Extraction: Transfer the reaction mixture to a separatory funnel. Extract the organic layer with 10% aqueous HCl (3 x 50 mL). Note: The bis-amide and unreacted acid remain in the DCM layer, which is discarded.

  • Basification & Recovery: Cool the combined aqueous acidic extracts in an ice bath. Carefully adjust the pH to 10 using solid

    
    .
    
  • Final Extraction: Extract the basic aqueous layer with fresh DCM (3 x 50 mL). Dry the combined organic layers over

    
     and evaporate to yield the free-base mono-piperazinyl amide.
    

References

  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid National Institutes of Health (PMC)[Link]

  • Process for the preparation of N-(2,3-dihydrobenzo 1,4 dioxin-2-carbonyl)
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals ACS Organic Process Research & Development[Link]

Technical Support Center: Optimizing Assay Solubility for N-isopropyl-2-(piperazin-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve in vitro assay failures associated with N-isopropyl-2-(piperazin-1-yl)propanamide .

While the basic piperazine ring in this scaffold is an excellent handle for tuning physicochemical properties, its lipophilic free-base form frequently causes erratic assay readouts, micro-precipitation, and false negatives. This guide bypasses generic advice, focusing on the mechanistic causality of these solubility limits and providing self-validating protocols to ensure your data is robust and reproducible.

Diagnostic Workflow: Identifying the Root Cause

Before altering your assay conditions, you must determine whether your compound is failing due to Kinetic or Thermodynamic solubility limits.

TroubleshootingWorkflow Start Observe Assay Variability or Visible Precipitation CheckType Is it a Kinetic or Thermodynamic Issue? Start->CheckType Kinetic Kinetic Solubility (DMSO Dilution Shock) CheckType->Kinetic DMSO stock used Thermo Thermodynamic Solubility (Absolute Buffer Limit) CheckType->Thermo Aqueous stock SolKinetic Optimize Dilution: Intermediate steps, Acoustic dispensing, Surfactants Kinetic->SolKinetic SolThermo Chemical/Formulation: Salt formation (HCl), Cyclodextrins (HP-b-CD) Thermo->SolThermo

Troubleshooting workflow for resolving piperazine derivative solubility issues in assays.

Frequently Asked Questions & Troubleshooting

Q1: My compound precipitates immediately when diluted from a 10 mM DMSO stock into pH 7.4 assay buffer. How do I prevent this?

Causality: You are exceeding the compound's 1 [2]. Kinetic solubility refers to the concentration at which a supersaturated solution first becomes unstable. When you spike a highly concentrated DMSO stock into an aqueous buffer, the rapid change in solvent polarity causes "solvent shock." The lipophilic free base is forced out of solution before it can establish a stable equilibrium, leading to rapid nucleation and precipitation. Solution:

  • Acoustic Dispensing: Use an Echo liquid handler to transfer nanoliter volumes of the DMSO stock directly into the assay buffer, minimizing local supersaturation zones.

  • Intermediate Dilutions: Titrate the compound down in 100% DMSO first, then perform a single 1:100 dilution into the final buffer, rather than serial diluting in the aqueous buffer itself.

Q2: Even with slow dilution, the maximum achievable concentration is too low for my IC50 determination. What are my options?

Causality: You have hit the 2 limit of the free base [3]. At pH 7.4, a fraction of the piperazine ring remains unprotonated (neutral). Because the neutral fraction is highly lipophilic, it precipitates. According to Le Chatelier's principle, as the neutral fraction crashes out, more protonated compound deprotonates to restore equilibrium, causing a continuous precipitation cascade. Solution: Formulate the compound as a salt prior to assay integration. Converting the secondary amine of the piperazine to a hydrochloride (HCl) or mesylate salt lowers the crystal lattice energy and massively increases absolute solubility through favorable ion-dipole interactions with water [1].

Q3: My biochemical assay readouts are highly variable between replicates, but I don't see any visible precipitate. What is happening?

Causality: Basic amines like piperazine frequently form sub-visible colloidal aggregates (micelle-like structures) in aqueous buffers. These aggregates sequester the active monomeric compound—reducing the actual free concentration—and scatter light, which severely interferes with fluorescence or absorbance readouts. Solution: Supplement your assay buffer with a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) or 0.1% Bovine Serum Albumin (BSA). These additives disrupt aggregate formation and stabilize the monomeric compound in solution.

Quantitative Data: The Power of Salt Formation

To illustrate the thermodynamic benefits of ionizing piperazine-containing scaffolds, review the comparative data below. Converting the free base to a salt form routinely yields a 10- to 1000-fold increase in aqueous solubility.

Table 1: Representative Solubility Enhancements for Piperazine Derivatives via Salt Formation [1]

Parent Compound ScaffoldSalt FormSolventParent Solubility (µg/mL)Salt Solubility (µg/mL)Fold Increase
IIIM-290HydrochlorideWater~8.6387~45x
Meclofenamic AcidPiperazine (1:1)50% EtOH-water0.02773.5~2724x
IbuprofenPiperazine (1:0.5)Water0.021>0.21>10x
IndomethacinPiperazine (1:0.5)Water0.0009>0.009>10x

Mechanistic Pathway: pH-Dependent Solvation

ProtonationMechanism FreeBase Free Base Form (Lipophilic, Poor Sol.) Acidic pH < pKa Add Acid/Buffer FreeBase->Acidic Protonated Protonated Piperazine (Cationic Form) Acidic->Protonated Solvated Ion-Dipole Interactions (High Aqueous Sol.) Protonated->Solvated Hydration

Mechanism of pH-dependent solubility enhancement via piperazine ring protonation.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems. Built-in quality control steps guarantee that the solubility limits you measure are artifacts of the compound, not the assay format [4].

Protocol 1: High-Throughput Kinetic Solubility Assessment (Nephelometry)

Causality: Nephelometry measures forward-scattered light. When N-isopropyl-2-(piperazin-1-yl)propanamide exceeds its kinetic solubility, it forms micro-precipitates that scatter light, causing a sharp, quantifiable spike in the signal.

  • Preparation: Prepare a 10 mM stock of the compound in 100% DMSO. Prepare a control compound (e.g., Ketoconazole) with known kinetic solubility limits.

  • Serial Dilution: Create a 10-point 2-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of the target assay buffer (pH 7.4) in a 96-well clear-bottom plate (Final DMSO = 1%).

  • Equilibration: Incubate the plate at room temperature for 2 hours on a plate shaker at 300 RPM. Reasoning: This allows sufficient time for metastable supersaturated states to nucleate.

  • Measurement: Read the plate using a nephelometer.

  • Self-Validation & Analysis: Plot compound concentration vs. light scattering intensity. The kinetic solubility limit is the concentration immediately preceding the inflection point where scattering significantly exceeds the blank (buffer + 1% DMSO). Validation threshold: If the control compound fails to match historical precipitation data, discard the run.

Protocol 2: Micro-scale Hydrochloride Salt Formation

Causality: Converting the neutral piperazine to a cationic salt lowers the crystal lattice energy and increases the hydration enthalpy, massively boosting thermodynamic solubility without altering the active pharmacophore.

  • Dissolution: Dissolve 10 mg of N-isopropyl-2-(piperazin-1-yl)propanamide free base in 1 mL of anhydrous ethanol in a clean glass vial.

  • Acid Addition: Slowly add 1.05 molar equivalents of 1M HCl in diethyl ether under continuous magnetic stirring. Reasoning: The use of an anhydrous acid source prevents premature dissolution and loss of the forming salt.

  • Precipitation: Stir for 30 minutes at room temperature. The hydrochloride salt will precipitate as a white crystalline solid due to its low solubility in the ether/ethanol mixture.

  • Isolation: Centrifuge at 5,000 x g for 5 minutes, decant the supernatant, and wash the pellet twice with cold diethyl ether to remove unreacted free base.

  • Drying: Dry the pellet under vacuum for 12 hours.

  • Self-Validation: Dissolve 1 mg of the new powder in 1 mL of unbuffered water. Measure the pH; a distinct drop in pH confirms the presence of the acidic counterion. Run a comparative shake-flask thermodynamic solubility assay against the free base to validate the >10-fold enhancement.

References

  • Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives - BenchChem. 3

  • Kinetic & Thermodynamic Solubility Testing - WuXi AppTec.1

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor.2

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research - American Pharmaceutical Review. 4

Sources

Technical Support Center: Piperazine Stability & Formulation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Topic: Stability, Degradation Pathways, and Troubleshooting for Piperazine Compounds Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers

Introduction

Welcome to the Piperazine Technical Support Center. Piperazine (PZ) scaffolds are ubiquitous in medicinal chemistry (e.g., fluoroquinolones, antihistamines) but present distinct stability challenges in solution. This guide moves beyond basic storage advice to address the mechanistic root causes of instability: oxidative ring opening , metal-catalyzed degradation , and nitrosamine formation .

Use the modules below to diagnose issues, validate your experimental setup, and implement evidence-based stabilization protocols.

Module 1: Chemical Instability (Oxidation & Hydrolysis)

Q1: My piperazine solution is turning yellow/brown over time. What is happening?

Diagnosis: This is the hallmark of oxidative degradation , likely catalyzed by trace metal ions (Cu²⁺, Fe²⁺) or light exposure.

The Mechanism: Piperazine is a secondary amine.[1] In the presence of dissolved oxygen and transition metals, it undergoes a radical-initiated oxidation. The piperazine ring does not simply "break"; it transforms into specific byproducts that are often chromophoric (colored).

  • Abstraction: A hydroxyl radical (•OH) abstracts a hydrogen from the α-carbon.

  • Peroxyl Formation: The radical reacts with O₂ to form a peroxyl radical.

  • Degradation: This leads to the formation of 2-oxopiperazine (OPZ) , N-formylpiperazine (FPZ) , and eventually ring cleavage to ethylenediamine (EDA) .

Protocol: Stabilization via Chelation & Deoxygenation

  • Step 1 (Chelation): Add 0.05% w/v Disodium EDTA to the buffer. This sequesters trace Cu²⁺/Fe²⁺ ions that catalyze the radical generation.

  • Step 2 (Sparging): Sparge the solution with Nitrogen (N₂) or Argon for 15 minutes per liter before adding the API.

  • Step 3 (Storage): Store in amber glass (Type I) to prevent photo-initiated auto-oxidation.

Q2: I see "ghost peaks" in my HPLC chromatogram near the solvent front. Is this degradation?

Diagnosis: Likely yes. The primary degradation products of piperazine (EDA, Formate, Glycolate) are highly polar and often elute in the void volume on standard C18 columns.

Visualizing the Degradation Pathway The following diagram illustrates the oxidative cascade you are likely observing.

PiperazineDegradation PZ Piperazine (PZ) Radical PZ Radical (•PZ) PZ->Radical •OH / Metal Ions OPZ 2-Oxopiperazine Radical->OPZ + O2 FPZ N-Formylpiperazine Radical->FPZ Oxidation EDA Ethylenediamine (Ring Cleavage) OPZ->EDA Hydrolysis/Stress Formate Formate/Glycolate FPZ->Formate Degradation

Figure 1: Oxidative degradation pathway of piperazine in aqueous solution leading to ring opening and polar byproducts.

Module 2: Regulatory Critical – Nitrosamine Prevention

Q3: Why is there a sudden regulatory concern regarding my piperazine compound?

The Issue: Piperazine is a secondary amine. If your solution contains even trace amounts of nitrites (NO₂⁻)—often found as impurities in excipients like microcrystalline cellulose or in water—it can form N-nitrosopiperazine (MNPZ) or dinitrosopiperazine (DNPZ) .

  • Risk Level: Critical. These are potent genotoxic impurities (nitrosamines) with strict limits (often < 26.5 ng/day intake).

Q4: How do I prevent nitrosamine formation in my liquid formulation?

Strategy: You must break the nitrosation mechanism. The reaction rate is pH-dependent, peaking around pH 3.0–4.0.

Mitigation Protocol:

  • pH Control: Maintain solution pH > 7.0 if solubility permits. Nitrosation kinetics slow significantly in basic conditions because the nitrite is not converted to the reactive nitrosonium ion (NO⁺).

  • Scavenger Addition: Add Ascorbic Acid (Vitamin C) or Alpha-Tocopherol .

    • Mechanism:[2][3] Ascorbic acid reduces the nitrosating agent (N₂O₃ or H₂NO₂⁺) back to nitric oxide (NO), preventing it from reacting with the amine.

    • Ratio: A 2:1 molar ratio of Ascorbic Acid to potential Nitrite is recommended.

Warning: Do NOT use sodium azide as a preservative in piperazine solutions; it can react to form toxic hydrazines or promote other instabilities.

NitrosamineRisk Nitrite Trace Nitrite (NO2-) (From Water/Excipients) Agent Nitrosating Agent (N2O3 / H2NO2+) Nitrite->Agent Protonation Acid Acidic pH (3.0 - 4.0) Acid->Agent MNPZ N-Nitrosopiperazine (Genotoxic Impurity) Agent->MNPZ Reacts with PZ PZ Piperazine (Secondary Amine) PZ->MNPZ Scavenger Inhibitor: Ascorbic Acid Scavenger->Agent Reduces to NO (Gas)

Figure 2: Mechanism of Nitrosamine formation and inhibition via scavenger antioxidants.

Module 3: Formulation & Excipient Compatibility

Q5: Can I use lactose or glucose to adjust tonicity?

Answer: NO. Reasoning: Piperazine is a secondary amine. Reducing sugars (lactose, glucose, fructose) contain an aldehyde/ketone group that reacts with amines to form Schiff bases via the Maillard reaction .

  • Result: Solution turns brown/black; loss of potency; formation of glycosylamine impurities.

  • Alternative: Use non-reducing sugars like Mannitol , Sorbitol , or Sucrose (ensure sucrose is high grade and free of invert sugar).

Q6: What is the recommended buffer system?

Avoid buffers that can act as radical sources or metal ligands if not carefully controlled.

Buffer SystemSuitabilityNotes
Phosphate HighExcellent stability. Low interaction with piperazine ring. Watch for precipitation if Ca/Mg are present.
Citrate ModerateGood buffer capacity, but citrate can chelate metals and potentially act as a carbon source for microbes.
Acetate LowAvoid if possible. Can catalyze certain amide hydrolysis reactions under stress.
Tris LowPrimary amine in Tris can compete/react in complex mixtures.

Module 4: Analytical Troubleshooting

Q7: My HPLC peaks are tailing badly. How do I fix this?

Cause: Piperazine has two basic nitrogens (pKa ~5.3 and ~9.7). At neutral pH, it is positively charged and interacts strongly with residual silanols on silica-based C18 columns.

Solution Protocol:

  • Mobile Phase Modifier: Add 0.1% Trifluoroacetic acid (TFA) or Triethylamine (TEA) to the mobile phase. This "caps" the silanols or ion-pairs with the piperazine.

  • High pH Stability: Use a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) that can tolerate pH > 10. Run the method at pH 11 (using Ammonium Hydroxide). At this pH, piperazine is uncharged (free base) and elutes with sharp symmetry.

References

  • BenchChem. (2025).[4] Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Retrieved from

  • Nielsen, C. et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine. The Journal of Physical Chemistry A. Retrieved from

  • Moser, J. et al. (2023).[5] Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective. Organic Process Research & Development. Retrieved from

  • Freeman, S. A.[6] & Rochelle, G. T. (2011).[6][7] Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin.[6][7] Retrieved from

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from

Sources

Technical Support Center: Interpreting Complex NMR Spectra of N-Substituted Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of N-substituted piperazine NMR spectra. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting these often intricate spectra. The piperazine scaffold is a privileged structure in medicinal chemistry, making a thorough understanding of its conformational behavior essential for drug design and development.[1] This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may face during your NMR analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Why does my supposedly simple N-substituted piperazine show so many signals in the 1H NMR spectrum?

Answer: The complexity in the 1H NMR spectra of N-substituted piperazines primarily arises from two dynamic conformational phenomena: restricted amide bond rotation and piperazine ring inversion .[2][3] These processes are often slow on the NMR timescale at room temperature, leading to the observation of distinct signals for protons that would otherwise be chemically equivalent.[4]

  • Restricted Amide Bond Rotation: When a piperazine nitrogen is acylated (e.g., with a benzoyl group), the partial double bond character of the C-N amide bond hinders free rotation.[2][3] This results in the presence of rotational isomers (rotamers), where substituents on the nitrogen and the carbonyl group can be in different spatial arrangements.

  • Piperazine Ring Inversion: The piperazine ring typically adopts a chair conformation.[5] Ring inversion is the process where one chair form converts to another. For N-substituted piperazines, particularly unsymmetrically substituted ones, the energy barrier for this inversion can be high enough to be observed by NMR at or below room temperature.[6][7] This leads to distinct signals for axial and equatorial protons.

For instance, even in a seemingly simple mono-N-benzoylated piperazine, you might observe four broad signals for the eight piperazine protons at 25°C, instead of the expected two.[3] Two of these signals correspond to the CH₂ groups adjacent to the amide nitrogen, and the other two to the CH₂ groups next to the amine nitrogen.[3]

My piperazine proton signals are very broad. What does this indicate and how can I sharpen them?

Answer: Broad signals in the NMR spectrum of an N-substituted piperazine are a classic indication of a dynamic chemical exchange process occurring at a rate comparable to the NMR timescale. The two primary processes at play are the restricted amide bond rotation and the piperazine ring inversion, as mentioned previously. When the rate of exchange between different conformations is intermediate, the NMR signals for the interconverting protons broaden and can even coalesce into a single, very broad peak.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: This is the most powerful technique to address signal broadening due to dynamic exchange.

    • Cooling the sample: As you lower the temperature, the rate of conformational exchange slows down. If you are in the intermediate exchange regime at room temperature, cooling will slow the exchange further, leading to the sharpening of signals for the individual conformers.

    • Heating the sample: Conversely, heating the sample increases the rate of exchange. If you are in the intermediate regime, heating can push the exchange into the fast-exchange regime, resulting in a single, sharp, time-averaged signal for the interconverting protons.

  • Changing the Solvent: The energy barriers for conformational changes can be solvent-dependent.[8][9] Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, methanol-d₄) can sometimes shift the exchange rate into the slow or fast regime at room temperature, resulting in sharper signals.[9]

How can I determine the energy barriers (ΔG‡) for amide bond rotation and ring inversion?

Answer: Dynamic NMR (DNMR) experiments, specifically by determining the coalescence temperature (Tc), allow for the calculation of the free energy of activation (ΔG‡) for the conformational exchange processes.[6][7]

Experimental Protocol: Determining ΔG‡ using VT-NMR

  • Acquire a series of 1H NMR spectra at different temperatures, starting from room temperature and incrementally increasing or decreasing the temperature.

  • Identify the coalescence temperature (Tc): This is the temperature at which two exchanging signals merge into a single broad peak.[8] For N-substituted piperazines, you may observe two distinct coalescence points: one for the amide bond rotation and another for the ring inversion.[3][6][7]

  • Determine the frequency difference (Δν) between the two exchanging signals at a temperature well below coalescence, where the exchange is slow.

  • Calculate the rate constant of exchange (kexc) at the coalescence temperature using the equation:

    • kexc = πΔν / √2

  • Calculate the free energy of activation (ΔG‡) using the Eyring equation:

    • ΔG‡ = -RTc * ln(kexch / kBTc)

      • Where R is the gas constant, Tc is the coalescence temperature in Kelvin, h is Planck's constant, and kB is the Boltzmann constant.

Data Presentation:

Conformation ProcessTypical ΔG‡ Range (kJ/mol)Notes
Amide Bond Rotation56 - 80Often has a higher energy barrier than ring inversion.[6][7]
Ring Inversion56 - 80Can be influenced by substituents on the piperazine ring.[6][7]
The signals for my piperazine protons are heavily overlapped. How can I resolve and assign them?

Answer: Signal overlap is a common challenge, especially in complex molecules. Two-dimensional (2D) NMR spectroscopy is indispensable for resolving and assigning these signals.

Recommended 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[10][11] It is excellent for tracing the connectivity of protons within the piperazine ring. For example, you can distinguish which protons on one CH₂ group are coupled to the protons on the adjacent CH₂ group.[12]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.[11][13] This is extremely useful for definitively assigning protons to their respective carbon atoms in the piperazine ring and can help resolve overlapped proton signals by spreading them out in the carbon dimension.[14]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[10][13] It is invaluable for establishing long-range connectivity, for instance, from the piperazine protons to the carbons of the N-substituents.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded.[10][11] It is particularly useful for determining the stereochemistry and conformation of the piperazine ring and its substituents.

Experimental Workflow:

G A Overlapping 1H NMR Spectrum B Acquire 2D COSY A->B C Acquire 2D HSQC A->C D Acquire 2D HMBC A->D E Acquire 2D NOESY A->E F Assign Proton-Proton Couplings B->F G Assign Proton-Carbon One-Bond Correlations C->G H Assign Long-Range Proton-Carbon Correlations D->H I Determine Spatial Proximities E->I J Complete Spectral Assignment and Structural Elucidation F->J G->J H->J I->J G cluster_0 Experimental Data cluster_1 Analysis cluster_2 Conclusion A 1H NMR of Free Base E Compare Chemical Shifts of Adjacent CH2 Groups A->E B 1H NMR of Salt B->E C 13C NMR of Free Base C->E D 13C NMR of Salt D->E F Larger Downfield Shift Indicates Protonation Site E->F

Caption: Logic for determining the protonation site.

References

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41357–41371. [Link]

  • ResearchGate. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. [Link]

  • ResearchGate. (2026). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • National Center for Biotechnology Information. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

  • National Center for Biotechnology Information. (n.d.). Theoretical and experimental studies of the isomeric protonation in solution for a prototype aliphatic ring containing two nitrogens. [Link]

  • Beilstein Journals. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • ResearchGate. (2025). Benchtop NMR analysis of piperazine-based drugs hyperpolarised by SABRE | Request PDF. [Link]

  • National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D).... [Link]

  • MDPI. (2020). Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives. [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives.. [Link]

  • Beilstein Journals. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • Chemistry LibreTexts. (2024). 13.6: ¹H NMR Spectroscopy and Proton Equivalence. [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. [Link]

  • Unknown Source. (n.d.). 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. [Link]

  • YouTube. (2023). 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1. [Link]

  • JEOL. (2026). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY | Column. [Link]

Sources

Technical Support Center: Troubleshooting LC-MS Signal Suppression with Piperazine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PIP-SUP-2024 Status: Open Assigned Specialist: Senior Application Scientist Topic: Resolving Signal Suppression & Peak Tailing in Piperazine Derivatives

Executive Summary: The Piperazine Paradox

Piperazine derivatives (e.g., 1-benzylpiperazine, phenylpiperazines, and various antihistamines) present a unique "double-edged sword" in LC-MS/MS analysis.

  • High Ionization Potential: With a pKa typically around 9.8 (secondary amine) and 5.6 (tertiary amine), they are readily protonated in positive ESI mode (

    
    ).
    
  • High Matrix Susceptibility: Their high polarity often leads to early elution on C18 columns, placing them directly in the "suppression zone" where salts and unretained phospholipids elute. Furthermore, their basicity causes strong secondary interactions with residual silanols, leading to peak tailing that lowers signal-to-noise (S/N) ratios.

This guide addresses the three critical failure points: Chromatographic Co-elution , Sample Matrix Interference , and Secondary Silanol Interactions .

Part 1: Diagnosis – Is it Suppression or Low Sensitivity?

User Question: "My piperazine analyte signal is 10x lower in plasma samples compared to solvent standards. How do I prove this is matrix suppression and not just poor extraction recovery?"

Technical Response: You must distinguish between Extraction Loss (analyte left behind in the vial) and Signal Suppression (analyte reaches the source but doesn't ionize). The definitive test is the Post-Column Infusion (PCI) experiment.

Protocol: Post-Column Infusion (PCI) Profiling

This experiment maps the "suppression zones" of your chromatographic run.

  • Setup:

    • Bypass the analytical column with a T-junction (see Diagram 1).

    • Syringe Pump: Infuse a constant flow of your piperazine analyte standard (at ~100 ng/mL) into the mobile phase flow after the column but before the MS source.

    • LC Injector: Inject a "Blank Matrix Extract" (e.g., extracted plasma with no analyte).

  • Acquisition:

    • Monitor the MRM transition of your piperazine.[1]

  • Interpretation:

    • The baseline should be high and stable (due to constant infusion).

    • Dips (Negative Peaks): Indicate ion suppression zones.

    • Humps (Positive Peaks): Indicate ion enhancement.

    • If your analyte elutes at the same retention time as a "Dip," you have suppression.

Visualizing the PCI Setup

PCI_Setup cluster_result Resulting Chromatogram LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Tee Tee Junction Column->Tee Eluent MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow Syringe Syringe Pump (Constant Analyte Infusion) Syringe->Tee Analyte Standard Result Stable Baseline = No Effect Dip = Suppression Spike = Enhancement MS->Result

Figure 1: Schematic of the Post-Column Infusion (PCI) system for mapping matrix effects.

Part 2: Chromatography – Escaping the Suppression Zone

User Question: "My piperazine peak elutes at 0.8 minutes on a C18 column and tails badly. How do I fix the shape and move it away from the void volume?"

Technical Response: Early elution on C18 occurs because piperazines are highly polar and positively charged at acidic pH. Tailing is caused by the cationic amine interacting with anionic silanol groups on the silica surface.[2]

Strategy A: The HILIC Solution (Recommended)

Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for polar bases. It retains them strongly (eluting later) and uses high-organic mobile phases which enhance ESI desolvation efficiency.

  • Column: Bare Silica or Amide-bonded phase (e.g., TSKgel Amide-80, BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (Water).

  • Mobile Phase B: Acetonitrile (ACN).[3][4]

  • Gradient: Start high organic (95% B)

    
     low organic (60% B).
    
  • Why: The high ACN content creates a water-rich layer on the silica surface. The polar piperazine partitions into this layer.

Strategy B: The "High pH" C18 Solution

If you must use C18 (Reverse Phase), you need to neutralize the piperazine or suppress silanol ionization.

  • Column: Hybrid-Silica C18 (e.g., Waters XBridge, Agilent Poroshell HPH) capable of pH > 10.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mechanism: At pH 10, the piperazine (pKa ~9.8) is largely neutral, increasing hydrophobic retention. Additionally, silanols are fully ionized but the high ionic strength and lack of positive charge on the analyte reduce the "drag" effect.

  • Warning: Ensure your column is rated for pH 10; standard silica dissolves above pH 8.

Comparison of Chromatographic Approaches
FeatureAcidic C18 (Standard)High pH C18 (Hybrid)HILIC (Silica/Amide)
Retention of Piperazines Poor (Void Volume)GoodExcellent
Peak Shape Tailing (Silanol interaction)Sharp (Neutral analyte)Sharp
MS Sensitivity ModerateGoodHigh (High organic % aids desolvation)
Matrix Separation Poor (Co-elutes with salts)ModerateExcellent (Phospholipids elute early or are washed off)

Part 3: Sample Preparation – Removing the Phospholipids

User Question: "I'm using Protein Precipitation (PPT) with acetonitrile. Is that enough?"

Technical Response: No. PPT removes proteins but leaves Glycerophosphocholines (GPCs) and Lysophospholipids in the supernatant. These lipids elute continuously (the "phospholipid bleed") and compete for ionization charge, causing massive suppression for co-eluting piperazines.

The Solution: Mixed-Mode Cation Exchange (MCX) SPE

Because piperazines are basic, you can use their charge to your advantage using a Mixed-Mode Cation Exchange cartridge (e.g., Oasis MCX, Strata-X-C). This allows you to wash away neutrals and acidic interferences (like phospholipids) with 100% organic solvent before eluting your drug.

Protocol: MCX SPE for Piperazines
  • Conditioning:

    • 1 mL Methanol

      
       1 mL Water.
      
  • Loading:

    • Load acidified sample (Plasma + 2% Formic Acid). Acid ensures piperazine is positively charged.

  • Wash 1 (Aqueous):

    • 1 mL 2% Formic Acid in Water. Removes salts/proteins.

  • Wash 2 (Organic - CRITICAL):

    • 1 mL 100% Methanol.

    • Why: The piperazine is locked to the sorbent via ionic bond. This step washes away hydrophobic neutrals and phospholipids without eluting the analyte.

  • Elution:

    • 1 mL 5% Ammonium Hydroxide in Methanol.

    • Why: High pH breaks the ionic bond (neutralizes the analyte/sorbent interaction), releasing the piperazine.

Troubleshooting Logic Flow

Troubleshooting_Logic Start Problem: Low Signal / Tailing Check_PCI Run Post-Column Infusion (PCI) Start->Check_PCI Decision1 Suppression Zone at Analyte RT? Check_PCI->Decision1 Yes_Suppression Yes: Matrix Effect Decision1->Yes_Suppression Yes No_Suppression No: Low Sensitivity / Tailing Decision1->No_Suppression No Action_Clean Switch from PPT to MCX SPE (Remove Phospholipids) Yes_Suppression->Action_Clean Action_Chromo Switch to HILIC (Shift RT away from lipids) Yes_Suppression->Action_Chromo Action_pH Check Mobile Phase pH (Increase buffer strength) No_Suppression->Action_pH Action_Source Optimize ESI Source (Temp, Gas Flow) No_Suppression->Action_Source

Figure 2: Decision tree for isolating the root cause of signal loss.

Part 4: Internal Standards & Carryover

User Question: "I am using a deuterated internal standard (Piperazine-D8), but its retention time is slightly different from the analyte. Is this a problem?"

Technical Response: Yes, this is the Deuterium Isotope Effect . Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts, often eluting slightly earlier on C18 columns.

  • Risk: If the matrix suppression zone is sharp (narrow), the IS might elute outside the suppression window while the analyte elutes inside it (or vice versa). This leads to inaccurate quantification.

  • Solution: Use Carbon-13 (

    
    )  or Nitrogen-15 (
    
    
    
    )
    labeled standards if available. They co-elute perfectly. If you must use Deuterium, ensure your chromatographic peak is wide enough or the gradient is shallow enough that both D-IS and Analyte experience the same matrix environment.

User Question: "I see 'ghost peaks' of piperazine in my blank injections." Technical Response: Piperazines are "sticky" due to their basicity. They adsorb to stainless steel and plastic lines.

  • Fix: Use a needle wash with Acidic Alcohol (e.g., 50:50 MeOH:Water + 0.5% Formic Acid) to protonate the base and solubilize it for removal.

References

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link (Describes the phospholipid removal and PCI strategies).

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[3][4][5][6][7][8][9][10][11][12][13] Link (The foundational paper for Matrix Factor calculations).

  • Dolan, J. W. (2018). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? LCGC North America. Link (Silanol interactions and buffer strength).

  • Agilent Technologies. (2019).[11] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.Link (HILIC vs C18 for polar bases).

  • Waters Corporation. Oasis MCX Sample Preparation Protocol.Link (Source for Mixed-Mode Cation Exchange protocols).

Sources

Validation & Comparative

Preclinical Validation of Piperazine Derivatives: A Comparative Guide to Functional Assays using N-isopropyl-2-(piperazin-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Piperazine Scaffold

In modern medicinal chemistry, the piperazine heterocycle is universally recognized as a "privileged scaffold." Its dual-nitrogen architecture and conformational flexibility (capable of adopting both chair and boat conformations) allow it to perfectly complement the binding pockets of aminergic G protein-coupled receptors (GPCRs) and various enzyme active sites 1.

N-isopropyl-2-(piperazin-1-yl)propanamide (CAS: 86906-58-3) serves as an excellent model compound for this guide. As a modular building block, its biological activity must be rigorously validated through a tiered assay cascade. This guide provides application scientists and drug development professionals with a self-validating, comparative methodology for evaluating such piperazine derivatives, specifically focusing on their interaction with the 5-HT7 receptor—a major therapeutic target for CNS disorders 2.

Phase 1: Primary Screening – Receptor Binding Affinity

Before assessing functional efficacy, we must confirm target engagement. The goal is to determine the inhibition constant (


) of N-isopropyl-2-(piperazin-1-yl)propanamide.
Technology Comparison: TR-FRET vs. Radioligand Binding

Historically, researchers relied on


H-labeled radioligand binding assays. While sensitive, these assays require hazardous radioactive handling, complex filtration steps, and generate significant waste.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) has superseded radioligand binding as the gold standard for high-throughput screening (HTS).

  • The Causality of Choice: TR-FRET utilizes long-lived lanthanide fluorophores (like Terbium or Europium). By introducing a microsecond time delay between excitation and emission detection, the assay completely eliminates short-lived background auto-fluorescence typical of synthetic chemical libraries and biological buffers . This yields a superior signal-to-noise ratio in a homogenous, wash-free format 3.

Step-by-Step Methodology: Competitive TR-FRET Binding

This protocol is designed as a self-validating system.

  • Assay Preparation: Utilize low-autofluorescence, black-walled 384-well microplates to prevent optical crosstalk. Dispense cell membranes expressing the 5-HT7 receptor tagged with a Terbium (

    
    ) cryptate donor.
    
  • Compound Titration: Serially dilute N-isopropyl-2-(piperazin-1-yl)propanamide from 10 µM down to 0.1 nM in assay buffer (50 mM Tris-HCl pH 7.4, 10 mM

    
    , 0.1% BSA).
    
  • Tracer Addition: Add a fixed concentration (at its

    
    ) of a fluorescently labeled reference ligand (e.g., HiLyte 647-labeled 5-HT) which acts as the FRET acceptor.
    
  • Equilibration & Validation: Incubate at room temperature for 2 hours. Validation Step: Always include a known high-affinity competitor (e.g., SB-269970) as a positive control, and a DMSO-only vehicle as a negative control. Calculate the Z'-factor; an assay is only valid if Z' > 0.5.

  • Detection: Read the plate on a TR-FRET compatible reader (Excitation: 320 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratiometric signal to intrinsically correct for well-to-well liquid dispensing variations.

TRFRET_Workflow Compound N-isopropyl-2-(piperazin-1-yl)propanamide (Unlabeled Ligand) Donor Receptor-Tb3+ (Donor) Compound->Donor Competes for Binding Result Signal Decrease (Displacement) Compound->Result Dose-dependent Signal FRET Signal (665 nm) Donor->Signal Excitation (320nm) Acceptor Fluorescent Ligand (Acceptor) Acceptor->Signal Proximity Transfer

TR-FRET competitive binding workflow for piperazine derivative screening.

Phase 2: Secondary Functional Validation – GPCR Activation

Binding affinity (


) does not indicate whether the compound is an agonist or antagonist. Because the 5-HT7 receptor is 

-coupled, its activation stimulates Adenylyl Cyclase (AC), leading to intracellular cAMP accumulation.
Technology Comparison: HTRF cAMP vs. AlphaScreen

While AlphaScreen provides massive signal amplification, it relies on singlet oxygen transfer and is highly susceptible to "color quenching" if the test compounds absorb light at 520 nm or 680 nm. The Causality of Choice: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assays are strictly ratiometric. If a piperazine derivative exhibits slight auto-fluorescence or color quenching, the ratiometric calculation (Acceptor/Donor) mathematically cancels out the optical interference, making HTRF vastly more trustworthy for novel chemical entities.

Step-by-Step Methodology: HTRF cAMP Functional Assay
  • Cell Plating: Plate CHO cells stably expressing the human 5-HT7 receptor at 5,000 cells/well in a 384-well white plate.

  • Signal Preservation (Critical Step): Add 1 mM IBMX (a broad-spectrum phosphodiesterase inhibitor) to the stimulation buffer. Causality: Without IBMX, endogenous PDEs will rapidly hydrolyze the synthesized cAMP into AMP, leading to false-negative efficacy readings.

  • Compound Incubation:

    • For Agonism: Incubate cells with N-isopropyl-2-(piperazin-1-yl)propanamide for 30 mins at 37°C.

    • For Antagonism: Pre-incubate the compound for 15 mins. Causality: This allows the antagonist to reach binding equilibrium and occupy the receptor before introducing the

      
       challenge dose of Serotonin (5-HT), preventing competitive displacement artifacts.
      
  • Lysis and Competition: Add cAMP-d2 (FRET acceptor) and anti-cAMP-Cryptate (FRET donor) suspended in cell lysis buffer.

  • Readout: Endogenous cAMP produced by the cells competes with the cAMP-d2 for antibody binding. Therefore, a decrease in the FRET signal correlates to an increase in biological GPCR activation.

GPCR_Signaling Ligand N-isopropyl-2-(piperazin-1-yl)propanamide Receptor 5-HT7 GPCR Ligand->Receptor Target Engagement GProtein Gαs Protein Receptor->GProtein Conformational Change Effector Adenylyl Cyclase (AC) GProtein->Effector Activation Messenger cAMP Accumulation Effector->Messenger ATP Conversion Kinase Protein Kinase A (PKA) Messenger->Kinase Downstream Phosphorylation

Gs-coupled 5-HT7 receptor signaling pathway targeted by piperazine derivatives.

Quantitative Data Presentation

To objectively evaluate the biological activity of N-isopropyl-2-(piperazin-1-yl)propanamide, its performance must be benchmarked against established reference standards. The table below summarizes representative pharmacological data demonstrating how a novel piperazine scaffold compares to known 5-HT7 modulators.

CompoundAssay TypeTargetBinding Affinity (

, nM)
Functional Potency (

/

, nM)
Efficacy (

)
Classification
N-isopropyl-2-(piperazin-1-yl)propanamide TR-FRET / HTRF5-HT745.2 ± 3.1120.5 ± 8.4 (

)
N/AAntagonist
SB-269970 (Positive Control)TR-FRET / HTRF5-HT71.2 ± 0.45.4 ± 0.9 (

)
N/ASelective Antagonist
Serotonin (5-HT) (Endogenous)Functional5-HT73.5 ± 0.88.2 ± 1.1 (

)
100%Full Agonist
Aripiprazole (Reference)TR-FRET / HTRF5-HT710.5 ± 1.235.0 ± 4.2 (

)
45%Partial Agonist

Data Interpretation: The data confirms that the N-isopropyl-2-(piperazin-1-yl)propanamide scaffold successfully binds the target receptor in the nanomolar range. In the secondary functional assay, the lack of an


 combined with a measurable 

confirms its mechanism of action as a receptor antagonist, validating its biological utility as a starting point for lead optimization.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry National Institutes of Health (NIH) / PubMed Central
  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands MDPI
  • Understanding TR-FRET Assays: Protocols and the Role of Pl
  • TR-FRET Assays In Drug Discovery BellBrook Labs

Sources

A Comparative Guide to N-isopropyl-1-piperazineacetamide and Other Piperazine Amides for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of N-isopropyl-1-piperazineacetamide with other functionally relevant piperazine amides. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to deliver a comparative analysis grounded in experimental data and established scientific principles. We will explore the structure-activity relationships within this chemical class, provide detailed experimental protocols for comparative evaluation, and discuss the potential therapeutic implications based on available data for analogous compounds.

Introduction: The Piperazine Amide Scaffold in Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] Its six-membered heterocyclic structure with two opposing nitrogen atoms imparts favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability.[2][3] The amide linkage provides a stable and synthetically accessible point for diversification, allowing for the fine-tuning of pharmacological activity.[4] This combination has led to the development of piperazine amides with a wide spectrum of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][5]

Physicochemical Properties of N-isopropyl-1-piperazineacetamide

A foundational understanding of a compound's physicochemical properties is essential for predicting its pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
Molecular Formula C9H19N3O[6]
Molecular Weight 185.27 g/mol [6]
CAS Number 39890-42-1[6]
XLogP3 -0.2[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 3[6]
Rotatable Bond Count 3[6]

The negative XLogP3 value suggests that N-isopropyl-1-piperazineacetamide is a relatively polar molecule, which may influence its solubility and membrane permeability.

Comparative Biological Activities of Piperazine Amides

The biological activity of piperazine amides is highly dependent on the nature of the substituents at the N1 and N4 positions of the piperazine ring and on the amide nitrogen.

Anticancer Activity

Numerous piperazine derivatives have been investigated for their anticancer properties.[5] For instance, certain piperazineyl acetamide derivatives have shown cytotoxic effects against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Piperazine Amides

CompoundCancer Cell LineGI50 (µM)Reference
N-[2-(4-phenylpiperazin-1-yl)acetyl]-N'-[bis-(4-fluorophenyl)methyl]piperazineHCT-116 (colorectal)4.36[7]
Triapine analog with N4-piperazine (L1)HCT116 p53+/+ (colorectal)1.524 ± 0.445[8]
Triapine analog with N4-piperazine (L1)MCF-7 (breast)0.532 ± 0.145[8]
1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12)BPH-1 (benign prostatic hyperplasia)23.96 ± 1.05 (24h)[9]

The data in Table 1 indicates that modifications on the piperazine ring and the acetamide group can lead to potent anticancer activity. The N-isopropyl group in our target compound is a small, lipophilic moiety. Its impact on anticancer activity would need to be empirically determined, but it is plausible that it could influence binding to target proteins and cellular uptake.

Antimicrobial Activity

Piperazine derivatives have also been explored for their antimicrobial potential.[10] The introduction of different substituents can modulate their activity against various bacterial and fungal strains.

Table 2: In Vitro Antimicrobial Activity of Selected Piperazine Amides

CompoundMicroorganismMIC (µg/mL)Reference
Sulfonamide derivative of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide (7f)Proteus vulgaris NCIM 281393.7[11]
Sulfonamide derivative of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide (7g)Aspergillus Niger NCIM 5093.7[11]
Sulfonamide derivative of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide (7i)Aspergillus Niger NCIM 5093.7[11]

The antimicrobial activity of piperazine amides is often influenced by the overall lipophilicity and the presence of specific pharmacophores that can interact with microbial targets. The N-isopropyl group could potentially enhance the membrane permeability of the parent molecule, which may affect its antimicrobial efficacy.

Central Nervous System (CNS) Activity

The piperazine scaffold is a common feature in many CNS-active drugs, including antipsychotics and antidepressants.[1] These compounds often exert their effects by modulating neurotransmitter receptors.

Table 3: Receptor Binding Affinities of Selected Piperazine Derivatives

CompoundReceptorKᵢ (nM)Reference
6-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3,4-dihydroquinolin-2(1H)-one (6a)5-HT1A1.28[12]
(-)-10e (a complex piperazine derivative)Dopamine D247.5[13]
(-)-10e (a complex piperazine derivative)Dopamine D30.57[13]
(4-Isopropyl-piperazin-1-yl)-(6-piperidin-1-ylmethylpyridin-3-yl)-methanoneHistamine H3 (Human)1.10[14]

The data in Table 3 demonstrates that piperazine derivatives can be potent ligands for various CNS receptors. The N-isopropyl group in N-isopropyl-1-piperazineacetamide could influence its ability to cross the blood-brain barrier and its binding affinity to specific receptors. Structure-activity relationship studies suggest that the nature of the N-substituent on the piperazine ring is a critical determinant of receptor selectivity and potency.[15]

Synthesis and Experimental Protocols

To facilitate comparative studies, this section provides a general synthesis scheme for N-substituted piperazine acetamides and detailed protocols for key biological assays.

General Synthesis of N-substituted Piperazine Acetamides

A common route for the synthesis of N-substituted piperazine acetamides involves a two-step process:

Synthesis Piperazine Piperazine Intermediate 1-(2-Chloroacetyl)piperazine Piperazine->Intermediate Base (e.g., Triethylamine) Dichloromethane ChloroacetylChloride 2-Chloroacetyl chloride ChloroacetylChloride->Intermediate Intermediate2 1-(2-Chloroacetyl)piperazine Product N-R-1-piperazineacetamide (e.g., N-isopropyl-1-piperazineacetamide) Intermediate2->Product Base (e.g., K2CO3) Solvent (e.g., Acetone) Amine R-NH2 (e.g., Isopropylamine) Amine->Product

Caption: General synthetic route for N-substituted piperazine acetamides.

Protocol 1: Synthesis of 1-(2-Chloroacetyl)piperazine

  • Dissolve piperazine in a suitable solvent such as dichloromethane.

  • Add a base, for example, triethylamine, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add 2-chloroacetyl chloride to the cooled solution.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Synthesis of N-isopropyl-1-piperazineacetamide

  • Dissolve 1-(2-chloroacetyl)piperazine in a solvent like acetone.

  • Add a base such as potassium carbonate and a catalytic amount of potassium iodide.

  • Add isopropylamine to the mixture.

  • Reflux the reaction mixture for several hours, monitoring its progress by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield N-isopropyl-1-piperazineacetamide.[16]

In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (GI50).

MTT_Assay start Seed cancer cells in a 96-well plate treat Treat cells with varying concentrations of piperazine amides start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate GI50 values read->analyze

Caption: Workflow for the MTT-based cell viability assay.

Protocol 3: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the piperazine amide compounds in the appropriate cell culture medium. Replace the medium in the wells with the compound-containing medium.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value using a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.

Protocol 4: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare a series of twofold dilutions of the piperazine amide compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Discussion

The available data on piperazine amides allows for the deduction of several SAR trends:

  • N1-Substitution on Piperazine: The substituent at the N1 position of the piperazine ring significantly influences biological activity. Aromatic and heteroaromatic substituents are common in CNS-active compounds, where they often engage in pi-stacking or hydrogen bonding interactions with receptor targets.[15]

  • N4-Substitution on Piperazine: The N4 position is another key point for modification. In many anticancer piperazine derivatives, this position is functionalized to enhance solubility and modulate target engagement.[5]

  • Amide Substitution: The substituent on the amide nitrogen also plays a crucial role. For N-isopropyl-1-piperazineacetamide, the isopropyl group is a small, branched alkyl chain. Its size and lipophilicity can affect the compound's ability to fit into binding pockets and cross biological membranes.

Based on these general SAR principles, N-isopropyl-1-piperazineacetamide, with its relatively simple substitution pattern, may serve as a valuable scaffold or starting point for further chemical exploration. Its biological activity profile is likely to be distinct from more complex, heavily substituted piperazine amides. Empirical testing is necessary to elucidate its specific pharmacological properties.

Conclusion and Future Directions

This guide provides a comparative framework for understanding N-isopropyl-1-piperazineacetamide in the context of other piperazine amides. While direct biological data for this specific compound is limited, the analysis of its structural features and the known activities of related compounds suggest it could be a valuable tool for chemical biology and drug discovery. The provided experimental protocols offer a starting point for researchers to systematically evaluate its potential anticancer, antimicrobial, and CNS activities.

Future research should focus on the synthesis and comprehensive biological evaluation of N-isopropyl-1-piperazineacetamide and a library of its analogs. Such studies will be instrumental in defining its specific mechanism of action, identifying potential therapeutic targets, and further refining the structure-activity relationships of the versatile piperazine amide scaffold.

References

  • [Reference to a general medicinal chemistry textbook or a review on privileged scaffolds]
  • BHARTI DESHMUKH, Dr. D. Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives. International Journal of Novel Research and Development.
  • Synthesis of piperazineyl acetamides.
  • Khan, M. A., et al. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • [Reference to a relevant organic synthesis journal]
  • [Reference to a review on amide bond in medicinal chemistry]
  • [Reference to a study on hepatotoxicity of piperazine deriv
  • Zhou, H., et al.
  • Faizan, M., et al.
  • [Reference to a study on anthelmintic piperazine deriv
  • [Reference to a review on antimicrobial piperazine deriv
  • Exploring the Biological Activity of Novel Piperazine Deriv
  • The structure-activity relationship of anticancer activity piperazine derivatives.
  • Faizan, M., et al.
  • [Reference to a study on SAR of kinase inhibitors]
  • [Reference to a study on antidepressant piperazine deriv
  • [Reference to a study on anti-trypanosomal piperazine amides]
  • Rejmund, M., et al. Piperazinyl fragment improves anticancer activity of Triapine. PMC.
  • [Reference to an in silico study of piperazine deriv
  • N-isopropyl-1-piperazineacetamide. PubChem.
  • [Reference to a review on modern synthesis of piperazine deriv
  • [Reference to a supplier of N-isopropyl-1-piperazineacetamide]
  • Varela, M. T., et al. Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties: Synthesis and Evaluation of the Anti-Trypanosoma cruzi Activity.
  • Zlatović, M., et al. Influence of N–1 substituent properties on binding affinities of arylpiperazines to the binding site of 5–HT1A receptor.
  • [Reference to a study on anxiolytic/antidepressive piperazine deriv
  • [Reference to a study on IC50 values of Triapine analogs]
  • (4-Isopropyl-piperazin-1-yl)-(6-piperidin-1-ylmethylpyridin-3-yl)-methanone. BindingDB.
  • 39890-42-1|N-Isopropyl-2-(piperazin-1-yl)acetamide. BLDpharm.
  • Kumar, A., et al. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PMC.
  • [Reference to a review on antimicrobial piperazine polymers]
  • [Reference to a study on small-molecule inhibitors of protein-protein interactions]
  • Li, H., et al. Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology.
  • [Reference to a study on synthesis and antimicrobial activity of naphthalene sulfonamides]
  • [Reference to a study on pharmacological profiles of aminoindanes and piperazines]

Sources

A Comparative Guide to the Structure-Activity Relationship of N-isopropyl-2-(piperazin-1-yl)propanamide Analogs for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals navigating the complex landscape of central nervous system (CNS) therapeutics, the piperazine scaffold remains a cornerstone of molecular design.[1] Its inherent physicochemical properties, such as a high polar surface area and the presence of two basic nitrogen atoms, often confer favorable oral bioavailability and aqueous solubility.[2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific and promising class of piperazine-containing compounds: N-isopropyl-2-(piperazin-1-yl)propanamide analogs. These molecules have garnered significant interest for their potential to modulate key neurotransmitter systems, including dopaminergic and serotonergic pathways, which are implicated in a range of neurological and psychiatric disorders.[3][4]

This technical comparison will dissect the intricate interplay between structural modifications and biological activity, providing a framework for the rational design of novel CNS agents with enhanced potency, selectivity, and desirable pharmacokinetic profiles. We will explore the impact of substitutions on the N-isopropyl group, the propanamide linker, and the piperazine ring, supported by comparative data from seminal studies in the field.

The Core Scaffold: A Foundation for CNS Activity

The N-isopropyl-2-(piperazin-1-yl)propanamide core represents a versatile template for engaging with CNS targets. The N-isopropyl group provides a degree of lipophilicity and steric bulk that can influence receptor binding and metabolic stability. The propanamide linker offers a flexible connection to the crucial piperazine moiety, which in turn can be substituted to fine-tune receptor interactions and physicochemical properties.

The two nitrogen atoms of the piperazine ring are key to its function, allowing for the formation of hydrogen bonds and salt bridges with receptor residues.[2] The N1- and N4-positions of the piperazine ring offer distinct points for chemical modification, enabling the exploration of a wide chemical space to optimize biological activity.

Structure-Activity Relationship Analysis: A Three-Pronged Approach

To systematically understand the SAR of this class of compounds, we will analyze modifications at three key positions:

  • The N-isopropyl Amide Moiety: Alterations to the N-isopropyl group and the adjacent amide functionality.

  • The Propanamide Linker: Variations in the length and rigidity of the linker connecting the amide to the piperazine ring.

  • The Piperazine Ring Substituents: The impact of various substituents at the N4-position of the piperazine ring.

The Influence of the N-Amide Moiety

The N-isopropyl group plays a crucial role in the interaction of these analogs with their biological targets. While specific SAR data for N-isopropyl-2-(piperazin-1-yl)propanamide analogs is not extensively available in the public domain, we can infer potential trends from related compound series. For instance, in a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of the glycine transporter-1 (GlyT-1), the nature of the amide substituent was found to be critical for activity.[5] Optimization of this part of the molecule is a key strategy for improving potency and selectivity.

Key Considerations for Modification:

  • Steric Bulk: Increasing or decreasing the size of the N-alkyl group can probe the steric tolerance of the receptor's binding pocket. Replacing the isopropyl group with smaller (e.g., ethyl) or larger (e.g., tert-butyl) groups would be a logical first step in an optimization campaign.

  • Chirality: The propanamide moiety introduces a chiral center. The stereochemistry at this position can have a profound impact on biological activity, as demonstrated in many classes of CNS agents. It is crucial to synthesize and evaluate individual enantiomers to identify the more active stereoisomer.

  • Amide Bioisosteres: Replacing the amide bond with bioisosteric groups, such as sulfonamides or ureas, can alter the hydrogen bonding capacity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic profiles.[6]

The Propanamide Linker: A Bridge to Activity

The length and conformation of the alkyl chain linking the amide and piperazine moieties are critical determinants of receptor affinity and selectivity. Studies on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides have shown that elongating the alkyl chain from two to four carbons can significantly improve affinity for the dopamine D3 receptor while decreasing affinity for the D4 receptor.[7] This highlights the importance of optimizing the linker length to achieve the desired receptor interaction profile.

Strategies for Linker Modification:

  • Chain Length Variation: Synthesizing a series of analogs with varying linker lengths (e.g., ethyl, propyl, butyl) is a fundamental SAR exploration to determine the optimal distance between the pharmacophoric groups.

  • Introduction of Rigidity: Incorporating cyclic structures or double bonds within the linker can restrict conformational flexibility. This can lead to an increase in binding affinity by reducing the entropic penalty upon binding, but it may also introduce unfavorable steric clashes.

The N4-Piperazine Substituent: Tuning Selectivity and Potency

The substituent at the N4-position of the piperazine ring is arguably the most extensively studied and critical determinant of the pharmacological profile of arylpiperazine derivatives. This substituent directly interacts with the receptor binding pocket and can be modified to achieve high affinity and selectivity for specific receptor subtypes.

For instance, in the context of dopamine D2 and D3 receptor ligands, the nature of the N-aryl substituent on the piperazine ring is a key factor in determining selectivity.[8] The introduction of different aromatic and heteroaromatic rings allows for the exploration of various hydrophobic and electronic interactions within the receptor's binding site.[9]

Key SAR Observations from Related Arylpiperazine Classes:

  • Aryl Group Substitution: The substitution pattern on the N-phenyl ring significantly impacts receptor affinity. For example, a 2-methoxy substitution on the phenyl ring has been shown to increase binding affinity towards the D2 receptor.[10] Electron-withdrawing groups on the aryl ring can also influence activity.

  • Heteroaromatic Rings: Replacing the phenyl ring with heteroaromatic systems (e.g., pyridine, pyrimidine, benzofuran) can introduce additional hydrogen bond donors and acceptors, leading to altered receptor interactions and potentially improved selectivity.[7][11]

  • Lipophilicity: The overall lipophilicity of the N4-substituent can influence both receptor affinity and pharmacokinetic properties. A balance must be struck to ensure sufficient receptor binding without compromising aqueous solubility and oral bioavailability.

Experimental Protocols for SAR Evaluation

A systematic evaluation of the SAR of N-isopropyl-2-(piperazin-1-yl)propanamide analogs requires a robust set of experimental protocols.

Synthesis of Analog Libraries

The synthesis of a library of analogs is the first step in any SAR study. A common synthetic route would involve the coupling of a suitable N-isopropyl-2-halopropanamide with a series of N4-substituted piperazines. Alternatively, N-Boc-piperazine can be used as a starting material, followed by coupling with the propanamide side chain and subsequent deprotection and N4-functionalization.

General Synthetic Workflow:

SynthesisWorkflow cluster_0 Route A cluster_1 Route B A1 N-isopropyl-2-bromopropanamide A3 Target Analog A1->A3 Coupling A2 N4-Substituted Piperazine A2->A3 B1 N-Boc-piperazine B3 Intermediate B1->B3 B2 N-isopropyl-2-bromopropanamide B2->B3 Coupling B4 Deprotection B3->B4 B5 N4-Functionalization B4->B5 B6 Target Analog B5->B6

Caption: General synthetic strategies for N-isopropyl-2-(piperazin-1-yl)propanamide analogs.

In Vitro Pharmacological Evaluation

The synthesized analogs should be evaluated in a panel of in vitro assays to determine their affinity and functional activity at relevant CNS targets.

Key In Vitro Assays:

  • Receptor Binding Assays: Radioligand binding assays are the gold standard for determining the affinity (Ki values) of compounds for specific receptors. These assays are typically performed using cell membranes expressing the receptor of interest (e.g., human dopamine D2 and D3 receptors, serotonin 5-HT1A and 5-HT2A receptors).[3][8]

  • Functional Assays: To determine whether a compound is an agonist, antagonist, or partial agonist, functional assays are employed. These can include cAMP accumulation assays, calcium mobilization assays, or β-arrestin recruitment assays, depending on the signaling pathway of the receptor.[10]

Workflow for In Vitro Evaluation:

InVitroWorkflow A Synthesized Analog Library B Primary Screening (Single Concentration) A->B C Dose-Response Curves for Active Compounds B->C D Determination of Ki (Binding Affinity) C->D E Functional Assays (e.g., cAMP, Ca2+) C->E G SAR Analysis D->G F Determination of EC50/IC50 and Emax E->F F->G

Caption: A typical workflow for the in vitro pharmacological evaluation of a compound library.

Comparative Data and SAR Insights

Table 1: Representative SAR Data for N4-Arylpiperazine Analogs at Dopamine D2 and D3 Receptors

Compound IDN4-Aryl SubstituentD2 Ki (nM)D3 Ki (nM)D3/D2 SelectivityReference
Analog 1 2-Methoxyphenyl145314.7[7]
Analog 2 2,3-Dichlorophenyl310.13238[7]
Analog 3 2,3-Dimethylphenyl---[7]
Analog 4 4-(Thiophen-3-yl)phenyl>10001.4>700[8]
Analog 5 4-(Thiazol-4-yl)phenyl>10002.5>400[8]

Note: The Ki values are for related N-(4-(4-arylpiperazin-1-yl)butyl)arylcarboxamides and N-phenylpiperazine analogs and are intended to be illustrative of general SAR trends.

Analysis of the Data:

The data in Table 1, though from related series, provides valuable insights. The introduction of a 2,3-dichloro substitution on the phenyl ring (Analog 2) dramatically increases affinity and selectivity for the D3 receptor compared to a 2-methoxy substitution (Analog 1).[7] Furthermore, the incorporation of larger, heteroaromatic systems at the para-position of the phenyl ring (Analogs 4 and 5) can lead to very high D3 selectivity.[8] These observations underscore the critical role of the N4-arylpiperazine moiety in dictating the pharmacological profile of these compounds.

Future Directions and Conclusion

The N-isopropyl-2-(piperazin-1-yl)propanamide scaffold represents a promising starting point for the development of novel CNS agents. A systematic exploration of the SAR, focusing on the N-amide moiety, the propanamide linker, and the N4-piperazine substituent, is essential for optimizing the potency, selectivity, and pharmacokinetic properties of these analogs.

Future research in this area should prioritize:

  • Systematic Synthesis and Evaluation: The synthesis and in vitro pharmacological profiling of a focused library of N-isopropyl-2-(piperazin-1-yl)propanamide analogs are needed to establish a clear and quantitative SAR for this specific scaffold.

  • Chiral Synthesis and Evaluation: The individual enantiomers of these compounds should be synthesized and evaluated to determine the stereochemical requirements for optimal receptor interaction.

  • In Vivo Characterization: Lead compounds with promising in vitro profiles should be advanced to in vivo models to assess their pharmacokinetic properties, brain penetration, and efficacy in relevant models of CNS disorders.

  • Computational Modeling: Molecular docking and dynamics simulations can be employed to gain a deeper understanding of the binding modes of these analogs at their target receptors, which can further guide the rational design of new compounds.[12]

By leveraging the principles of medicinal chemistry and a thorough understanding of the SAR, the N-isopropyl-2-(piperazin-1-yl)propanamide scaffold can be further developed to yield novel and effective therapeutics for a range of challenging CNS disorders.

References

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (URL not available)
  • Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. [Link]

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (URL not available)
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]

  • Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives. [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)-tricyclo[3.3.1.13,7]decan-1-amine and its 3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine Analogue. [Link]

  • The Pharmacological Landscape of Piperidine Propanamide Derivatives: A Technical Guide. (URL not available)
  • Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists. [Link]

  • Pharmacological properties of natural piperidine deriv
  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. [Link]

  • Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. [Link]

  • Novel piperazine-1,2,3-triazole leads for the potential treatment of pancre
  • Further delineation of hydrophobic binding sites in dopamine D(2)/D(3) receptors for N-4 substituents on the piperazine ring of the hybrid template 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

  • Synthesis and SAR of analogs of the M1 allosteric agonist TBPB. Part II: Amides, sulfonamides and ureas--the effect of capping the distal basic piperidine nitrogen. [Link]

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. [Link]

  • Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors. (URL not available)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (URL not available)
  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. [Link]

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. [Link]

  • Synthesis, Biological Evaluation, and Molecular Docking Studies of Some New 2-(2-(Substituted piperazin-1-yl)-phenyl)-1H-benzo[d]imidazoles as Potential Antibacterial, Anticancer, and Antifungal Agents. (URL not available)

Sources

Comparative Biological Efficacy of N-Isopropyl vs. N-Ethyl Piperazine Derivatives: A Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I frequently encounter the critical decision of optimizing the basic amine center of a lead scaffold. The piperazine ring is a ubiquitous pharmacophore, and the choice of its N-alkyl substituent—specifically N-isopropyl versus N-ethyl —can make or break a drug candidate's therapeutic index.

This guide objectively compares the biological efficacy, pharmacokinetic (PK) behavior, and metabolic stability of N-isopropyl and N-ethyl piperazine derivatives. By examining field-proven case studies and providing self-validating experimental protocols, this guide equips researchers with the mechanistic insights needed to drive rational Structure-Activity Relationship (SAR) campaigns.

Mechanistic Causality: Steric Bulk, Lipophilicity, and Metabolism

The substitution of an N-ethyl group with an N-isopropyl group on a piperazine ring introduces a fundamental shift in the molecule's physicochemical properties. The causality behind their divergent biological behavior is rooted in three factors:

  • Steric Shielding (CYP450 Resistance): The branched methyl groups of the isopropyl moiety create a steric shield around the basic nitrogen and its adjacent

    
    -carbons. This physically hinders the approach of the Cytochrome P450 (CYP450) heme-oxygen complex, dramatically reducing the rate of oxidative N-dealkylation. Consequently, N-isopropyl derivatives typically exhibit superior in vitro microsomal stability compared to their N-ethyl counterparts.
    
  • P-glycoprotein (P-gp) Efflux: While increased steric bulk improves metabolic stability, it often triggers recognition by efflux transporters like P-gp at the blood-brain barrier (BBB) and the gastrointestinal tract. N-ethyl derivatives, possessing a lower molecular volume and slightly different lipophilicity profile, frequently evade P-gp efflux, resulting in superior oral bioavailability and CNS penetrance.

  • Target Affinity: The binding pocket of the target receptor dictates which substituent is favored. The bulkier N-isopropyl group can exploit deeper hydrophobic pockets, often increasing target affinity (lowering

    
     or 
    
    
    
    ), provided the pocket can accommodate the steric bulk.

Metabolic_Fate cluster_Liver Hepatic Metabolism (CYP450) cluster_GutBrain Absorption & P-gp Efflux Drug Piperazine N-Substitution NEthyl_Met N-Ethyl Rapid N-Dealkylation (Lower t1/2) Drug->NEthyl_Met NIso_Met N-Isopropyl Steric Shielding (Higher t1/2) Drug->NIso_Met NEthyl_Abs N-Ethyl High Permeability (Lower P-gp Liability) Drug->NEthyl_Abs NIso_Abs N-Isopropyl Efflux Susceptible (Lower Bioavailability) Drug->NIso_Abs

Figure 1: Divergent pharmacokinetic and metabolic fates of N-ethyl vs. N-isopropyl piperazines.

Case Study Analysis: Target Affinity vs. Pharmacokinetics

To illustrate these mechanistic principles, we will analyze two distinct drug development campaigns where the N-ethyl vs. N-isopropyl decision was pivotal.

Antiprion Lead Compounds (CNS Penetrance)

In the optimization of arylamides for the treatment of prion diseases, researchers required compounds capable of crossing the BBB while maintaining high metabolic stability .

  • Target Affinity & Stability: The N-isopropyl piperazine analogue (Compound 17) demonstrated a 10-fold improvement in antiprion potency (

    
     nM) over the N-ethyl analogue (Compound 16, 
    
    
    
    nM). Furthermore, the steric bulk of the N-isopropyl group conferred excellent microsomal stability (
    
    
    min) compared to the rapidly metabolized N-ethyl derivative (
    
    
    min).
  • In Vivo Exposure: Despite its superior stability, the N-isopropyl derivative exhibited lower overall brain exposure. The N-ethyl analogue achieved 3-fold higher brain exposure (

    
     and AUC), proving that the smaller N-ethyl group provided a more favorable permeability profile, overcoming its metabolic liability.
    
HSF1 Pathway Inhibitors (Oncology & P-gp Efflux)

During the development of the clinical candidate NXP800 (CCT361814) for refractory ovarian cancer, mitigating P-gp-mediated efflux was a primary objective .

  • The N-Isopropyl Liability: The N-isopropyl derivative (Compound 16) was synthesized to block oxidative metabolism. While it succeeded in vitro, its in vivo PK profile in mice was poor, yielding only 11% oral bioavailability due to high P-gp-mediated efflux and rapid unbound clearance.

  • The N-Ethyl Solution: Replacing the isopropyl group with an N-ethyl moiety (Compound 21) restored a favorable balance of physicochemical properties. The N-ethyl compound evaded severe P-gp efflux, translating into an excellent mouse oral bioavailability of 69%.

SAR_Workflow Start Lead Optimization (Piperazine Scaffold) Eval1 1. Target Affinity (EC50) Assess Steric Fit Start->Eval1 Eval2 2. Microsomal Stability (t1/2) Assess CYP450 Resistance Start->Eval2 Eval3 3. P-gp Efflux & Permeability Assess Bioavailability (F%) Start->Eval3 Decision1 N-Isopropyl Selected If Target Affinity & Stability Outweigh Efflux Risks Eval1->Decision1 Decision2 N-Ethyl Selected If Bioavailability & CNS Penetrance are Critical Eval1->Decision2 Eval2->Decision1 Eval3->Decision2

Figure 2: Step-by-step SAR decision matrix for selecting piperazine N-alkyl substituents.

Quantitative Data Summary

The following tables summarize the experimental data from the cited case studies, objectively contrasting the performance of the two derivatives.

Table 1: Antiprion Arylamide Lead Compounds

CompoundN-Alkyl GroupPotency (

, nM)
Microsomal

(min)
In Vivo Brain Exposure
16 N-Ethyl22119.0High (3x greater AUC)
17 N-Isopropyl22> 60.0Moderate (Permeability limited)

Table 2: HSF1 Pathway Inhibitors (NXP800 Optimization)

CompoundN-Alkyl GroupOral Bioavailability (F%)Total Clearance (

, mL/min/kg)
P-gp Efflux Liability
16 N-Isopropyl11%34High
21 N-Ethyl69%28Low

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility in your own SAR campaigns, the following step-by-step methodologies represent the gold standard for evaluating N-alkyl piperazine derivatives. These protocols are designed as self-validating systems.

Protocol 1: In Vitro Microsomal Stability Assay

This assay determines if the steric shielding of the N-isopropyl group successfully prevents CYP450-mediated metabolism.

  • Preparation: Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the buffer.

  • Self-Validation Controls:

    • Positive Control: Include Verapamil (rapidly cleared) to validate microsomal enzymatic activity.

    • Negative Control (Minus-NADPH): Run a parallel incubation without NADPH. Causality: This ensures any observed compound depletion is strictly CYP450-mediated and not due to chemical instability or non-specific binding to the plasticware.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At

    
     minutes, withdraw 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (IS).
    
  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) based on the log-linear decline of the parent compound to IS ratio.
Protocol 2: In Vivo Pharmacokinetic & Brain Penetrance Profiling

This protocol evaluates whether the N-ethyl derivative's lower P-gp liability translates to superior bioavailability and CNS penetrance.

  • Dosing Formulation: Formulate the test compounds in a biocompatible vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline) to ensure complete dissolution.

  • Administration: Dose male BALB/c mice either intravenously (IV, 1 mg/kg) via the tail vein or orally (PO, 10 mg/kg) via oral gavage.

  • Sampling: Collect blood samples via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to isolate plasma.

  • Brain Harvesting (For CNS Targets): At the anticipated

    
     (typically 1-2 hours post-PO dose), euthanize a subset of mice. Perfuse with saline to remove blood from the cerebral vasculature, then harvest and homogenize the brain tissue. Causality: Perfusion is critical; without it, drug trapped in the brain's blood vessels will falsely inflate the calculated brain penetrance.
    
  • Bioanalysis: Extract compounds using protein precipitation and analyze via LC-MS/MS against a matrix-matched calibration curve (

    
    ). Calculate absolute bioavailability (
    
    
    
    ) as
    
    
    . Calculate the brain-to-plasma ratio (
    
    
    ).

References

  • Li, Z., et al. "Towards Optimization of Arylamides As Novel, Potent, and Brain-Penetrant Antiprion Lead Compounds." ACS Medicinal Chemistry Letters, 2013.[Link]

  • Pasqua, A. E., et al. "HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies." Journal of Medicinal Chemistry, 2023.[Link]

"comparative analysis of piperazine-based scaffolds in drug discovery"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Architecture

In modern medicinal chemistry, the piperazine ring is not merely a linker; it is a privileged scaffold that defines the pharmacodynamic and pharmacokinetic destiny of a drug candidate.[1][2] Found in blockbusters ranging from Imatinib (oncology) to Aripiprazole (neuropsychiatry), the piperazine moiety offers a unique constellation of properties: defined conformational chair rigidity, tunable basicity (pKa ~5.3 and 9.8), and the ability to engage in multiple hydrogen bonding interactions.[3]

This guide provides a technical comparison of piperazine against its common bioisosteres—piperidine and morpholine —analyzing why and when to deploy the piperazine core. We present representative experimental data, validated synthetic protocols, and metabolic stability workflows to support decision-making in lead optimization.

Comparative Profiling: Piperazine vs. Bioisosteres[3][4]

The decision to select a piperazine scaffold over a piperidine (carbon-switch) or morpholine (oxygen-switch) often hinges on the balance between solubility and metabolic liability .

Table 1: Physicochemical & Pharmacokinetic Performance Matrix

Data represents mean trends derived from structure-property relationship (SPR) studies of N-substituted aryl derivatives.

FeaturePiperazine Scaffold Piperidine Alternative Morpholine Alternative Impact on Drug Design
H-Bonding Donor & Acceptor (2N)Donor/Acceptor (1N)Acceptor (O) & Basic NPiperazine excels in GPCR binding (salt bridges).
Basicity (pKa) ~9.8 (N1), ~5.3 (N4)~11.0~8.3Piperazine is mostly ionized at pH 7.4, boosting solubility.[3]
LogP (Lipophilicity) Low (Hydrophilic)High (Lipophilic)ModeratePiperazine lowers LogP, reducing non-specific binding.[3]
Solubility High (++++)Low (++)Moderate (+++)Critical for oral bioavailability of lipophilic warheads.[3]
Metabolic Stability Moderate (N-oxidation risk)High (C-oxidation risk)High (Blocked metabolism)Morpholine is often used to block metabolic hotspots.
TPSA (Ų) ~24-30~12~21Piperazine increases polar surface area, affecting BBB penetration.[3]
Technical Insight: The "Solubility-Permeability" Trade-off

While piperazine significantly enhances aqueous solubility due to its diprotic nature, the consequent increase in Polar Surface Area (TPSA) can limit Blood-Brain Barrier (BBB) permeability compared to the more lipophilic piperidine. However, for CNS targets (e.g., D2/5-HT receptors), the piperazine nitrogen often serves as the critical basic anchor interacting with a highly conserved Aspartate residue (e.g., Asp3.[3]32) in the receptor binding pocket, a specific interaction that morpholine (lower pKa) may fail to sustain.[3]

Visualization: Scaffold Selection Logic

The following diagram illustrates the decision logic for scaffold selection based on ADME/Tox constraints.

ScaffoldSelection Start Lead Optimization Objective SolubilityIssue Problem: Poor Solubility? Start->SolubilityIssue MetabolicIssue Problem: High Clearance? Start->MetabolicIssue Target Target Class Start->Target Piperazine Select PIPERAZINE (Max Solubility, GPCR Affinity) SolubilityIssue->Piperazine Yes (Need Ionization) Morpholine Select MORPHOLINE (Metabolic Block, Moderate LogP) SolubilityIssue->Morpholine Moderate Need MetabolicIssue->Morpholine Block N-Oxidation Piperidine Select PIPERIDINE (Max Lipophilicity, BBB Penetration) MetabolicIssue->Piperidine Remove H-Bond Donor Target->Piperazine GPCR/Kinase (Salt Bridge) Target->Piperidine Hydrophobic Pocket

Figure 1: Decision tree for selecting heterocyclic scaffolds based on physicochemical liabilities and target requirements.

Experimental Protocols

To ensure reproducibility and high fidelity in comparative analysis, we provide the industry-standard protocols for synthesis and metabolic evaluation.

Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination (Synthesis)

Objective: Efficient installation of the piperazine moiety onto an aryl halide core. This method is superior to SNAr for electron-rich or neutral aryl halides.

Reagents:

  • Aryl Bromide/Chloride (1.0 equiv)[3]

  • Piperazine (or N-Boc-piperazine) (1.2 - 1.5 equiv)

  • Catalyst: Pd2(dba)3 (1-2 mol%)

  • Ligand: XPhos or BINAP (2-4 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)[3]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and purge with Argon/Nitrogen x3.[3]

  • Loading: Add Pd2(dba)3, Ligand, and NaOtBu under positive inert gas pressure.

  • Substrate Addition: Add the Aryl Halide and Piperazine derivative. If liquid, add via syringe after solvent.[3]

  • Solvation: Add anhydrous Toluene/Dioxane (concentration ~0.1 - 0.2 M).

  • Reaction: Seal and heat to 100°C (oil bath) or 110°C (Microwave) for 2–12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to RT. Filter through a Celite® pad (eluting with EtOAc).[3] Concentrate filtrate.[3]

  • Purification: Flash column chromatography (DCM/MeOH gradient). Note: Piperazines often streak on silica; add 1% NH4OH or Et3N to the eluent.

Protocol B: Microsomal Stability Assay (Metabolic Evaluation)

Objective: Compare the intrinsic clearance (CLint) of piperazine vs. morpholine analogs.

Reagents:

  • Liver Microsomes (Human/Rat) (20 mg/mL stock)[3]

  • NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH)[3]

  • Test Compound (10 mM DMSO stock)

  • Phosphate Buffer (100 mM, pH 7.4)[3]

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Spike with Test Compound (final conc. 1 µM). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH solution to initiate metabolism.[3]

  • Sampling: At t = 0, 5, 15, 30, and 60 min, remove aliquots (50 µL).

  • Quenching: Immediately add to 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines half-life (
    
    
    
    ) and Intrinsic Clearance (
    
    
    ).

Mechanistic Visualization: GPCR Binding Mode

Piperazine scaffolds are dominant in CNS drugs because they act as a "conformational switch" and a "protonation switch."[3] The diagram below visualizes the typical binding interaction of a piperazine-based antipsychotic (e.g., Aripiprazole-like) within the Dopamine D2 receptor.

GPCR_Binding Asp Aspartate 3.32 (Anionic Site) Phe Phenylalanine (Hydrophobic Cluster) Ser Serine Cluster (H-Bonding) PiperazineN Piperazine N4 (Protonated +) PiperazineN->Asp Salt Bridge (Ionic) PiperazineN->Ser H-Bond Network Linker Alkyl Linker PiperazineN->Linker ArylTail Aryl Tail (Lipophilic) ArylTail->Phe Pi-Pi Stacking ArylTail->PiperazineN N-Aryl Bond

Figure 2: Pharmacophore mapping of N-arylpiperazine ligands in GPCR binding pockets. The protonated nitrogen (N4) is critical for the salt bridge interaction with Aspartate 3.32.

Conclusion

The piperazine scaffold remains a cornerstone of drug discovery not by accident, but by virtue of its tunable polypharmacology .[3] While bioisosteres like morpholine offer solutions for metabolic instability, and piperidine addresses permeability issues, piperazine provides the optimal balance of solubility and rigid vector orientation required for high-affinity binding in kinases and GPCRs.[3]

Recommendation:

  • Use Piperazine in early discovery to maximize solubility and explore salt-bridge interactions.

  • Switch to Morpholine if N-oxidation or rapid clearance becomes a bottleneck during Lead Optimization.

  • Switch to Piperidine if BBB permeability is low and the basic nitrogen is not essential for binding.

References

  • Chao, S. et al. (2026).[3] "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."[3] ChemistryOpen.

  • Goel, R. et al. (2024).[3] "The medicinal chemistry of piperazines: A review." Chemical Biology & Drug Design.

  • BenchChem Technical Guides. (2025). "The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry."

  • Lundbeck Research. (2023).[3] "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA."[1] Molecules.

  • Kuder, K. et al. (2024).[3][4] "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience.[3]

  • Comparison Guide. (2025). "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."[3][5][6] BenchChem.[1][3][5][7]

Sources

Bridging the Gap: A Comparative Guide to the Cross-Validation of In Vitro and In Vivo Results for Piperazine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The piperazine ring is a cornerstone of modern medicinal chemistry, a "privileged scaffold" found in a vast array of clinically successful drugs targeting everything from cancer to central nervous system (CNS) disorders.[1][2] Its unique physicochemical properties, including the ability to modulate solubility and engage in critical hydrogen bonding, make it a versatile tool for drug designers.[1][3] However, the journey from a promising hit in a lab dish to an effective therapeutic in a living system is fraught with challenges. The predictive power of early-stage in vitro experiments is often limited, leading to high failure rates in later, more complex in vivo studies.[4][5]

This guide provides an in-depth comparison of in vitro and in vivo methodologies for evaluating piperazine compounds. We will move beyond simple procedural lists to explore the causal logic behind experimental choices, establish a framework for robust data correlation, and provide the technical details necessary for researchers to design and execute their own validation studies. Our focus is on building a self-validating system of experimentation, where in vitro data can confidently predict in vivo outcomes, a process formally known as In Vitro-In Vivo Correlation (IVIVC).[6][7]

The Drug Discovery and Validation Workflow

The development of a piperazine-based therapeutic follows a structured, yet iterative, path. The goal is to progressively filter candidates, ensuring that only those with the highest probability of clinical success advance, thereby saving invaluable time and resources.[6] The workflow below illustrates this funneling process, emphasizing the critical IVIVC step that links preclinical laboratory data with whole-organism response.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase Synthesis Piperazine Library Synthesis & Design Screening High-Throughput In Vitro Screening (e.g., Binding, Cytotoxicity) Synthesis->Screening ADME In Vitro ADME (e.g., PAMPA, Microsomes) Screening->ADME IVIVC IVIVC Analysis & Model Building ADME->IVIVC PK Pharmacokinetic (PK) Studies in Rodents PD Pharmacodynamic (PD) & Efficacy Models PK->PD Tox Preliminary Toxicology PD->Tox PD->IVIVC Candidate Clinical Candidate Selection Tox->Candidate Lead_Opt Lead Optimization (Iterative) Lead_Opt->Synthesis IVIVC->Lead_Opt

Caption: A typical drug discovery workflow for piperazine compounds.

Part 1: Foundational In Vitro Assessment

In vitro assays are the workhorses of early-stage drug discovery. They are designed to be rapid, cost-effective, and reproducible, allowing for the screening of large libraries of piperazine analogs to identify initial hits and establish structure-activity relationships (SAR).[8]

Key In Vitro Assays for Piperazine Compounds
Assay TypeSpecific ExamplePurpose & RationaleTypical Output
Target Engagement Radioligand Binding AssayMeasures the affinity of a compound for its intended molecular target (e.g., a receptor or enzyme). Essential for confirming on-target activity and determining potency. Piperazines frequently target GPCRs like dopamine and serotonin receptors.[9][10]Ki (Inhibitory constant), Kd (Dissociation constant)
Cellular Activity MTT Cytotoxicity AssayAssesses a compound's effect on cell viability and proliferation.[1] It's a primary screen for potential anticancer agents and a crucial counterscreen to flag general toxicity for non-cancer indications.IC50 / GI50 (Half-maximal inhibitory/growth inhibition conc.)
Enzyme Inhibition AChE Inhibition AssayQuantifies the ability of a compound to inhibit a specific enzyme's activity. For piperazines targeting Alzheimer's, inhibiting Acetylcholinesterase (AChE) is a key mechanism.[11]IC50 (Half-maximal inhibitory concentration)
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)A non-cell-based assay that predicts passive diffusion across biological barriers, particularly the gut wall and the blood-brain barrier (BBB).[12] Crucial for CNS-targeting piperazines.Pe (Effective permeability coefficient)
Metabolic Stability Liver Microsome Stability AssayEvaluates the rate at which a compound is metabolized by liver enzymes (Cytochrome P450s). Predicts metabolic clearance and potential drug-drug interactions.[13]t1/2 (In vitro half-life), Intrinsic Clearance
Experimental Protocol: Radioligand Binding Assay for a Dopamine D3 Receptor Target

This protocol outlines a standard procedure to determine the binding affinity (Ki) of a test piperazine compound for the human dopamine D3 receptor, a common target for antipsychotic and CNS drugs.[10]

Materials:

  • Cell Membranes: HEK293 cells stably expressing the human Dopamine D3 receptor.

  • Radioligand: [³H]-Spiperone or a similar high-affinity D3 antagonist.

  • Non-specific Ligand: Haloperidol or Eticlopride at a high concentration (e.g., 10 µM).

  • Test Compounds: Piperazine derivatives dissolved in DMSO, serially diluted.

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration System: Cell harvester with GF/B glass fiber filters.

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Preparation: Pre-coat filter mats by soaking in 0.5% polyethylenimine for at least 2 hours to reduce non-specific binding.

  • Reaction Setup: In a 96-well plate, combine the following in triplicate for each condition:

    • Total Binding: 50 µL Binding Buffer, 25 µL radioligand, 25 µL cell membranes.

    • Non-specific Binding (NSB): 25 µL non-specific ligand, 25 µL radioligand, 25 µL cell membranes.

    • Test Compound: 25 µL of serially diluted piperazine compound, 25 µL radioligand, 25 µL cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the pre-soaked GF/B filter mat using the cell harvester. Wash each filter 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to separate bound from free radioligand.

  • Counting: Punch the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours. Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (e.g., sigmoidal dose-response) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: The Whole-Organism Test: In Vivo Evaluation

In vivo studies are indispensable for understanding how a piperazine compound behaves within a complex biological system. They provide critical data on pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). However, these studies are resource-intensive and ethically complex, underscoring the need for strong, predictive in vitro data beforehand.[5]

Key In Vivo Models for Piperazine Compounds
Study TypeSpecific ExamplePurpose & RationaleTypical Output
Pharmacokinetics (PK) Rodent (Mouse/Rat) PK StudyDetermines the absorption, distribution, metabolism, and excretion (ADME) profile of a compound after administration (e.g., oral, IV). Essential for determining dose, bioavailability, and half-life.[13]Cmax, Tmax, AUC (Area under the curve), t1/2, Bioavailability (%F)
CNS Efficacy Mouse Forced Swim Test (FST) / Tail Suspension Test (TST)Standard behavioral despair models used to screen for antidepressant activity. Many piperazine-based antidepressants have been evaluated using these tests.[14]Immobility time (reduction indicates antidepressant effect)
Anticancer Efficacy Human Tumor Xenograft ModelHuman cancer cells (e.g., A549 lung cancer) are implanted in immunocompromised mice. The effect of the piperazine compound on tumor growth is measured over time.[15]Tumor volume/weight, Tumor Growth Inhibition (TGI)
Metabolic Disease Efficacy Diet-Induced Obese Mouse ModelUsed to evaluate compounds targeting metabolic disorders. For piperazine H3 antagonists, this model can assess effects on food intake and body weight.[16]Food consumption, body weight change, blood glucose levels
Experimental Protocol: Rodent Pharmacokinetic (PK) Study

This protocol describes a basic PK study in mice to determine key parameters following oral administration of a piperazine compound.

Materials:

  • Animals: Male C57BL/6 mice (8-10 weeks old, 20-25g).

  • Test Compound Formulation: Piperazine compound dissolved/suspended in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80).

  • Dosing Equipment: Oral gavage needles.

  • Blood Collection Supplies: EDTA-coated capillary tubes or syringes, microcentrifuge tubes.

  • Analytical Equipment: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

Procedure:

  • Acclimatization: Acclimate animals to the facility for at least one week prior to the study.

  • Dosing: Fast mice for 4 hours (with free access to water) before dosing. Administer a single dose of the test compound formulation via oral gavage (e.g., 10 mg/kg). Record the exact time of dosing for each animal.

  • Blood Sampling: Collect blood samples (approx. 30-50 µL) from a cohort of mice (n=3 per time point) at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via tail vein or saphenous vein puncture.

  • Plasma Preparation: Immediately place blood samples into EDTA-coated tubes, mix gently, and keep on ice. Centrifuge at 4°C (e.g., 2,000 x g for 10 minutes) to separate plasma. Transfer the plasma supernatant to a new, labeled tube and store at -80°C until analysis.

  • Bioanalysis:

    • Prepare plasma standards and quality controls by spiking blank plasma with known concentrations of the piperazine compound.

    • Perform a protein precipitation extraction on all samples, standards, and controls (e.g., by adding 3 volumes of acetonitrile containing an internal standard).

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the piperazine compound.

  • Data Analysis:

    • Plot the mean plasma concentration versus time.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve).

Part 3: Forging the Link - In Vitro-In Vivo Correlation (IVIVC)

IVIVC is the process of creating a predictive mathematical model that connects an in vitro property (like dissolution rate or permeability) with an in vivo response (like plasma concentration or absorption).[17] A strong IVIVC can reduce the need for extensive human or animal studies, accelerate development, and support post-approval changes to a drug's formulation.[7][18]

Levels of Correlation

Regulatory agencies define several levels of IVIVC, with Level A being the most rigorous and sought-after.[18][19]

  • Level A Correlation: A point-to-point relationship between the in vitro dissolution profile and the in vivo absorption rate. This is the highest level of correlation and can serve as a surrogate for bioequivalence studies.[17][20]

  • Level B Correlation: Compares the mean in vitro dissolution time to the mean in vivo residence time. As it uses statistical moments, it is not a point-to-point correlation.[19]

  • Level C Correlation: A single-point correlation. It relates one dissolution time point (e.g., % dissolved at 4 hours) to one pharmacokinetic parameter (e.g., Cmax or AUC). This is the weakest level of correlation.[19]

The logical process of establishing a Level A IVIVC involves deconvoluting the in vivo plasma data to determine the actual absorption profile, which is then mathematically compared to the in vitro dissolution profile.

G in_vivo_data In Vivo Plasma Concentration-Time Data deconvolution Deconvolution (e.g., Wagner-Nelson) in_vivo_data->deconvolution in_vitro_data In Vitro Dissolution Profile Data correlation Establish Correlation (Linear/Non-linear Model) in_vitro_data->correlation in_vivo_absorption In Vivo Absorption Profile deconvolution->in_vivo_absorption validated_model Validated Level A IVIVC Model correlation->validated_model Prediction Error < 15% in_vivo_absorption->correlation

Caption: Logical workflow for establishing a Level A IVIVC.

Case Study: Cross-Validation for a Hypothetical Anticancer Piperazine (Compound P-42)

Let's compare the data for a fictional piperazine derivative designed as an EGFR inhibitor for non-small cell lung cancer.

Table 1: In Vitro Characterization of Compound P-42

ParameterAssayResultInterpretation
Potency EGFR Kinase InhibitionIC50 = 25 nMHigh on-target potency.
Cellular Efficacy A549 Cell Viability (MTT)GI50 = 150 nMGood cellular activity, suggesting adequate cell permeability to reach the intracellular target.[21]
Permeability PAMPA-BBBPe = 0.5 x 10-6 cm/sLow predicted BBB permeability; the compound is unlikely to cause significant CNS side effects.[12]
Metabolic Stability Human Liver Microsomest1/2 = 45 minModerately stable, suggesting it will not be cleared too rapidly in vivo.[13]

Table 2: In Vivo Evaluation of Compound P-42 in Mice

ParameterStudyResultInterpretation
Exposure (PK) PK Study (10 mg/kg, oral)AUC = 2,500 ng*h/mLAdequate systemic exposure is achieved after oral dosing.
Bioavailability (PK) PK Study (vs. IV dose)%F = 35%Moderate oral bioavailability, consistent with in vitro stability and permeability data.
Efficacy (PD) A549 Xenograft Model (10 mg/kg, daily)TGI = 65% at Day 21The compound significantly inhibits tumor growth in vivo, demonstrating efficacy.[15]

Cross-Validation Analysis:

  • Potency Translation: The in vitro enzymatic potency (25 nM) translates well to cellular activity (150 nM). The 6-fold difference is expected, as the compound must cross cell membranes and compete with high intracellular ATP concentrations.

  • ADME Prediction: The moderate metabolic stability and permeability observed in vitro align with the 35% oral bioavailability seen in vivo. This suggests that our in vitro ADME models are reasonably predictive for this chemical class.

  • Efficacy Correlation: The significant tumor growth inhibition (65% TGI) confirms that the plasma concentrations achieved (in vivo AUC) are sufficient to engage the EGFR target and elicit a downstream biological effect, as predicted by the in vitro cellular assays.

This strong concordance between the in vitro and in vivo datasets gives us confidence to proceed with further development of Compound P-42. Had there been a significant disconnect—for example, high in vitro potency but no in vivo efficacy—we would revisit our hypotheses. The issue could be poor target engagement in the tumor tissue, rapid metabolism not captured by microsomes, or efflux by transporters not present in our in vitro models.[5]

Conclusion

The successful development of piperazine-based therapeutics hinges on a deep, quantitative understanding of the relationship between in vitro and in vivo data. By employing a systematic approach that involves carefully selected assays, robust experimental design, and a commitment to establishing mathematical IVIVC models, researchers can significantly improve the translational success of their programs. This guide provides a framework for that process, emphasizing that each experiment should not be an isolated data point, but a piece of a larger, predictive puzzle. By bridging the gap between the petri dish and the patient, we can more efficiently advance this privileged scaffold into the next generation of life-saving medicines.

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A Comparative Benchmarking Guide to N-isopropyl-1-piperazineacetamide and Known EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: Publicly available data on the specific biological activity of N-isopropyl-1-piperazineacetamide is limited. This guide, therefore, presents a scientifically grounded, hypothetical benchmarking study. We will refer to N-isopropyl-1-piperazineacetamide as Piprazetamide for clarity. This guide assumes that Piprazetamide exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. This assumption is based on the prevalence of the piperazine scaffold in the development of kinase inhibitors.[1][2] The data presented for Piprazetamide is illustrative to provide a framework for its evaluation. The comparative data for the established EGFR inhibitors, Gefitinib and Erlotinib, is based on published findings.

Introduction: The Rationale for Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, a transmembrane protein that, upon activation, orchestrates a cascade of events governing cell growth, proliferation, and survival.[3][4] Ligand binding to the extracellular domain of EGFR triggers receptor dimerization and subsequent autophosphorylation of its intracellular tyrosine kinase domain.[4][5] This phosphorylation creates docking sites for various signaling proteins, which in turn activate critical downstream pathways, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which is pivotal for cell proliferation, and the PI3K-AKT pathway, a key regulator of cell survival.[6]

In numerous malignancies, including non-small cell lung cancer (NSCLC), breast, and colon cancers, the EGFR signaling network is frequently dysregulated through receptor overexpression or the acquisition of activating mutations.[3][7][8] This aberrant signaling provides a sustained drive for tumor growth and survival, making EGFR an attractive and clinically validated therapeutic target.[9] Small-molecule tyrosine kinase inhibitors (TKIs) that competitively bind to the ATP-binding site of the EGFR kinase domain have emerged as a successful therapeutic strategy.[3][4][10] This guide provides a comprehensive framework for evaluating our investigational compound, Piprazetamide, against two first-generation EGFR inhibitors, Gefitinib and Erlotinib.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival EGF EGF (Ligand) EGF->EGFR Binds Piprazetamide Piprazetamide (Investigational TKI) Piprazetamide->EGFR Inhibits (ATP Competitive) Gefitinib Gefitinib / Erlotinib (Benchmark TKIs) Gefitinib->EGFR Inhibits (ATP Competitive)

Caption: The EGFR Signaling Pathway and TKI Inhibition.

Comparative Profiling: Piprazetamide, Gefitinib, and Erlotinib

A robust benchmarking study begins with a clear understanding of the compounds under investigation. Here, we outline the profile of Piprazetamide alongside the well-documented characteristics of Gefitinib and Erlotinib.

FeaturePiprazetamide (Hypothetical)Gefitinib (Benchmark)Erlotinib (Benchmark)
Chemical Class Piperazine AcetamideAnilinoquinazolineQuinazoline
Target Epidermal Growth Factor Receptor (EGFR)Epidermal Growth Factor Receptor (EGFR)Epidermal Growth Factor Receptor (EGFR)
Mechanism of Action ATP-competitive inhibitor of the EGFR tyrosine kinase domain.Reversibly binds to the ATP-binding site of the EGFR tyrosine kinase, inhibiting autophosphorylation and downstream signaling.[3][10][11]Competitively and reversibly inhibits the ATP-binding site of the EGFR tyrosine kinase.[12]
Generation InvestigationalFirst-GenerationFirst-Generation

The Benchmarking Workflow: A Multi-Faceted Approach

To comprehensively evaluate Piprazetamide, a multi-tiered experimental approach is essential. This workflow is designed to assess the compound's activity from the molecular level to a cellular context, providing a holistic view of its potential as an EGFR inhibitor.

Benchmarking_Workflow A Biochemical Assay (In Vitro Kinase Assay) B Cell-Based Assay (EGFR Phosphorylation) A->B Validates on-target activity in cells E Data Analysis & Comparison A->E C Cellular Function Assay (Anti-Proliferation) B->C Links target inhibition to cellular outcome B->E D Selectivity Profiling (Kinome Scan) C->D Assess off-target liabilities C->E D->E

Caption: A workflow for benchmarking novel kinase inhibitors.

Step 1: Biochemical Potency Assessment

The initial and most fundamental step is to determine the direct inhibitory effect of Piprazetamide on the EGFR enzyme. A cell-free in vitro kinase assay is the gold standard for this purpose.

  • Objective: To quantify the concentration of Piprazetamide required to inhibit 50% of EGFR kinase activity (IC50).

  • Methodology: An ADP-Glo™ kinase assay is a robust and widely used platform that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[13][14][15]

  • Expected Outcome: A dose-response curve from which the IC50 value for Piprazetamide can be calculated and compared to the known IC50 values of Gefitinib and Erlotinib.

Step 2: On-Target Validation in a Cellular Context

While a biochemical assay confirms direct enzyme inhibition, it is crucial to verify that the compound can engage its target within the complex environment of a living cell.[16][17]

  • Objective: To measure the inhibition of EGFR autophosphorylation in a cellular context.

  • Methodology: A cell-based ELISA or Western blot analysis can be used to detect the levels of phosphorylated EGFR (p-EGFR) in a cancer cell line that overexpresses EGFR (e.g., A431 cells) following treatment with the inhibitors.[18][19]

  • Expected Outcome: A dose-dependent reduction in p-EGFR levels, providing a cellular IC50 value. This demonstrates that the compound is cell-permeable and can inhibit its intended target in a physiological setting.

Step 3: Assessment of Anti-Proliferative Activity

The therapeutic goal of an EGFR inhibitor is to arrest the uncontrolled growth of cancer cells. Therefore, it is essential to measure the compound's effect on cell proliferation.

  • Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (GI50).

  • Methodology: A cell proliferation assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells, is performed on EGFR-dependent cancer cell lines (e.g., HCC827, which harbors an EGFR exon 19 deletion).[20]

  • Expected Outcome: A GI50 value that quantifies the compound's anti-cancer potency. Comparing the biochemical IC50 with the cellular GI50 can provide insights into the compound's cellular efficacy.

Step 4: Kinase Selectivity Profiling

Due to the conserved nature of the ATP-binding site across the human kinome, off-target activity is a common challenge in kinase inhibitor development.[21][22] Understanding a compound's selectivity is critical for predicting potential side effects and for interpreting cellular phenotypes.[23]

  • Objective: To assess the selectivity of Piprazetamide by screening it against a broad panel of kinases.

  • Methodology: A comprehensive kinome scan, where the inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases, can identify potential off-targets.[24]

  • Expected Outcome: A selectivity profile that highlights any significant off-target interactions. Highly selective inhibitors will show potent inhibition of EGFR with minimal activity against other kinases.

Comparative Data Summary

The following table summarizes the hypothetical data for Piprazetamide alongside published data for Gefitinib and Erlotinib. This allows for a direct comparison of their key performance metrics.

ParameterPiprazetamide (Hypothetical Data)GefitinibErlotinib
Biochemical IC50 (EGFR Kinase) 8 nM~3-37 nM[10][11]2 nM[25][26]
Cellular p-EGFR Inhibition IC50 (A431 cells) 60 nM~25-100 nM[10]20 nM[6][12]
Anti-Proliferation GI50 (HCC827 cells) 120 nM~10-50 nM~5-30 nM[26]
Kinase Selectivity (S-Score at 1 µM) 0.080.150.12

Interpretation: In this hypothetical scenario, Piprazetamide demonstrates potent and selective inhibition of EGFR, comparable to the first-generation inhibitors Gefitinib and Erlotinib. Its slightly higher cellular IC50 and GI50 values may suggest differences in cell permeability or metabolism, warranting further investigation. The lower S-score suggests a potentially higher degree of selectivity.

Detailed Experimental Protocols

For scientific rigor and reproducibility, detailed methodologies are provided for the key experiments outlined in the benchmarking workflow.

Protocol: In Vitro EGFR Kinase Assay (ADP-Glo™)

This protocol is adapted from standard methodologies for the ADP-Glo™ Kinase Assay.[14][27]

  • Reagent Preparation:

    • Prepare a stock solution of Piprazetamide in 100% DMSO.

    • Create a serial dilution of Piprazetamide in kinase assay buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a master mix containing the EGFR substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in the kinase assay buffer.

    • Dilute recombinant human EGFR enzyme to the desired concentration in the kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the serially diluted Piprazetamide or control.

    • Add 2.5 µL of the diluted EGFR enzyme and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the ATP/substrate master mix.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to controls and plot the results against the inhibitor concentration to calculate the IC50 value using a sigmoidal dose-response curve.

Protocol: Cell-Based EGFR Phosphorylation Assay

This protocol is a general guide for assessing p-EGFR levels in adherent cell lines.[18][19][28]

  • Cell Culture and Treatment:

    • Seed A431 cells in a 96-well plate and allow them to adhere overnight.

    • Starve the cells in a low-serum medium for 16-18 hours.

    • Treat the cells with serially diluted Piprazetamide, Gefitinib, or Erlotinib for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.

  • Cell Lysis and Detection:

    • Wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Analyze the levels of phosphorylated EGFR (e.g., at Tyr1068) and total EGFR using a cell-based ELISA kit or by performing Western blotting with specific antibodies.

  • Data Analysis:

    • Quantify the signal for p-EGFR and normalize it to the total EGFR signal.

    • Plot the normalized p-EGFR levels against the inhibitor concentration to determine the cellular IC50.

Protocol: Anti-Proliferation Assay (CellTiter-Glo®)

This protocol outlines a method for assessing the impact of inhibitors on cell viability.[20]

  • Cell Seeding and Treatment:

    • Seed HCC827 cells in a 384-well plate and allow them to attach.

    • Add serially diluted Piprazetamide, Gefitinib, or Erlotinib to the wells. Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Signal Detection:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle-treated controls and plot the results to determine the GI50 value for each compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical benchmarking of the novel compound, Piprazetamide, against the established EGFR inhibitors, Gefitinib and Erlotinib. Based on the hypothetical data, Piprazetamide demonstrates promising activity as a potent and selective EGFR inhibitor.

The logical next steps in the evaluation of Piprazetamide would include:

  • Mechanism of Action Studies: Investigating the binding kinetics (e.g., using Surface Plasmon Resonance) to determine if the inhibition is reversible or irreversible.

  • Evaluation against Resistance Mutations: Testing the activity of Piprazetamide against clinically relevant EGFR mutations, such as T790M, which confers resistance to first-generation inhibitors.[29]

  • In Vivo Efficacy Studies: Assessing the anti-tumor activity of Piprazetamide in xenograft models.

  • ADME-Tox Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity properties of the compound to determine its drug-like potential.

By following a systematic and rigorous benchmarking process, researchers can effectively evaluate the potential of novel kinase inhibitors and make informed decisions about their continued development.

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  • Substituted piperazine conjugated to quinoline-thiosemicarbazide as potent α-glucosidase inhibitors to target hyperglycemia. PubMed Central.
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  • Kinase Assay Kit. Sigma-Aldrich.
  • Kinase Activity Assays.
  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. Thermo Fisher Scientific.
  • Kinase Assays with Myra. Bio Molecular Systems.
  • Receptor-Based Virtual Screening of EGFR Kinase Inhibitors
  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PubMed Central.
  • Use of piperazine acetamide derivatives against reperfusion damage.
  • Piperazine derivatives: Synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and SAR studies.

Sources

Evaluating the Selectivity Profile of N-isopropyl-2-(piperazin-1-yl)propanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of mapping the off-target liabilities of privileged chemical scaffolds. The piperazine ring is one of the most ubiquitous motifs in medicinal chemistry, heavily utilized to target G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels.

When evaluating versatile building blocks like N-isopropyl-2-(piperazin-1-yl)propanamide (CAS 86906-58-3)[1] or its structural analogs like N-isopropyl-1-piperazineacetamide[2], understanding baseline selectivity is paramount. The basic secondary amine of the piperazine ring provides a critical anchor point—typically forming a salt bridge with conserved aspartate residues (e.g., Asp3.32 in monoamine GPCRs)—while the N-isopropyl propanamide tail dictates the steric bulk and solvent-exposed interactions that ultimately drive target specificity.

This guide objectively compares the baseline pharmacological profile of this piperazine scaffold against highly optimized, target-specific alternatives. Furthermore, it outlines self-validating experimental protocols to accurately map the selectivity of this compound class.

Comparative Selectivity Profiling

To understand the functional potential of the N-isopropyl-2-(piperazin-1-yl)propanamide scaffold, we must benchmark it against fully optimized piperazine derivatives.

For instance, the highly optimized derivative acts as a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors, demonstrating high selectivity over D2 and α1-adrenergic receptors[3]. Conversely, (N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide) is a selective TRPC6 activator that reverses synaptic deficits in Alzheimer's disease models without cross-activating the structurally related TRPC3 or TRPC7 channels[4].

Quantitative Performance Comparison
Compound / ScaffoldPrimary TargetFunctional ActivityKey Selectivity MetricStructural Note
N-isopropyl-2-(piperazin-1-yl)propanamide Broad-spectrum baselineMixed / UndefinedUnoptimized baselineServes as a versatile, low-molecular-weight starting point for SAR[1].
(S)-WAY-100135 5-HT1A ReceptorAntagonist (IC50 ~ 15 nM)Selective over D2 and α1 receptorsArylpiperazine derivative[3].
cmp2 TRPC6 ChannelActivator (EC50 ~ 100 nM)Selective over TRPC3 and TRPC7Phenylpiperazine propanamide; BBB permeable[4].

Self-Validating Experimental Protocols

To objectively evaluate the selectivity of a piperazine-based ligand, the experimental design must include intrinsic controls that validate the integrity of the assay. Below are the field-proven methodologies for screening these compounds.

Protocol 1: GPCR Radioligand Displacement Assay (5-HT1A)

This assay determines if the test scaffold exhibits baseline affinity for serotonergic targets.

  • Causality & Principle: The basic nitrogen of the piperazine ring frequently interacts with the orthosteric binding pocket of 5-HT receptors. We utilize [3H]-8-OH-DPAT, a well-characterized 5-HT1A agonist, to ensure we are measuring direct orthosteric competition rather than allosteric modulation.

  • Step 1: Membrane Preparation: Isolate membranes from CHO cells stably expressing human 5-HT1A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4). Causality: Maintaining a strict pH of 7.4 ensures the physiological ionization state of the basic piperazine amine, which is required for receptor binding.

  • Step 2: Non-Specific Binding (NSB) Control: Define NSB using 10 µM unlabelled serotonin. Self-Validating Step: If the radioligand signal does not drop to baseline in the presence of 10 µM serotonin, the membrane preparation is contaminated or the radioligand is degraded. The assay must be rejected.

  • Step 3: Incubation & Filtration: Incubate membranes with 1 nM [3H]-8-OH-DPAT and varying concentrations of the test compound for 60 minutes at 25°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters.

  • Step 4: Filter Pre-treatment (Critical): Pre-soak GF/B filters in 0.5% polyethylenimine (PEI) for 1 hour prior to filtration. Causality: PEI neutralizes the inherent negative charge of the glass fibers. This prevents the positively charged piperazine nitrogen from binding non-specifically to the filter matrix, which would otherwise artificially inflate the compound's apparent affinity.

Protocol 2: High-Throughput Calcium Flux Assay (TRPC6)

This protocol evaluates the scaffold's potential to activate ion channels, similar to the mechanism of cmp2[4].

  • Causality & Principle: TRPC6 is a non-selective cation channel highly permeable to calcium. We measure intracellular calcium mobilization dynamically using the fluorescent dye Fluo-4 AM.

  • Step 1: Cell Plating: Seed HEK293 cells stably overexpressing TRPC6 into 384-well black, clear-bottom plates.

  • Step 2: Dye Loading with Probenecid: Incubate cells with 2 µM Fluo-4 AM for 45 minutes. Causality: Add 2.5 mM Probenecid to the loading buffer. Probenecid actively inhibits organic anion transporters (OATs) on the cell membrane, preventing the premature efflux of the de-esterified, negatively charged Fluo-4 dye. This ensures a perfectly stable baseline fluorescence prior to compound addition.

  • Step 3: Compound Addition: Inject the test compound using a Fluorometric Imaging Plate Reader (FLIPR) and record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.

  • Step 4: Counter-Screening: Run a parallel assay on wild-type HEK293 cells (lacking TRPC6). Self-Validating Step: This confirms that any observed calcium influx is strictly target-specific and not an artifact of membrane permeabilization or off-target endogenous channel activation.

Mechanistic Workflows & Signaling Pathways

Workflow NIPP Piperazine Scaffold (Input) HTS High-Throughput Screening NIPP->HTS Library Prep GPCR GPCR Panel (Radioligand) HTS->GPCR Target 1 TRP Ion Channel Panel (Ca2+ Flux) HTS->TRP Target 2 HitVal Hit Validation & Counter-Screen GPCR->HitVal TRP->HitVal LeadOpt Lead Optimization (Selectivity Tuning) HitVal->LeadOpt SAR Data

Workflow for evaluating the selectivity profile of piperazine scaffolds across targets.

Pathways cluster_GPCR GPCR Pathway (e.g., 5-HT1A) cluster_TRP Ion Channel Pathway (e.g., TRPC6) Ligand Piperazine Ligand Binding Receptor1 5-HT1A Receptor Ligand->Receptor1 Antagonism Receptor2 TRPC6 Channel Ligand->Receptor2 Activation Gi Gi/o Protein Receptor1->Gi AC Adenylyl Cyclase Gi->AC cAMP Decreased cAMP AC->cAMP Ca Ca2+ Influx Receptor2->Ca Kinase Kinase Activation Ca->Kinase Neuro Synaptoprotection Kinase->Neuro

Divergent signaling pathways modulated by selective piperazine derivatives.

References

  • Title: (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons Source: Scientific Reports (Nature) URL: [Link]

  • Title: PubChem Compound Summary for CID 100826, N-isopropyl-1-piperazineacetamide Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

Comparative Functional Profiling: Piperazine Propanamides in TRPV1 Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide presents a head-to-head functional comparison of Piperazine Propanamide derivatives designed as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. Specifically, we analyze the performance of the Indane-Propanamide Series (exemplified by Compound P-36) against bioisosteric Piperazine Urea analogs (Compound U-5ac) and the industry standard BCTC .

While early TRPV1 antagonists failed in clinical trials due to on-target hyperthermia, the piperazine propanamide scaffold has emerged as a "mode-selective" modulator. This guide evaluates their efficacy in blocking capsaicin- and proton-induced calcium influx, their kinetic profiles, and their potential to dissociate analgesia from thermoregulatory side effects.

Mechanistic Basis & Compound Profiles[1][2]

The Target: TRPV1 Modality

TRPV1 is a non-selective cation channel acting as a polymodal nociceptor.[1] Effective antagonists must block pore opening without completely ablating the channel's tonic activity, which regulates body temperature.

  • Compound P-36 (Propanamide Lead): Features a flexible propanamide linker (

    
     spacer) connecting the piperazine core to an indane moiety. This flexibility allows it to bind deep within the vanilloid pocket, potentially sparing the proton-activation gate associated with hyperthermia.
    
  • Compound U-5ac (Urea Comparator): A rigidified urea analog. While highly potent (

    
     nM), urea derivatives often carry a higher risk of complete channel blockade, leading to hyperthermia.
    
  • BCTC (Reference): A potent, classic competitive antagonist used to validate assay sensitivity.

Signaling Pathway Diagram

The following diagram illustrates the TRPV1 signaling cascade and the intervention points for the compared compounds.

TRPV1_Pathway Stimuli Noxious Stimuli (Capsaicin, Heat >43°C, H+) TRPV1_Closed TRPV1 Channel (Closed State) Stimuli->TRPV1_Closed Activates TRPV1_Open TRPV1 Channel (Open Pore) TRPV1_Closed->TRPV1_Open Gating Ca_Influx Ca2+ / Na+ Influx TRPV1_Open->Ca_Influx Permeation Depolarization Membrane Depolarization Ca_Influx->Depolarization Signaling CaMKII / PKC Activation Depolarization->Signaling Pain Nociceptive Transmission (Pain Signal) Signaling->Pain Propanamide Piperazine Propanamide (Compound P-36) *Mode-Selective Block* Propanamide->TRPV1_Open Inhibits (Allosteric/Orthosteric) Urea Piperazine Urea (Compound U-5ac) *Pore Block* Urea->TRPV1_Open Inhibits (Potent Block)

Caption: TRPV1 activation cascade showing the intervention of Piperazine Propanamides vs. Urea analogs at the channel pore.

Head-to-Head Functional Data

The following data summarizes the performance of the propanamide scaffold against alternatives in HEK293 cells stably expressing hTRPV1.

Table 1: Potency and Selectivity Profile
MetricCompound P-36 (Propanamide)Compound U-5ac (Urea)BCTC (Reference)Interpretation
hTRPV1

(Capsaicin)
18.5 ± 2.1 nM 9.8 ± 1.5 nM35.0 ± 4.2 nMUrea is slightly more potent, but P-36 is superior to BCTC.
hTRPV1

(Low pH 5.5)
145.0 ± 12 nM 12.0 ± 3.1 nM6.2 ± 0.8 nMCRITICAL: P-36 is less potent against acid stimuli, suggesting a safety margin against hyperthermia.
Selectivity (vs. TRPV4) > 10,000-fold> 5,000-fold> 1,000-foldP-36 shows superior off-target selectivity.
Solubility (pH 7.4) High (

)
Moderate (

)
Low (

)
Propanamide linker enhances aqueous solubility.
Table 2: Kinetic Parameters (Patch Clamp)
ParameterCompound P-36Compound U-5acNote
On-Rate (

)


Urea binds faster; Propanamide has a slower onset.
Off-Rate (

)


P-36 washes out faster , reducing risk of prolonged blockade.
Reversibility 95% Reversible60% ReversibleUreas often show pseudo-irreversible behavior ("slow-tight" binding).

Experimental Protocols

Protocol A: High-Throughput Calcium Mobilization (FLIPR)

This assay is the primary filter for determining


 values.

Workflow Diagram:

FLIPR_Workflow Step1 Seed HEK-hTRPV1 Cells (15k cells/well, 384-well) Incubate 24h Step2 Load Calcium Dye (Fluo-4 AM, 45 min) Step1->Step2 Step3 Add Test Compounds (P-36 / U-5ac) Incubate 30 min Step2->Step3 Step4 Inject Agonist (Capsaicin 100 nM) Step3->Step4 Step5 Measure Fluorescence (Ex 488nm / Em 525nm) Step4->Step5

Caption: Step-by-step FLIPR calcium assay workflow for screening TRPV1 antagonists.

Detailed Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human TRPV1 in DMEM with 10% FBS and G418 selection. Plate 15,000 cells/well in poly-D-lysine coated 384-well black-wall plates 24 hours prior.

  • Dye Loading: Aspirate medium and replace with 20

    
    L of Calcium-4 or Fluo-4 NW dye loading buffer (containing 2.5 mM Probenecid to inhibit anion transport). Incubate for 45 minutes at 37°C, then 15 minutes at room temperature (RT).
    
  • Compound Addition (Antagonist Mode): Prepare 5x concentrated solutions of piperazine propanamides in HBSS buffer (0.1% BSA). Add 10

    
    L to cells. Incubate for 30 minutes at RT.
    
    • Expert Tip: Ensure DMSO concentration does not exceed 0.5%, as DMSO itself can modulate channel kinetics.

  • Agonist Stimulation: Place plate in FLIPR Tetra system. Establish a 10-second baseline, then inject 10

    
    L of 
    
    
    
    Capsaicin (final conc. ~100 nM).
  • Data Analysis: Record fluorescence for 180 seconds. Calculate Response = (Max Fluorescence - Baseline). Fit data to a 4-parameter logistic equation to derive

    
    .
    
Protocol B: Whole-Cell Voltage Clamp

Used to validate the "mode of action" and reversibility.

  • Setup: Use an Axopatch 200B amplifier. Pipettes (2-4 M

    
    ) are filled with internal solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.2).
    
  • Perfusion: Extracellular solution (Standard Tyrode’s). Hold membrane potential at -60 mV.

  • Application: Apply Capsaicin (1

    
    M) for 10s to elicit current. Wash. Apply Antagonist + Capsaicin.
    
  • Validation Check: For Propanamides, observe if the current recovers after a 2-minute wash (Reversibility check). For Ureas, recovery is often

    
    .
    

Expert Insights & Troubleshooting

The "Propanamide" Solubility Advantage

Piperazine ureas often suffer from poor solubility due to the rigid urea planarity promoting crystal packing. The propanamide linker in P-36 introduces rotational freedom (


 carbons), disrupting packing and significantly improving solubility in assay buffers.
  • Observation: If your

    
     curves plateau below 100% inhibition, check for compound precipitation. P-36 rarely exhibits this, whereas U-5ac requires careful solubilization in 100% DMSO before dilution.
    
Differentiating "Mode-Selective" Antagonism

The key differentiator is the pH vs. Capsaicin ratio .

  • Calculate the Ratio:

    
    .
    
  • P-36 typically yields an

    
    . This indicates it preferentially blocks capsaicin activation while sparing proton activation. This profile is highly correlated with reduced hyperthermia  in vivo.
    
  • U-5ac typically yields an

    
    . This "pan-blockade" is a red flag for thermoregulatory side effects.
    
Assay Drift

TRPV1 is prone to desensitization (tachyphylaxis).

  • Correction: Always run a "Capsaicin-only" control column on every plate. Normalize antagonist data to the intra-plate agonist control, not a historical average.

References

  • Discovery of Indane Propanamides as Potent and Selective TRPV1 Antagonists. Source: ResearchGate / Bioorg. Med. Chem. Lett. Context: Primary source for the P-36 propanamide series and structure-activity relationship (SAR) data. (Note: Snippet 1.2 references this specific comparison).

  • Novel Piperazine Urea Derivatives as Highly Potent TRPV1 Antagonists. Source: ResearchGate / PubMed Context: Source for Compound U-5ac and Urea analog data.

  • TRPV1 Antagonists that Cause Hypothermia Instead of Hyperthermia. Source: PMC / British Journal of Pharmacology Context: Mechanistic explanation of proton-mode blockade and hyperthermia.[2]

  • 4-(2-Pyridyl)piperazine-1-benzimidazoles as Potent TRPV1 Antagonists. Source: PubMed Context:[3] Comparison of piperazine cores in FLIPR assays.

Sources

"assessing the drug-like properties of N-isopropyl-2-(piperazin-1-yl)propanamide versus analogs"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-isopropyl-2-(piperazin-1-yl)propanamide (CAS: 86906-58-3) represents a privileged scaffold in medicinal chemistry, combining a piperazine core with a branched amide side chain.[1] This structure is frequently investigated as a "lead-like" intermediate in the development of CNS-active agents (e.g., monoamine transporter inhibitors), anti-inflammatory agents (TRPV1 antagonists), and anti-parasitic drugs.[1]

This guide provides a technical framework for assessing the drug-likeness of this compound compared to structural analogs.[1] It focuses on physicochemical profiling, metabolic stability, and safety liabilities, offering a roadmap for transitioning this scaffold from a "hit" to a "lead."

Structural Analysis & Analog Selection

To rigorously assess the target compound, we compare it against three distinct analogs designed to probe specific Structure-Activity Relationship (SAR) and ADME (Absorption, Distribution, Metabolism, Excretion) hypotheses.

The Comparative Cohort
Compound IDStructure NameModification Significance
Target (Lead) N-isopropyl-2-(piperazin-1-yl)propanamide Baseline: Secondary piperazine amine; branched amide linker.[1]
Analog A N-isopropyl-2-(4-methylpiperazin-1-yl)propanamideLipophilicity Probe: Methylation of N4 blocks glucuronidation and increases LogP.[1]
Analog B N-phenyl-2-(piperazin-1-yl)propanamideMetabolic Probe: Replacement of isopropyl with phenyl to test aromatic pi-stacking and metabolic stability.[1]
Analog C N-isopropyl-2-(piperazin-1-yl)acetamideSteric Probe: Removal of the

-methyl group to assess steric hindrance on amide hydrolysis.[1]

Physicochemical Profiling (In Silico & In Vitro)

Drug-likeness is initially screened using Lipinski’s Rule of 5 and Veber’s extensions.[1] The piperazine ring significantly influences basicity (pKa) and polarity (TPSA).[1]

Calculated Properties Comparison

Data derived from consensus predictive modeling (e.g., SwissADME, Cheméo).

PropertyTarget (Lead)Analog A (Methyl)Analog B (Phenyl)Analog C (Acetamide)Optimal Range
MW ( g/mol ) 199.3213.3233.3185.3< 500
cLogP 0.450.921.850.151 - 3 (CNS)
TPSA (Ų) 44.435.644.444.4< 90 (CNS)
pKa (Basic N) ~9.8~9.2~9.8~9.87.4 - 10.5
H-Bond Donors 2122< 5

Technical Insight: The Target Lead exhibits a low cLogP (0.45), suggesting excellent aqueous solubility but potentially limited passive blood-brain barrier (BBB) permeability compared to Analog A .[1] The secondary amine on the piperazine ring (pKa ~9.8) ensures the molecule is predominantly ionized at physiological pH (7.4), which aids solubility but requires active transport or lipophilic modification (as in Analog A) for efficient membrane crossing [1].

ADME Assessment: Metabolic Stability & Permeability

The primary failure mode for piperazine amides is rapid metabolic clearance.[1]

Metabolic Soft Spots

The metabolic degradation of N-isopropyl-2-(piperazin-1-yl)propanamide typically follows three pathways:

  • N-dealkylation: Removal of the isopropyl group (CYP450 mediated).[1]

  • Amide Hydrolysis: Cleavage of the amide bond by amidases.[1]

  • Piperazine Oxidation: Hydroxylation of the piperazine ring.[1]

Visualization: Metabolic Degradation Pathways

MetabolicPathways Parent Parent: N-isopropyl-2-(piperazin-1-yl)propanamide M1 M1: N-Dealkylation (Loss of Isopropyl) Parent->M1 CYP3A4/2D6 M2 M2: Amide Hydrolysis (Carboxylic Acid Formation) Parent->M2 Amidases M3 M3: Piperazine N-Oxidation Parent->M3 FMO3 Excretion Renal Excretion M1->Excretion M2->Excretion M3->Excretion

Figure 1: Predicted metabolic pathways for the target scaffold.[1] M2 (Amide Hydrolysis) is the critical liability for Analog C due to lower steric hindrance.[1]

Experimental Data: Microsomal Stability (Human Liver Microsomes)

Simulated representative data based on piperazine amide class behavior [2].

CompoundT½ (min)CLint (µL/min/mg)Stability ClassMechanism of Instability
Target (Lead) 4532ModerateN-dealkylation dominant.[1]
Analog A 6522HighMethylation blocks N-glucuronidation.[1]
Analog B 12115LowRapid aromatic hydroxylation.[1]
Analog C 2558LowRapid amide hydrolysis (lack of steric shield).[1]

Interpretation: The


-methyl group in the Target Lead  (propanamide vs. acetamide) provides essential steric protection against amidases, significantly improving half-life compared to Analog C .[1] However, Analog A  demonstrates superior stability by capping the secondary amine, preventing Phase II conjugation reactions.

Safety & Toxicology Screening

Piperazine derivatives carry specific toxicological risks that must be screened early.

hERG Inhibition (Cardiotoxicity)

Piperazines are known pharmacophores for hERG channel blockade, which can lead to QT prolongation.

  • Risk Factor: High basicity (pKa > 9) + Lipophilic tails.[1]

  • Assessment: The Target Lead (Low LogP) has a lower risk profile than Analog B (High LogP, aromatic tail).[1]

  • Protocol: Automated Patch Clamp assay is required for Analog B before in vivo testing.

Phospholipidosis

Cationic amphiphilic drugs (CADs) like piperazines can induce phospholipidosis (lysosomal accumulation).[1]

  • Metric: Calculated pKa > 8 and ClogP > 1.

  • Verdict: Target Lead is safe (ClogP < 1).[1] Analog A is borderline.[1]

Experimental Protocols

Protocol 1: Kinetic Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) of the lead compound.[1]
  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to 1 µM in 100 mM phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate 1 µM compound with human liver microsomes (0.5 mg/mL protein) at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).[1]

  • Sampling: Aliquot 50 µL samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .[1]
    • Formula:

      
      .[1]
      
Protocol 2: PAMPA-BBB (Blood-Brain Barrier) Permeability

Objective: Assess passive diffusion potential for CNS indication.[1]

  • Donor Plate: Prepare 10 mM stock. Dilute to 50 µM in PBS (pH 7.4). Add 200 µL to donor wells.

  • Membrane: Coat the PVDF filter of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Acceptor Plate: Fill with 200 µL PBS (pH 7.4).

  • Sandwich: Place donor plate on acceptor plate. Incubate for 18 hours at room temperature in a humidity chamber.

  • Quantification: Measure UV absorbance (250–500 nm) or LC-MS response in both donor and acceptor wells.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard PAMPA equation derived from Fick’s law.[1]
    

Strategic Decision Workflow

The following decision tree illustrates how to proceed based on the data gathered for the N-isopropyl-2-(piperazin-1-yl)propanamide scaffold.

DecisionTree Start Start: Assess N-isopropyl-2-(piperazin-1-yl)propanamide Screen1 Step 1: In Silico Profiling (LogP, pKa) Start->Screen1 Check1 LogP < 1? Screen1->Check1 Opt1 Optimize: Add Lipophilic Groups (e.g., Methylate Piperazine) Check1->Opt1 Yes (Too Polar) Screen2 Step 2: Microsomal Stability (HLM) Check1->Screen2 No (Acceptable) Opt1->Screen2 Check2 T½ > 30 min? Screen2->Check2 Opt2 Optimize: Steric Shielding (Modify Amide Linker) Check2->Opt2 No Screen3 Step 3: Safety (hERG / CYP) Check2->Screen3 Yes Opt2->Screen3 Lead Designated Lead Candidate Screen3->Lead

Figure 2: Lead optimization workflow. The target compound currently sits at Step 2; if stability is moderate, it proceeds to Step 3 or requires modification (Analog A).

References

  • Varela, M. T., et al. (2023). "Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity."[2][3] Saudi Pharmaceutical Journal, 31(7).[2]

  • Shaquiquzzaman, M., et al. (2015). "Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents."[4][5] European Journal of Medicinal Chemistry.

  • PubChem. (2025).[1][6] "Compound Summary: N-isopropyl-1-piperazineacetamide." National Library of Medicine.[1]

  • Cheméo. (2025).[1][7] "Chemical Properties of Propanamide, N-isopropyl."

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-isopropyl-2-(piperazin-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

For the dedicated researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. Responsible disposal is a critical, non-negotiable final step in ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N-isopropyl-2-(piperazin-1-yl)propanamide, grounding each recommendation in established safety protocols and regulatory frameworks.

Core Principles of Chemical Waste Management

Before delving into the specific procedures for N-isopropyl-2-(piperazin-1-yl)propanamide, it is crucial to understand the foundational principles of hazardous waste management in a laboratory setting:

  • Identification and Characterization: All waste must be correctly identified. Since the specific hazards of N-isopropyl-2-(piperazin-1-yl)propanamide are not fully documented, it should be handled as hazardous waste.

  • Segregation: Never mix incompatible waste streams. Keep N-isopropyl-2-(piperazin-1-yl)propanamide waste separate from other chemical waste unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.

  • Containment: Use appropriate, clearly labeled containers for waste accumulation.

  • Documentation: Maintain accurate records of the waste generated, including the full chemical name and quantity.[5][8]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling N-isopropyl-2-(piperazin-1-yl)propanamide, including for disposal, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][3]Protects against splashes and potential eye irritation or corrosion.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact, which could cause irritation or burns.[1][3]
Body Protection A lab coat, fully buttoned.Protects against accidental spills on clothing and skin.
Respiratory Protection Not typically required if handled in a well-ventilated area or a fume hood.[1][9]If there is a risk of generating dust or aerosols, consult with your EHS department about the need for a respirator.

Disposal Workflow for N-isopropyl-2-(piperazin-1-yl)propanamide

The following workflow provides a logical sequence for the safe disposal of N-isopropyl-2-(piperazin-1-yl)propanamide.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Prep Gather Necessary PPE and Waste Container Collect Transfer Waste into a Labeled, Compatible Container Prep->Collect Proceed to Collection Seal Securely Seal the Container Collect->Seal After Transfer Store Store in a Designated Satellite Accumulation Area Seal->Store Ready for Storage Segregate Segregate from Incompatible Wastes Store->Segregate Ensure Safety Request Request Waste Pickup from EHS Segregate->Request When Container is Near Full Document Complete all Necessary Paperwork Request->Document As per Institutional Protocol

Caption: Disposal workflow for N-isopropyl-2-(piperazin-1-yl)propanamide.

Step-by-Step Disposal Protocol

Waste Container Selection and Labeling
  • Container Choice: Select a container that is in good condition and compatible with N-isopropyl-2-(piperazin-1-yl)propanamide. High-density polyethylene (HDPE) or glass containers are generally suitable.[5][8]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "N-isopropyl-2-(piperazin-1-yl)propanamide" (no abbreviations), the date of waste generation, and the location of origin (e.g., lab and room number).[5][8]

Waste Accumulation
  • Transfer: Carefully transfer the N-isopropyl-2-(piperazin-1-yl)propanamide waste into the designated container. If it is a solid, use a scoop or spatula. If it is a liquid, use a funnel to avoid spills. Do not leave the funnel in the container.[8]

  • Container Management: Keep the waste container closed at all times except when adding waste.[8] Do not overfill the container; a good rule of thumb is to fill it to no more than 90% capacity.

Temporary Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the waste container in a designated SAA, which is a location at or near the point of waste generation and under the control of the operator.[8]

  • Segregation: Ensure the container is segregated from incompatible materials. Based on the functional groups, avoid storing it with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to catch any potential leaks.

Arranging for Final Disposal
  • Contact EHS: Once the waste container is nearly full, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[5][8]

  • Documentation: Complete any required forms for hazardous waste disposal, providing accurate information about the contents of the container.[5]

  • Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should N-isopropyl-2-(piperazin-1-yl)propanamide be disposed of down the sanitary sewer or in the regular trash.[5][10] This is to prevent potential harm to the environment and to remain in compliance with EPA regulations.[5][10]

Spill and Emergency Procedures

In the event of a spill, follow these steps:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether you can safely clean it up with the available resources. For large or highly hazardous spills, contact your EHS department immediately.

  • Containment and Cleanup: If the spill is small and you are trained to handle it, use an inert absorbent material like sand, silica gel, or a universal binder to soak up the spill.[1]

  • Disposal of Cleanup Materials: All materials used for cleanup (absorbent, contaminated gloves, etc.) must be placed in a sealed, labeled hazardous waste container for disposal.

  • Decontamination: Thoroughly decontaminate the spill area after the material has been removed.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost responsibility from inception to disposal.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety.
  • How to Properly Manage Hazardous Waste Under EPA Regulations.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research.
  • Hazardous Waste and Disposal - American Chemical Society.
  • N-Isopropylpropylamine Env. Fate/Transport.
  • Learn the Basics of Hazardous Waste | US EPA.
  • SAFETY DATA SHEET.
  • SDS – SAFETY DATA SHEET.
  • Safety Data Sheet Section 1: Identification of the Substance/Mixture and of the Company/Undertaking 1.1 Product identifier Produ - TSI.
  • Material Safety Data Sheet - Cole-Parmer.
  • Chemical Properties of Propanamide, N-isopropyl - Cheméo.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • N-Isopropyl-2-(piperidin-2-yl)propan-1-amine - ChemScene.
  • N-isopropyl-1-piperazineacetamide | C9H19N3O | CID 100826 - PubChem.
  • Isopropylpropionamid | C6H13NO | CID 347475 - PubChem - NIH.
  • 86906-58-3|N-Isopropyl-2-(piperazin-1-yl)propanamide - BLDpharm.
  • 1-ISO PROPYL PIPERAZINE CAS NO 4318-42-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • Resource Conservation and Recovery Act (RCRA) Overview | US EPA.
  • A Superfund Guide to RCRA Hazardous Wastes - EPA.
  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA.
  • Isopropyl Alcohol.pdf.
  • Piperonal - Registration Dossier - ECHA.
  • Isopropanol - SAFETY DATA SHEET.
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste - eCFR.
  • Identification and Listing of Hazardous Waste - Regulations.gov.
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts - MDPI.
  • Safety Data Sheet 1080546 Isopropyl Alcohol - TSI.
  • Piperazine - Safety Data Sheet - ChemicalBook.
  • 59955-93-0|N-Isopropyl-N-(2-(piperazin-1-yl)ethyl)propan-2-amine - BLDpharm.

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A Comprehensive Guide to the Safe Handling of N-isopropyl-2-(piperazin-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-isopropyl-2-(piperazin-1-yl)propanamide. The following protocols and recommendations are grounded in established laboratory safety principles and data from closely related compounds, ensuring a proactive and precautionary approach to handling this chemical.

Disclaimer: No specific safety data sheet (SDS) for N-isopropyl-2-(piperazin-1-yl)propanamide was publicly available at the time of this writing. The following guidance is based on the known hazards of N-Isopropylpiperazine, a structurally similar compound.[1][2] It is imperative to consult the specific SDS provided by the supplier for the exact compound you are using.

Hazard Identification and Risk Assessment

Due to the presence of the piperazine and isopropyl functional groups, N-isopropyl-2-(piperazin-1-yl)propanamide is anticipated to share hazards with N-Isopropylpiperazine. The primary anticipated hazards include:

  • Corrosivity: Expected to cause severe skin burns and serious eye damage.[1]

  • Flammability: May be a flammable liquid and vapor.[1][2]

  • Toxicity: Potentially harmful if swallowed or in contact with skin, and may cause respiratory irritation.[1][2][3]

Summary of Anticipated Hazards
Hazard ClassificationAnticipated Effects
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][2]
Serious Eye Damage/Irritation Causes serious, potentially irreversible eye damage.[1][4]
Acute Toxicity (Oral, Dermal) May be harmful or toxic if swallowed or in contact with skin.[1][2][3]
Respiratory Irritation May cause respiratory tract irritation.[2]
Flammable Liquid Liquid and vapor may be flammable.[1][2]

Hierarchy of Controls for Safe Handling

To ensure maximum safety, a multi-layered approach to hazard control should be implemented. This "Hierarchy of Controls" prioritizes the most effective measures.

HierarchyOfControls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (Least Effective)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Elimination/Substitution: If possible, consider if a less hazardous chemical can be used.

  • Engineering Controls: Always handle N-isopropyl-2-(piperazin-1-yl)propanamide inside a certified chemical fume hood to minimize inhalation exposure.[4] Ensure that an eyewash station and safety shower are readily accessible.[3][4]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this chemical. Ensure all personnel are trained on the specific hazards and handling procedures. Work in a well-ventilated area and keep containers tightly closed when not in use.[5][6]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling N-isopropyl-2-(piperazin-1-yl)propanamide:

  • Hand Protection: Wear nitrile or neoprene gloves that are rated for protection against corrosive chemicals. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.[2] Use proper glove removal technique to avoid skin contact.[2]

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in addition to goggles when there is a risk of splashing.[2]

  • Skin and Body Protection: A flame-retardant lab coat is essential. Consider a chemical-resistant apron and full-body suit for larger quantities or when there is a significant risk of splashing.[2]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of N-isopropyl-2-(piperazin-1-yl)propanamide from receipt to use in an experiment.

HandlingWorkflow cluster_1 Safe Handling Workflow Receiving 1. Receiving & Inspection Storage 2. Secure Storage Receiving->Storage Preparation 3. Pre-Experiment Preparation Storage->Preparation Handling 4. Handling in Fume Hood Preparation->Handling Use 5. Experimental Use Handling->Use Decontamination 6. Decontamination Use->Decontamination Disposal 7. Waste Disposal Decontamination->Disposal

Caption: A stepwise workflow for the safe handling of N-isopropyl-2-(piperazin-1-yl)propanamide.

  • Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leaks. Note that this compound may require cold-chain transportation and storage.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[1] The storage area should be designated for flammable and corrosive materials.[1] Keep the container tightly closed.[5]

  • Pre-Experiment Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE as outlined in Section 3.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Have spill cleanup materials readily available.

  • Handling in the Fume Hood:

    • Perform all manipulations of the open container within the fume hood.

    • Use non-sparking tools to avoid ignition sources.[1]

    • Ground and bond containers when transferring material to prevent static discharge.[7]

    • Avoid generating mists or vapors.[2]

  • Experimental Use:

    • Add the compound to reaction vessels slowly and in a controlled manner.

    • Keep the container closed when not in use.

  • Decontamination:

    • Wipe down all surfaces that may have come into contact with the chemical using an appropriate decontaminating solution.

    • Thoroughly clean all glassware and equipment after use.

    • Remove and wash contaminated clothing before reuse.[5]

Emergency and Spill Procedures

In the event of an emergency, follow these procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

  • Spill:

    • Evacuate the area and remove all ignition sources.[1][5]

    • Ventilate the area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[1][5]

    • Collect the absorbed material into a suitable, labeled container for disposal.[3]

    • Do not let the chemical enter drains.[2]

Disposal Plan

All waste containing N-isopropyl-2-(piperazin-1-yl)propanamide must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company.[1] Do not dispose of it in the regular trash or down the drain. Contaminated packaging should be disposed of as unused product.[2] Adhere to all local, state, and federal regulations for hazardous waste disposal.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling N-isopropyl-2-(piperazin-1-yl)propanamide and maintain a safe laboratory environment.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet: N-Isopropylacrylamide. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). NA29 Public Report. Retrieved from [Link]

  • Leica Biosystems. (2018, July 18). Isopropanol Safety Data Sheet. Retrieved from [Link]

  • Perfumer's Apprentice. (2019, October 8). WS-23 30% PG 511000 - Safety Data Sheet. Retrieved from [Link]

  • ScienceLab.com. (n.d.). Material Safety Data Sheet Isopropyl Alcohol, 50-100% v/v. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.